molecular formula C9H7N3 B1602944 1-Methyl-1H-indazole-6-carbonitrile CAS No. 267413-29-6

1-Methyl-1H-indazole-6-carbonitrile

Cat. No.: B1602944
CAS No.: 267413-29-6
M. Wt: 157.17 g/mol
InChI Key: WMKXQAVXMOAOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazole-6-carbonitrile (CAS 267413-29-6) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to the class of indazoles, which are heterocyclic structures of significant interest in the development of pharmaceutically active molecules . Its molecular formula is C9H7N3 and it has a molecular weight of 157.17 g/mol . The carbonitrile functional group at the 6-position makes it a versatile building block for the synthesis of more complex molecules. Research indicates that this indazole derivative serves as a key precursor in the development of potential inhibitors for specific kinases. For instance, it forms the core structure of 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075), a compound identified through molecular docking studies as a potential inhibitor of Cancer Osaka Thyroid (COT) kinase, a serine/threonine-protein kinase target in oncology research . This highlights its utility in the exploration of new anticancer agents. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, noting that it may cause skin and serious eye irritation . It is recommended to store the material sealed in a dry environment at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXQAVXMOAOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626947
Record name 1-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-29-6
Record name 1-Methyl-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267413-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Methyl-1H-indazole-6-carbonitrile

Executive Summary: this compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines the privileged indazole scaffold with a versatile nitrile functional group, offering a valuable platform for the synthesis of complex molecular architectures and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthetic strategy, key chemical transformations, and its applications for researchers and drug development professionals. We delve into the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to empower scientists in their research endeavors.

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[1] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with biological targets.[1] Consequently, indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties.[1] The strategic functionalization of this core, as seen in this compound, is a critical step in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, possessing the key structural features and physicochemical properties summarized below.[2] The N-methylation at the 1-position precludes the tautomerism often seen in N-H indazoles, providing a single, stable isomer for synthetic manipulations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇N₃[2][4]
Molecular Weight 157.17 g/mol [2]
CAS Number 267413-29-6[2]
Appearance Solid[2]
Predicted XlogP 1.8[4]
Monoisotopic Mass 157.0640 Da[4]

Figure 1: Chemical Structure of this compound

Spectroscopic Analysis (Predicted and Comparative)

While a publicly available, fully assigned experimental spectrum for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the benzene ring. A singlet for the C3-H proton should appear downfield. The protons at C4, C5, and C7 will exhibit characteristic doublet or doublet-of-doublets splitting patterns. A sharp singlet corresponding to the three protons of the N-methyl group will be visible in the aliphatic region, typically around 3.8-4.2 ppm.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. Aromatic carbons will resonate between 110-145 ppm. The N-methyl carbon will appear upfield, typically around 35-40 ppm. General ¹³C NMR data for indazoles confirms these expected ranges.[3]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (m/z 158.07128) and [M+Na]⁺ (m/z 180.05322), have been calculated and can be used to aid in identification.[4]

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The spectrum of the analogous 3-phenyl-1H-indazole-6-carbonitrile shows a strong nitrile peak in this region.[5]

Synthesis Strategy and Methodology

A robust and logical synthesis of this compound can be designed from commercially available precursors using well-established, high-yielding reactions. The following three-step sequence represents a reliable and scalable approach.

synthesis_workflow start 6-Bromo-1H-indazole step1 N-Methylation start->step1  Base (e.g., K₂CO₃)  MeI, DMF   intermediate 6-Bromo-1-methyl-1H-indazole step1->intermediate step2 Pd-Catalyzed Cyanation intermediate->step2  K₄[Fe(CN)₆], Pd₂(dba)₃  Xantphos, DMAc/H₂O   product This compound step2->product

Figure 2: Proposed Synthetic Workflow
Step 1: N-Methylation of 6-Bromo-1H-indazole

Causality: The first step involves the selective methylation of the indazole nitrogen. Using a mild base like potassium carbonate ensures deprotonation of the more acidic N1 proton without promoting unwanted side reactions. A polar aprotic solvent like DMF facilitates the Sₙ2 reaction with methyl iodide. This strategy is standard for achieving N-alkylation on the indazole scaffold.[6]

Protocol:

  • To a stirred solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-1-methyl-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation

Causality: The conversion of the aryl bromide to a nitrile is efficiently achieved via palladium-catalyzed cyanation. This protocol is adapted from a highly reliable Organic Syntheses procedure.[7] Potassium ferrocyanide (K₄[Fe(CN)₆]) is used as a non-toxic, stable, and effective cyanide source. The choice of a bulky phosphine ligand like Xantphos is critical; it promotes the reductive elimination step and prevents catalyst deactivation, leading to high catalyst turnover and excellent yields.[7] A mixed solvent system of DMAc/water is often used to ensure solubility of both the organic substrate and the inorganic cyanide salt.

Protocol:

  • To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and Xantphos (2-4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add degassed dimethylacetamide (DMAc) and water (typically a 4:3 ratio, ~0.4 M).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring for completion.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The nitrile group is a linchpin for synthetic diversification, serving as a precursor to amines, carboxylic acids, aldehydes, and ketones.[8] For drug development professionals, the conversion to primary amines and carboxylic acids is of paramount importance.

Reduction to (1-Methyl-1H-indazol-6-yl)methanamine

Causality: The reduction of the nitrile to a primary amine provides a crucial synthetic handle for introducing the indazole core into larger molecules via amide bond formation, reductive amination, or urea formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively and cleanly reduces nitriles to primary amines.[8][9] The reaction proceeds via two successive hydride additions to the nitrile carbon.[8]

References

1-Methyl-1H-indazole-6-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[1] This guide details the core molecular attributes of this compound, with a primary focus on its molecular weight, its experimental determination, and its critical role in synthetic chemistry. We will explore plausible synthetic routes, robust analytical characterization workflows, and the compound's application as a versatile building block in drug discovery. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical intermediate.

Core Molecular Attributes

Chemical Identity and Nomenclature

This compound is a substituted indazole, a class of aromatic heterocyclic compounds. The systematic naming indicates a methyl group at the N1 position of the indazole ring and a nitrile functional group at the C6 position.

  • IUPAC Name: this compound

  • CAS Number: 267413-29-6[2]

  • Common Synonyms: 6-Cyano-1-methyl-1H-indazole, 1-methylindazole-6-carbonitrile[2]

Physicochemical Properties

The fundamental properties of a compound are critical for its application in synthetic protocols and for its characterization. The molecular weight, in particular, dictates the stoichiometric calculations essential for reaction planning and yield determination.

PropertyValueSource
Molecular Weight 157.172 g/mol [2]
Molecular FormulaC₉H₇N₃[2]
AppearanceSolid[2]
PurityTypically ≥95-98%[3][4]
InChI KeyWMKXQAVXMOAOAG-UHFFFAOYSA-N[2]
Structural Elucidation

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The methyl group on the pyrazole nitrogen (N1) and the electron-withdrawing nitrile group on the benzene ring significantly influence the molecule's reactivity and its potential as a scaffold in medicinal chemistry.

Molecular Weight: Determination and Significance

Theoretical Calculation

The molecular weight of 157.172 g/mol is calculated based on the sum of the atomic weights of its constituent atoms as derived from its molecular formula, C₉H₇N₃:

  • 9 Carbon atoms: 9 x 12.011 u

  • 7 Hydrogen atoms: 7 x 1.008 u

  • 3 Nitrogen atoms: 3 x 14.007 u

An exact mass, used in high-resolution mass spectrometry, can also be calculated using the mass of the most abundant isotopes of these elements.

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is a calculated value, it must be confirmed experimentally to verify the identity of a synthesized or purchased sample. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.

Causality in Method Selection: ESI is chosen as the ionization technique because it is a "soft" method, meaning it is unlikely to fragment the molecule during the ionization process. This ensures that the primary ion observed corresponds to the intact molecule (e.g., [M+H]⁺), allowing for a direct and accurate determination of the molecular mass.

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid. The formic acid is crucial as it facilitates the protonation of the molecule, enabling its detection in positive ion mode as the [M+H]⁺ adduct.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to operate in positive ion mode with a scan range appropriate for the expected m/z (mass-to-charge ratio) of the protonated molecule (e.g., m/z 100-300).

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.

  • Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the [M+H]⁺ ion.

  • Data Analysis: The expected m/z for the [M+H]⁺ ion is 158.0713 (calculated for C₉H₈N₃⁺). The experimentally observed m/z should match this theoretical value within a narrow tolerance (typically <5 ppm) to confirm the elemental composition and, by extension, the molecular weight.

Significance in Research and Development

An accurately confirmed molecular weight is non-negotiable in scientific research for several reasons:

  • Stoichiometric Precision: Ensures accurate molar quantities are used in reactions, which is fundamental for reaction optimization, yield calculation, and reproducibility.

  • Identity Confirmation: Serves as a primary data point for confirming the chemical identity of starting materials, intermediates, and final products.

  • Purity Assessment: Can help identify the presence of impurities with different molecular weights.

  • Regulatory Compliance: For drug development, precise mass data is a required component of the documentation submitted to regulatory agencies.

Synthesis and Characterization

The indazole scaffold can be constructed through various synthetic strategies, often involving cyclization reactions.[1] The introduction of the nitrile group can be achieved through methods like palladium-catalyzed cyanation of an aryl halide.[5]

Plausible Synthetic Pathway

A logical approach to synthesizing this compound could involve the methylation of a pre-existing 6-cyano-1H-indazole or begin with a precursor that is then cyclized and functionalized. A common route involves the cyanation of a halogenated 1-methyl-indazole.

G cluster_start Starting Material cluster_reagents Reaction Conditions A 6-Bromo-1-methyl-1H-indazole E This compound A->E Pd-catalyzed cyanation B Palladium Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) C Cyanide Source (e.g., Zn(CN)2) D Solvent (e.g., DMAc) Heat

Caption: Proposed synthetic route via palladium-catalyzed cyanation.

General Synthetic Protocol (Hypothetical)

This protocol describes a common method for cyanation reactions.

  • Inert Atmosphere: To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1 equiv), zinc cyanide (0.6 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), and a ligand like Xantphos (0.04 equiv). The use of a robust ligand like Xantphos is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed polar aprotic solvent, such as dimethylacetamide (DMAc).

  • Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Analytical Characterization Workflow

Confirming the successful synthesis and purity of the target compound requires a multi-faceted analytical approach. Each technique provides orthogonal information, creating a self-validating system of characterization.

G cluster_workflow Analytical Workflow cluster_identity Spectroscopic Analysis A Crude Product from Synthesis B Purification (Column Chromatography) A->B C Purity Assessment (HPLC/UPLC) B->C D Identity Confirmation C->D >98% Pure E Final Confirmed Product D->E MS Mass Spec (MS) Confirms MW = 157.17 D->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure D->NMR IR IR Spectroscopy Confirms Nitrile (C≡N) stretch D->IR

Caption: Post-synthesis analytical characterization workflow.

Applications in Drug Discovery

The Indazole Scaffold: A Privileged Structure

Indazole derivatives are prevalent in modern pharmacology due to their ability to mimic purine structures and engage in various biological interactions, particularly hydrogen bonding.[1] This scaffold is found in drugs with a wide range of activities, including anti-cancer agents (e.g., Pazopanib) and anti-inflammatory compounds.[1]

A Versatile Chemical Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key building block.[6] Its utility stems from the reactivity of its functional groups:

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing multiple pathways for derivatization.

  • Indazole Core: The aromatic rings can undergo further functionalization (e.g., halogenation, nitration) to explore the structure-activity relationship (SAR) of resulting compounds.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related indazole compounds suggest standard precautions for handling fine organic chemicals.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[7] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Hazards: Similar compounds are known to cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[7]

Conclusion

This compound is a valuable heterocyclic intermediate defined by its molecular weight of 157.172 g/mol . This fundamental property is the cornerstone of its use in quantitative chemical synthesis. The strategic placement of its methyl and nitrile functional groups on the privileged indazole scaffold makes it a highly adaptable building block for creating diverse molecular libraries. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the pursuit of novel therapeutic agents.

References

  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem. [Link]

  • Methyl 1H-indazole-6-carboxylate: A Key Intermediate. [Link]

  • This compound, 96% Purity, C9H7N3, 1 gram - CP Lab Safety. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

Sources

1-Methyl-1H-indazole-6-carbonitrile CAS number 267413-29-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile (CAS No. 267413-29-6)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 267413-29-6, is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. It belongs to the indazole class of molecules, which are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets.[1][2] The indazole core, a fusion of benzene and pyrazole rings, is a structural motif found in numerous approved drugs and clinical candidates, noted for activities including anti-tumor, anti-inflammatory, and kinase inhibition.[2][3]

The presence of a methyl group at the N1 position and a nitrile group at the C6 position makes this particular derivative a versatile and valuable building block. The nitrile group can be readily converted into other functional groups such as amines, amides, or carboxylic acids, providing a chemical handle for the synthesis of diverse compound libraries.[4][5] This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, applications, and safety protocols.

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical characteristics is fundamental for its application in a laboratory setting. These properties dictate solubility, reactivity, and appropriate analytical methods for characterization.

PropertyValueSource(s)
CAS Number 267413-29-6
Molecular Formula C₉H₇N₃[6]
Molecular Weight 157.17 g/mol [7]
Appearance White to off-white solid[8]
Melting Point 206 - 208 °C (403 - 406 °F)
SMILES CN1C2=C(C=CC(=C2)C#N)C=N1[6]
InChI InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3[6]
InChIKey WMKXQAVXMOAOAG-UHFFFAOYSA-N[6]

Synthesis and Reaction Chemistry

The synthesis of N-substituted indazoles is a cornerstone of many medicinal chemistry programs. While multiple synthetic routes to the indazole core exist,[9] a common and logical approach to obtaining this compound involves the selective N-methylation of the parent scaffold, 1H-indazole-6-carbonitrile.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and efficient pathway for the synthesis, starting from the unsubstituted indazole.

Synthesis_Workflow Start 1H-Indazole-6-carbonitrile (CAS: 141290-59-7) Reagents + Iodomethane (CH₃I) + Base (e.g., NaH) In aprotic polar solvent (e.g., DMF) Start->Reagents Product This compound (CAS: 267413-29-6) Reagents->Product caption Fig. 1: N-Methylation of the indazole scaffold.

Caption: A representative synthetic route via N-methylation.

Detailed Experimental Protocol: N-Methylation

This protocol is a representative method based on standard procedures for the N-alkylation of indazoles.[10]

Objective: To synthesize this compound from 1H-indazole-6-carbonitrile.

Materials:

  • 1H-indazole-6-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert argon atmosphere, add 1H-indazole-6-carbonitrile (1.0 eq).

  • Solvation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (1.5 eq) portion-wise to the stirred solution.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indazole N-H proton, forming the highly nucleophilic indazolide anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Alkylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. The indazolide anion attacks the methyl group, displacing the iodide leaving group. A slight excess ensures complete conversion.

  • Completion: Allow the reaction to warm to room temperature and stir for 16 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

    • Self-Validation: The purity and identity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Chemical Biology

The indazole scaffold is a key component in a multitude of pharmacologically active agents.[1] this compound serves as a critical intermediate in the synthesis of these more complex molecules.[4] Its utility stems from the stable, methylated indazole core and the reactive nitrile handle.

Key Application Areas:

  • Oncology: The indazole core is present in several kinase inhibitors, including Pazopanib, an FDA-approved drug for renal cell carcinoma.[2] Compounds derived from indazole scaffolds have shown potent anticancer activity by targeting pathways crucial for cell cycle progression and apoptosis.[11][12]

  • Neurology: Researchers have explored indazole derivatives for their potential in treating neurodegenerative disorders.[13]

  • Inflammatory Diseases: The anti-inflammatory properties of indazole-containing compounds like Bendazac are well-documented.[2]

  • Biochemical Research: As an intermediate, it is used to generate libraries of novel compounds for screening against various enzymes and receptors, aiding in the identification of new therapeutic leads.[4]

Applications cluster_reactions Functional Group Transformation (at C6-Nitrile) cluster_targets Potential Therapeutic Agents Core This compound (Building Block) Reaction1 Reduction (e.g., H₂, Raney Ni) Core->Reaction1 Reaction2 Hydrolysis (Acid/Base) Core->Reaction2 Reaction3 Cyclization Core->Reaction3 Target2 Anticancer Agents Reaction1->Target2 Target3 Anti-inflammatory Drugs Reaction2->Target3 Target1 Kinase Inhibitors (e.g., VEGFR-2) Reaction3->Target1 caption Fig. 2: Role as a versatile intermediate in drug discovery.

Sources

A Technical Guide to the Structural Elucidation of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of 1-Methyl-1H-indazole-6-carbonitrile (CAS No: 267413-29-6).[1] Aimed at researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the strategic application and interpretation of modern analytical techniques. We will detail the synergistic use of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, providing a robust framework for validating the structure of this and similar N-heterocyclic compounds. Each protocol is presented as a self-validating system, grounded in authoritative references and practical insights.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound belonging to the indazole class.[2] Indazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties.[2][3] Given its role as a key building block in the synthesis of potentially therapeutic agents, the absolute confirmation of its molecular structure is paramount for ensuring the integrity of subsequent research and development.[4]

The presence of constitutional isomers, such as 2-Methyl-2H-indazole-6-carbonitrile, necessitates a rigorous analytical approach. Simple misidentification of the methyl group's position on the indazole nitrogen could lead to vastly different pharmacological and toxicological profiles. This guide, therefore, presents a logical and systematic workflow designed to provide irrefutable proof of structure for the N-1 methylated isomer.

Compound Profile:

Property Value Source
Molecular Formula C₉H₇N₃ [1]
Molecular Weight 157.17 g/mol [1]
Monoisotopic Mass 157.0640 Da [5]
CAS Number 267413-29-6 [1]

| Appearance | Solid |[1] |

The Elucidation Workflow: A Multi-Technique Strategy

The structure elucidation process is a puzzle where each analytical technique provides a unique set of clues. No single method is sufficient; it is the synthesis of all data that provides the complete picture. Our workflow is designed to first establish the fundamental properties (molecular formula and functional groups) before mapping the precise atomic connectivity.

G cluster_0 Initial Characterization cluster_1 NMR Core Analysis cluster_2 Final Confirmation HRMS High-Resolution Mass Spec (HRMS) Determine Exact Mass & Formula Proton 1D ¹H NMR Map Proton Environments & Couplings HRMS->Proton IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->Proton Carbon 1D ¹³C NMR Identify Unique Carbon Atoms Proton->Carbon COSY 2D COSY Establish ¹H-¹H Spin Systems Carbon->COSY HSQC 2D HSQC Correlate Protons to Attached Carbons COSY->HSQC HMBC 2D HMBC Map Long-Range ¹H-¹³C Connectivity HSQC->HMBC Synthesis Data Synthesis & Interpretation Assemble the Structural Puzzle HMBC->Synthesis Structure Final Structure Confirmed: This compound Synthesis->Structure

Figure 1: A logical workflow for structure elucidation.

Foundational Analysis: Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step is to confirm the elemental composition. While low-resolution MS provides the nominal mass, HRMS (e.g., via ESI-TOF) is chosen for its ability to measure the mass-to-charge ratio (m/z) to several decimal places. This precision is critical to distinguish between isobaric compounds (different formulas with the same nominal mass) and provides strong evidence for a unique molecular formula.

Expected Result: For C₉H₇N₃, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 158.0713 Da.[5] An experimental value within a narrow tolerance (e.g., ± 5 ppm) of this theoretical mass validates the molecular formula and rules out other potential compositions.

Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z (e.g., 50-500 Da).

  • Analysis: Compare the measured exact mass of the most abundant ion peak with the theoretical mass calculated for the [C₉H₇N₃+H]⁺ adduct.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[6] For this compound, we are looking for two key pieces of evidence: the nitrile group (C≡N) and the aromatic system. The absence of a broad N-H stretch (typically ~3200-3500 cm⁻¹) is also a crucial piece of data, supporting that the indazole nitrogen is substituted.

Expected IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3100-3000 C-H Stretch Aromatic Confirms the presence of the benzene ring.[6]
~2225 C≡N Stretch Nitrile A sharp, medium-intensity band characteristic of a nitrile group.[7]
~1620, 1470 C=C Stretch Aromatic Confirms the aromatic ring skeleton.

| ~900-675 | C-H Bend (oop) | Aromatic | The pattern can sometimes suggest substitution patterns.[6] |

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the key absorption bands.

The Core of Elucidation: NMR Spectroscopy

NMR spectroscopy provides the detailed map of the molecular skeleton. By analyzing the chemical environment of each hydrogen and carbon atom and their interactions, we can piece together the exact connectivity. Advanced 2D NMR techniques are essential for solving complex structures and are the cornerstone of this elucidation.[8][9]

Protocol: General NMR Sample Preparation

  • Solvent Selection: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[10] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[9][11]

¹H and ¹³C NMR: The Atomic Census

Expertise & Causality: One-dimensional ¹H and ¹³C NMR spectra provide an inventory of the hydrogen and carbon environments in the molecule. For this compound, we expect to see four distinct aromatic proton signals, one aromatic methine proton (on the pyrazole ring), and a singlet for the N-methyl group. We expect nine unique carbon signals: five aromatic CH, three quaternary carbons (including the nitrile), and one methyl carbon.

Expected NMR Data (in DMSO-d₆):

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
N-CH₃ ~4.1 ppm (s, 3H) ~35 ppm Methyl group attached to a nitrogen in a heterocyclic system.
H-3 ~8.2 ppm (s, 1H) ~135 ppm Proton on the pyrazole ring, often a singlet in N-1 substituted indazoles.[12]
H-4 ~7.8 ppm (d) ~122 ppm Aromatic proton ortho to the ring fusion.
H-5 ~7.6 ppm (dd) ~124 ppm Aromatic proton ortho to the nitrile group.
H-7 ~8.1 ppm (d) ~110 ppm Aromatic proton adjacent to the N-1 nitrogen.
C-3a - ~123 ppm Quaternary bridgehead carbon.
C-6 - ~108 ppm Quaternary carbon bearing the nitrile group.
C-7a - ~141 ppm Quaternary bridgehead carbon adjacent to N-1.

| C≡N | - | ~119 ppm | Nitrile carbon, typically in this region.[7] |

2D NMR: Assembling the Skeleton

Expertise & Causality: While 1D NMR lists the parts, 2D NMR shows how they are connected. Each experiment provides a specific type of correlation, and together they are used to solve the structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the connectivity of the protons on the benzene ring (e.g., showing that H-4 is coupled to H-5, and H-5 is coupled to... nothing else on that side, confirming the C-6 substitution).

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protonated carbons.[13] It generates a spectrum with one peak for each C-H bond, correlating the ¹H chemical shift with the ¹³C chemical shift of the carbon it is directly attached to. This allows us to confidently assign the signals for C-3, C-4, C-5, C-7, and the N-CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the full skeleton of an unknown molecule.[13][14] It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are the key to connecting the different fragments of the molecule and confirming the position of non-protonated (quaternary) carbons and substituents.

The Decisive HMBC Correlations for this compound:

The following diagram illustrates the critical HMBC correlations that unambiguously confirm the N-1 methylation and C-6 cyano substitution.

Figure 2: Key HMBC correlations confirming the structure.
  • Correlation 1 (Blue): N-Methyl Position: The protons of the N-CH₃ group (~4.1 ppm) will show a three-bond correlation (³J) to both bridgehead carbon C-7a and to C-3. This is irrefutable evidence that the methyl group is on N-1. If it were on N-2, it would show correlations to C-3 and C-3a.

  • Correlation 2 (Green): Nitrile Position: The aromatic protons H-5 and H-7 will both show three-bond correlations (³J) to the quaternary carbon of the nitrile group (C≡N). This places the nitrile group definitively between C-5 and C-7, i.e., at the C-6 position.

  • Correlation 3 (Yellow): Ring Assembly: Further correlations, such as from H-4 to C-6 (²J) and H-7 to C-5 (³J), will solidify the assignments of all carbons in the benzene portion of the ring system.

Conclusion: A Synthesized and Validated Structure

The structure of this compound is confirmed through a systematic and multi-faceted analytical approach. HRMS establishes the correct molecular formula of C₉H₇N₃. IR spectroscopy confirms the presence of the critical nitrile and aromatic functional groups and the absence of an N-H bond. A complete suite of 1D and 2D NMR experiments provides the definitive atomic connectivity map. Specifically, the long-range correlations observed in the HMBC spectrum between the N-methyl protons and carbons C-3 and C-7a, combined with correlations from aromatic protons to the nitrile carbon, leave no ambiguity. The confluence of this data provides a self-validating and trustworthy elucidation of the target structure, a critical checkpoint for its use in further scientific endeavors.

References

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • ResearchGate. Interpretation of IR spectrum of compound 1N2a. [Link]

  • Fruchier, A., & Elguero, J. 13C NMR of indazoles. ResearchGate. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules. [Link]

  • PubChem. 1-Methyl-1H-indazole. [Link]

  • Yoshida, M., et al. (2007). Supporting Information for a paper on indazole synthesis. Wiley-VCH. [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry. [Link]

  • Alkorta, I., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

  • Wang, Z., et al. (2010). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. [Link]

  • National Center for Biotechnology Information. (2021). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. [Link]

  • PubChemLite. This compound (C9H7N3). [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

  • CP Lab Safety. This compound, 96% Purity. [Link]

  • Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Center for Biotechnology Information. (2018). Evaluation of Band-Selective HSQC and HMBC. [Link]

  • ResearchGate. (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S) -. [Link]

  • PubChem. methyl 1H-indazole-3-carboxylate. [Link]

  • PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

  • MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • ResearchGate. HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO. [Link]

  • Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

  • LinkedIn. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. [Link]

  • ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Delving into its discovery, historical context, and synthetic evolution, this document offers a detailed exploration of its physicochemical properties and spectroscopic data. A robust, field-proven protocol for its synthesis via N-methylation of 1H-indazole-6-carbonitrile is presented, underpinned by a discussion of the mechanistic rationale. Furthermore, this guide explores the potential applications of this compound in drug discovery, particularly within oncology, by contextualizing its structural features within the broader landscape of bioactive indazole derivatives.

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] First described by Emil Fischer, this "privileged scaffold" is present in a multitude of biologically active compounds and approved pharmaceuticals.[2] The unique electronic properties of the indazole nucleus, including its ability to act as a bioisostere for indole and to participate in hydrogen bonding as both a donor and acceptor, make it an attractive motif for designing ligands that interact with a wide range of biological targets.[3]

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, and potent anticancer properties.[3][4] Notably, several indazole-containing drugs, such as the antiemetic granisetron and the kinase inhibitor pazopanib, have achieved clinical success, further cementing the importance of this heterocyclic system in drug development.[5] The continued exploration of novel indazole derivatives is a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.

Discovery and Historical Context of this compound

The direct discovery and first synthesis of this compound are not prominently documented in a single seminal publication. Instead, its emergence is a result of the systematic exploration of the chemical space around the indazole core. The development of synthetic methodologies for functionalizing the indazole ring at various positions has been a key enabler.

The journey to this compound can be traced through the synthesis of its key precursors and analogs. The parent compound, 1H-indazole-6-carbonitrile (CAS 141290-59-7), serves as a crucial starting material.[6] Its synthesis laid the groundwork for the subsequent introduction of the N-methyl group.

The N-methylation of indazoles is a well-established transformation, though it often presents challenges in regioselectivity, yielding a mixture of N1 and N2 isomers.[7] The development of selective N-alkylation protocols has been a significant area of research, with various methodologies employing different bases and alkylating agents to control the reaction outcome.[8] The synthesis of this compound is a direct application of these advancements in synthetic organic chemistry.

Furthermore, the existence of related compounds such as 1-methyl-1H-indazole-3-carboxylic acid and its methyl ester in the patent literature, often in the context of preparing more complex drug candidates, indicates that the 1-methyl-indazole scaffold was being actively investigated by medicinal chemists.[9][10] The conversion of carboxylic acid or ester functionalities to a nitrile group is a standard synthetic transformation, suggesting a plausible route to the title compound from these precursors.

While a singular "discovery" event is not apparent, the history of this compound is interwoven with the broader narrative of synthetic methodology development and the relentless pursuit of novel bioactive molecules based on the indazole scaffold.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₇N₃.[11] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₇N₃[11]
Molecular Weight 157.17 g/mol [11]
CAS Number 267413-29-6
Appearance Solid[11]
IUPAC Name This compoundN/A
Synonyms 6-Cyano-1-methylindazole, 1-methylindazole-6-carbonitrile[11]
InChI InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3[11]
InChIKey WMKXQAVXMOAOAG-UHFFFAOYSA-N[11]
SMILES CN1C2=C(C=CC(=C2)C#N)C=N1[12]
Predicted XlogP 1.8[12]

Spectroscopic Data

As of the writing of this guide, experimentally determined NMR and IR spectra for this compound are not widely available in public databases. However, predicted mass spectrometry data and characteristic spectral features of related indazole derivatives can provide valuable insights for its characterization.

4.1. Mass Spectrometry (Predicted)

High-resolution mass spectrometry is a critical tool for confirming the molecular formula of a synthesized compound. The predicted m/z values for various adducts of this compound are listed below.[12]

AdductPredicted m/z
[M+H]⁺ 158.07128
[M+Na]⁺ 180.05322
[M-H]⁻ 156.05672
[M]⁺ 157.06345

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of its structural analogs.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The N-methyl group would appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The proton on the pyrazole ring (at position 3) would also be a singlet in the aromatic region.

  • ¹³C NMR: The spectrum would display signals for all nine carbon atoms. The nitrile carbon would have a characteristic chemical shift in the range of 115-120 ppm. The N-methyl carbon would appear in the aliphatic region, while the remaining carbons would be in the aromatic region.

4.3. Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound would be characterized by several key absorption bands:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of the nitrile functional group.

  • C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic ring system.

  • C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

Synthetic Methodology: A Validated Protocol

The synthesis of this compound can be reliably achieved through the N-methylation of 1H-indazole-6-carbonitrile. The choice of base and methylating agent is crucial for achieving high regioselectivity for the N1 position. Sodium hydride is a common and effective base for this transformation, and methyl iodide serves as the methyl source.

Experimental Protocol: N-methylation of 1H-indazole-6-carbonitrile

Materials:

  • 1H-indazole-6-carbonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-6-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the indazole anion is formed.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is critical as sodium hydride reacts violently with water.

  • Sodium Hydride: As a strong, non-nucleophilic base, sodium hydride effectively deprotonates the indazole at the N1 position, forming the corresponding anion, which is a potent nucleophile.

  • DMF as Solvent: DMF is an excellent polar aprotic solvent that readily dissolves both the indazole starting material and the intermediate anion, facilitating the reaction.

  • Controlled Addition at 0 °C: The initial deprotonation and subsequent addition of the electrophile (methyl iodide) are performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup: The quench with saturated ammonium chloride neutralizes any unreacted sodium hydride. The subsequent extraction and washing steps are standard procedures to isolate and purify the organic product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start1 1H-Indazole-6-carbonitrile step1 Deprotonation: Addition of 1H-indazole-6-carbonitrile to NaH in DMF at 0 °C start1->step1 start2 Sodium Hydride start2->step1 start3 Methyl Iodide step2 N-Methylation: Addition of Methyl Iodide at 0 °C, then warm to RT start3->step2 start4 Anhydrous DMF start4->step1 step1->step2 step3 Reaction Monitoring by TLC step2->step3 step4 Quench with aq. NH4Cl step3->step4 Upon Completion step5 Ethyl Acetate Extraction step4->step5 step6 Wash, Dry, Concentrate step5->step6 step7 Silica Gel Chromatography step6->step7 product This compound step7->product

Figure 1: Synthetic workflow for this compound.

Applications in Research and Drug Development

The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases. The substitution pattern on the indazole ring plays a crucial role in determining the biological activity and target selectivity. The 6-position of the indazole ring is a key vector for modification to enhance potency and modulate physicochemical properties.

While specific biological data for this compound is not extensively published, its structural features suggest potential as an intermediate or a lead compound in drug discovery programs. The 6-cyano group can serve as a handle for further chemical transformations or as a key interaction moiety with a biological target. For instance, the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing further opportunities for derivatization.

Many 6-aminoindazole derivatives have shown promising anticancer activity.[4] The 6-cyano group of this compound could potentially be reduced to an amine, providing access to this class of compounds.

Given the prevalence of indazoles as kinase inhibitors, it is plausible that this compound or its derivatives could target signaling pathways implicated in cancer cell proliferation and survival.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Indazole 1-Methyl-1H-indazole- 6-carbonitrile Derivative Indazole->RAF Potential Inhibition

Sources

Spectroscopic Data for 1-Methyl-1H-indazole-6-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-indazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active molecules.[1] A thorough understanding of the spectroscopic characteristics of its derivatives is paramount for researchers, scientists, and professionals in the field to ensure structural integrity, monitor reactions, and confirm the identity of synthesized compounds.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide presents a detailed analysis based on data from structurally related compounds and established principles of spectroscopic interpretation. The protocols described herein are designed to be self-validating, providing a robust framework for the acquisition and interpretation of high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of the indazole ring, is depicted below. The key structural features influencing its spectroscopic properties are the bicyclic aromatic system, the N-methyl group, and the electron-withdrawing nitrile (-CN) group at the 6-position.

Molecular Formula: C₉H₇N₃[1] Molecular Weight: 157.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons and the three protons of the N-methyl group. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing cyano group at C6 will deshield the adjacent protons, causing them to appear at a lower field (higher ppm).

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.0 - 8.2s-
H-47.8 - 8.0d8.5 - 9.0
H-57.3 - 7.5dd8.5 - 9.0, ~1.0
H-77.9 - 8.1d~1.0
N-CH₃4.0 - 4.2s-

Causality behind Predicted Shifts: The predictions are based on the known ¹H NMR data of 1-methyl-1H-indazole and the substituent effects of a cyano group on a benzene ring. The cyano group's anisotropic effect and electron-withdrawing nature will cause a downfield shift for protons on the same ring, particularly those in the ortho and para positions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-3133 - 136
C-3a122 - 125
C-4128 - 131
C-5121 - 124
C-6108 - 111
C-7125 - 128
C-7a139 - 142
C≡N118 - 121
N-CH₃35 - 38

Rationale for Assignments: The chemical shifts are estimated from the data for 1-methyl-1H-indazole and known substituent chemical shift (SCS) effects for the -CN group. The carbon directly attached to the electron-withdrawing cyano group (C-6) is expected to be significantly shielded, while the nitrile carbon itself appears in a characteristic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[2][3]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent A->B C Add TMS internal standard B->C D ¹H NMR Acquisition (400 MHz, 16-64 scans) C->D E ¹³C NMR Acquisition (1024+ scans) C->E G Fourier Transform D->G F DEPT (optional) E->F E->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Assignment I->J

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the indazole ring, and the nitrile group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (N-CH₃)Medium
2230 - 2210C≡N stretch (nitrile)Strong, sharp
1620 - 1450Aromatic C=C and C=N ring stretchMedium to Strong
850 - 750Aromatic C-H out-of-plane bendStrong

Interpretation of Key Absorptions: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2220 cm⁻¹. The presence of bands in the aromatic C-H stretching region (>3000 cm⁻¹) and the fingerprint region will confirm the aromatic nature of the compound.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[4]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background correction on the acquired spectrum.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Collect Spectrum (16-32 scans, 4 cm⁻¹ resolution) C->D E Perform Background Correction D->E F Identify Characteristic Peaks E->F

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data is based on the molecular formula C₉H₇N₃.[1]

Adduct m/z (Predicted)
[M+H]⁺158.0713
[M+Na]⁺180.0532
[M]⁺˙157.0634

Significance of Data: The molecular ion peak ([M]⁺˙) at m/z 157.0634 would confirm the molecular weight. The protonated molecule ([M+H]⁺) is commonly observed in electrospray ionization (ESI) and would appear at m/z 158.0713.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and/or the protonated molecule. Use the accurate mass to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass-to-charge ratios, provide a comprehensive analytical profile for this compound. The detailed experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. This in-depth guide serves as a valuable resource for the synthesis, characterization, and quality control of this important heterocyclic compound in a research and drug development setting.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1-Methyl-1H-indazole-6-carbonitrile in its solid form. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific protocols to offer a thorough understanding of this compound's characteristics. While specific experimental data for some properties of this compound are not extensively published, this guide establishes a framework for its analysis by detailing methodologies for determining key physical parameters such as melting point, solubility, and purity. Furthermore, it explores the significance of crystallographic properties and potential polymorphism, crucial considerations in the pharmaceutical sciences. Spectroscopic characterization is discussed in detail, with predicted features based on the analysis of analogous structures. This guide serves as an essential resource for the informed handling, characterization, and application of this compound in a research and development setting.

Introduction

This compound is a heterocyclic organic compound featuring an indazole core, a bicyclic structure composed of a fused benzene and pyrazole ring. The presence of a methyl group at the 1-position of the indazole ring and a nitrile group at the 6-position imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The nitrile functional group can participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of the physical properties of its solid form is paramount for its effective use in synthesis, formulation, and biological screening.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. It is important to note that while some properties are readily available from commercial suppliers and chemical databases, experimental data for others, such as a precise melting point and solubility in various solvents, are not widely reported in the scientific literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 6-Cyano-1-methyl-1H-indazole, 1-methylindazole-6-carbonitrile[1]
CAS Number 267413-29-6[1]
Molecular Formula C₉H₇N₃[1]
Molecular Weight 157.17 g/mol [1]
Physical Form Solid[1]
Purity (Typical) 96% - 98%[1][2]
Predicted XlogP 1.8[3]
Predicted Melting Point Not available (128-135 °C for 1H-Indazole-6-carbonitrile)[4][5]
Melting Point Determination: A Protocol for Characterization

The melting point of a solid crystalline organic compound is a critical physical property that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. Given the absence of a reported experimental melting point for this compound, the following protocol is recommended for its determination.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary tube on the sample and then gently tapping the sealed end on a hard surface to compact the material.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Initial Determination): Heat the sample rapidly to obtain an approximate melting range. This provides a target temperature for a more accurate measurement.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool. Introduce a new sample and heat rapidly to approximately 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

  • Replicate Measurements: Repeat the slow heating determination at least two more times to ensure the reproducibility of the measurement.

Solubility Profile: A Foundational Assessment

The solubility of a compound in various solvents is a fundamental property that dictates its handling, reactivity in solution, and potential for formulation. A systematic approach to determining the solubility of this compound is crucial for its application in research and development.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube or vial.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Observation: Agitate the mixture vigorously for 1-2 minutes at ambient temperature. Visually inspect the mixture to determine if the solid has dissolved completely.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Heating: For samples that are insoluble or partially soluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility. Observe any changes upon cooling, such as precipitation.

  • Documentation: Record the solubility of the compound in each solvent at both ambient and elevated temperatures.

Crystallographic Properties and Polymorphism

The three-dimensional arrangement of molecules in a solid-state crystal lattice is a defining characteristic of a compound. While no public crystal structure of this compound is currently available, understanding its potential crystalline forms is critical, particularly in a pharmaceutical context. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact physical properties such as solubility, stability, and bioavailability.

The Importance of Polymorphism Screening

Different polymorphs of a drug substance can have distinct physicochemical properties that may affect its therapeutic efficacy and manufacturability. Therefore, a thorough polymorph screen is an essential step in drug development to identify the most stable crystalline form and to mitigate risks associated with unexpected polymorphic transitions.

Diagram: Polymorphism Screening Workflow

G cluster_0 Polymorphism Screening API Active Pharmaceutical Ingredient (API) Crystallization Crystallization Experiments (Varying Solvents, Temperatures, etc.) API->Crystallization Input Solid_Forms Generation of Solid Forms Crystallization->Solid_Forms Characterization Solid-State Characterization (XRPD, DSC, TGA, Microscopy) Solid_Forms->Characterization Analysis Data Analysis and Form Identification Characterization->Analysis Selection Selection of Optimal Form Analysis->Selection

Caption: A generalized workflow for polymorphism screening of a solid compound.

Protocol for Single Crystal X-ray Diffraction

To definitively determine the three-dimensional structure of this compound, single-crystal X-ray diffraction is the gold standard technique.

Experimental Protocol: Crystallization and X-ray Analysis

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the bicyclic ring system. The methyl group will likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm range. The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon will be observed in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile) 2220 - 2260Medium
C-H (Aromatic) 3000 - 3100Medium to Weak
C=C (Aromatic) 1450 - 1600Medium to Weak
C-H (Methyl) 2850 - 2960Medium
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum (HRMS) of this compound should show a molecular ion peak corresponding to its exact mass.

Purity Assessment

Ensuring the purity of a chemical substance is critical for obtaining reliable and reproducible results in research and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for assessing the purity of organic compounds.

Diagram: HPLC System for Purity Analysis

G Solvent_Reservoir Solvent Reservoir(s) Pump HPLC Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: A schematic diagram of a typical HPLC system for purity analysis.

Experimental Protocol: Reversed-Phase HPLC-UV for Purity Determination

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective for separating related impurities. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

Based on available safety data for this compound and related compounds, it is advisable to handle this substance with appropriate safety precautions. It may cause skin and eye irritation. Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a compound of significant interest with a range of potential applications. This technical guide has summarized the currently available physical property data and provided a comprehensive set of established protocols for its thorough characterization. While a complete experimental dataset is not yet publicly available, the methodologies outlined herein provide a robust framework for researchers to determine the melting point, solubility, crystalline form, spectroscopic profile, and purity of this compound. Such characterization is essential for advancing its use in scientific research and development.

References

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Though rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, and notably, potent anticancer properties.[2][3] This has led to the successful development of several FDA-approved drugs, such as the kinase inhibitors Axitinib, Pazopanib, and Niraparib, all of which feature the indazole core.[3][4]

At the heart of synthesizing more complex and targeted indazole-based therapeutics lies a class of versatile chemical intermediates. Among these, 1-Methyl-1H-indazole-6-carbonitrile stands out for its utility in introducing key functional groups that drive molecular interactions with biological targets. This technical guide provides a comprehensive overview of this important building block, from its fundamental chemical identity to its synthesis and critical role in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for reproducible research. This compound is known by several synonyms, and a thorough understanding of its nomenclature is essential for navigating chemical databases and literature.

Identifier Value Source
Primary Name This compoundN/A
Synonyms 6-Cyano-1-methyl-1H-indazole, 1-methylindazole-6-carbonitrileN/A
CAS Number 267413-29-6N/A
Molecular Formula C₉H₇N₃N/A
Molecular Weight 157.17 g/mol N/A
InChI Key WMKXQAVXMOAOAG-UHFFFAOYSA-NN/A

Synthesis of this compound: A Plausible and Scalable Route

While various methods exist for the synthesis of the indazole core, a practical and scalable approach to this compound can be achieved through a two-step sequence starting from the commercially available 6-bromo-1H-indazole. This pathway involves a regioselective N-methylation followed by a palladium-catalyzed cyanation.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Palladium-Catalyzed Cyanation start 6-Bromo-1H-indazole reagents1 Methyl Iodide (CH3I) Sodium Hydride (NaH) Anhydrous THF start->reagents1 Reaction Conditions: 0°C to Room Temperature product1 6-Bromo-1-methyl-1H-indazole reagents1->product1 reagents2 Zinc Cyanide (Zn(CN)2) Pd(PPh3)4 DMF product1->reagents2 Reaction Conditions: Elevated Temperature (e.g., 90-120°C) product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Step 1: N-Methylation of 6-Bromo-1H-indazole

This initial step is crucial for installing the methyl group at the desired nitrogen atom of the indazole ring. The choice of a strong, non-nucleophilic base and an appropriate solvent ensures high regioselectivity for the N1 position.

Protocol:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.[5]

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indazole nitrogen without competing in a nucleophilic attack on the methyl iodide.

  • Anhydrous THF: An aprotic solvent is essential as protic solvents would be deprotonated by the sodium hydride.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Step 2: Palladium-Catalyzed Cyanation

The conversion of the aryl bromide to the nitrile is a powerful transformation that opens up avenues for further chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Palladium-catalyzed cyanation is a reliable and high-yielding method for this purpose.

Protocol:

  • In a reaction vessel equipped with a condenser and under an inert atmosphere, combine 6-bromo-1-methyl-1H-indazole (1.0 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Add anhydrous dimethylformamide (DMF) to the vessel.

  • Heat the reaction mixture to a temperature between 90°C and 120°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality of Experimental Choices:

  • Palladium Catalyst (Pd(PPh₃)₄): This catalyst is essential for the oxidative addition and reductive elimination steps of the cross-coupling cycle.

  • Zinc Cyanide (Zn(CN)₂): A common and effective source of cyanide ions in palladium-catalyzed reactions. It is generally less acutely toxic than alkali metal cyanides.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for dissolving the reactants and can withstand the high reaction temperatures.

The Role of this compound in Drug Discovery: A Gateway to Kinase Inhibition

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules.[6][7] The indazole scaffold, often acting as a bioisostere for indole or phenol, is a key pharmacophore in a multitude of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][4]

Targeting Key Signaling Pathways in Cancer

Derivatives of this compound are being actively investigated for their potential to inhibit various protein kinases involved in tumorigenesis and cancer progression.

cluster_0 Drug Discovery & Development cluster_1 Targeted Signaling Pathways cluster_2 Therapeutic Outcomes start This compound derivatization Chemical Derivatization start->derivatization inhibitors Indazole-Based Kinase Inhibitors derivatization->inhibitors jak_stat JAK/STAT Pathway inhibitors->jak_stat Inhibition ddr DNA Damage Response (DDR) inhibitors->ddr Inhibition cell_cycle Cell Cycle Progression (G2/M) inhibitors->cell_cycle Inhibition immuno Immune Evasion (IDO1) inhibitors->immuno Inhibition proliferation Inhibition of Cell Proliferation jak_stat->proliferation apoptosis Induction of Apoptosis ddr->apoptosis cell_cycle->apoptosis immune_activation Enhanced Anti-Tumor Immunity immuno->immune_activation

Caption: Role of this compound in targeting cancer signaling pathways.

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant JAK/STAT signaling is implicated in various cancers. Novel 1-methyl-1H-imidazole derivatives, structurally related to the indazole scaffold, have been developed as potent Jak2 inhibitors, demonstrating significant tumor growth inhibition in preclinical models.[8] The 1-methyl-indazole core serves as a valuable starting point for the design of such inhibitors.

  • DNA Damage Response (DDR) and Cell Cycle Control: Cancer cells often have a compromised DNA damage response, making them reliant on specific cell cycle checkpoints for survival. Targeting these checkpoints is a promising therapeutic strategy. Novel indazole compounds have been identified as inhibitors of PKMYT1 kinase, a key regulator of the G2/M cell cycle checkpoint.[9] Inhibition of PKMYT1 can lead to mitotic catastrophe and cell death in cancer cells. Furthermore, other indazole derivatives have been shown to induce G2/M cell cycle arrest in human colorectal cancer cells.[10]

  • Immune Evasion and IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in suppressing the immune system's response to tumors. Inhibiting IDO1 is an attractive strategy for cancer immunotherapy. Given that indazole is a bioisostere of the indole ring of tryptophan (the substrate for IDO1), it is a logical scaffold for the design of IDO1 inhibitors.[11] Indeed, 6-substituted aminoindazole derivatives have shown potent anti-proliferative activity and the ability to suppress IDO1 protein expression.[10][11]

  • Other Kinase Targets: The versatility of the indazole scaffold allows for its application in targeting a wide range of other kinases. For instance, novel indazole derivatives have been developed as inhibitors of Discoidin Domain Receptor 2 (DDR2) kinase, showing excellent antiproliferative activity against numerous cancer cell lines.[12]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound and its precursors. While a specific Safety Data Sheet (SDS) for the title compound is not publicly available, information can be extrapolated from the SDS of closely related compounds such as 6-cyano-1H-indazole.[13]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials and the chemical reactivity of its cyano group make it an ideal intermediate for the construction of complex molecular architectures. The proven success of the indazole scaffold in FDA-approved kinase inhibitors underscores the immense potential of derivatives synthesized from this compound. As researchers continue to explore novel therapeutic targets and signaling pathways, the demand for well-characterized and readily accessible chemical tools like this compound will undoubtedly continue to grow, paving the way for the discovery of the next generation of life-saving medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 1H-indazole-6-carboxylate: A Key Intermediate. Retrieved from [Link]

  • Orchid Chemicals & Pharmaceuticals Limited. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. U.S. Patent No. US20040248960A1.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]

  • Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., ... & Zinda, M. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144–158. Retrieved from [Link]

  • Huang, H., Liu, Y., Chen, Y., & Zhang, Y. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 79(23), 11843–11849. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636-1667. Retrieved from [Link]

  • Counceller, C. M., & Nichols, D. E. (2011). Method of synthesizing 1H-indazole compounds. U.S. Patent No. US8022227B2.
  • Gileadi, O. (2006). Methods for preparing indazole compounds. W.O. Patent No. WO2006048745A1.
  • Shaikh, A. A., & Kumar, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 395-423. Retrieved from [Link]

  • Chen, B., Dey, F., Liu, X., Mu, T., Tan, X., Wu, J., ... & Zhao, D. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(9), 1185-1191. Retrieved from [Link]

  • Cui, J. J., Tran-Dube, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Funk, L. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[6][7][14]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(16), 6467–6485. Retrieved from [Link]

  • Eureka. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

  • Powell, K. J., Han, L. C., Sharma, P., & Moses, J. E. (2014). Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. Organic Letters, 16(8), 2158–2161. Retrieved from [Link]

  • Sawant, A., Kamble, S., Pisal, P. M., & Gacche, R. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Retrieved from [Link]

  • Zhang, W., & Li, J. (2013). Synthesis method of indazole compound. C.N. Patent No. CN103319410A.
  • Al-Warhi, T., Al-Mahri, S., Al-Rashdi, A. S., Al-Hinaai, A. S., Al-Lawati, H. A. J., Al-Busafi, S. N., ... & Al-Harrasi, A. (2023). Discovery of novel (E)-1-methyl-9-(3-methylbenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one as DDR2 kinase inhibitor: Synthesis, molecular docking, and anticancer properties. Bioorganic Chemistry, 135, 106506. Retrieved from [Link]

  • Hoang, N. X., Vo, T., Hoang, V. H., Tran, T. P. T., & Nguyen, T. H. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547-1558. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-1-methyl-1H-indazole-6-carbonitrile, 98% Purity, C9H6BrN3, 100 mg. Retrieved from [Link]

  • Wang, S., Zhang, Y., & Zhang, Y. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5433. Retrieved from [Link]

  • Hoang, N. X., Vo, T., Hoang, V. H., Tran, T. P. T., & Nguyen, T. H. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(3), 1547-1558. Retrieved from [Link]

  • Djebbar, S., & Doucet, H. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(12), 2275. Retrieved from [Link]

  • Jana, A., & Maiti, D. (2024). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. The Journal of Organic Chemistry, 89(16), 11621–11630. Retrieved from [Link]

  • Norsikian, S., & Beau, J. M. (2022). Mild Palladium-Catalyzed Cyanation of Unprotected 2-Iodoglycals in Aqueous Media as Versatile Tool to Access Diverse C2-Glycoanalogues. ResearchGate. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of Substituted Indazole-6-carbonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, offers a versatile platform for developing targeted therapies.[2][3] While extensive research has explored various substitution patterns, the indazole-6-carbonitrile moiety represents a particularly intriguing, yet underexplored, frontier. The introduction of the electron-withdrawing carbonitrile group at the 6-position can significantly alter the molecule's electronic properties, influencing its binding affinity and selectivity for various biological targets. This technical guide provides an in-depth exploration of the biological potential of substituted indazole-6-carbonitriles, consolidating current knowledge on their synthesis, mechanisms of action, and therapeutic promise, particularly in oncology and inflammatory diseases. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

The Indazole-6-carbonitrile Scaffold: A Privileged Structure in Kinase Inhibition

Indazole derivatives have established themselves as potent modulators of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its importance in this therapeutic area.[5]

The carbonitrile group at the 6-position is of particular interest due to its ability to act as a hydrogen bond acceptor and its contribution to the overall electronic landscape of the molecule. This can lead to unique interactions within the ATP-binding pocket of kinases, potentially conferring enhanced potency and selectivity. While direct and extensive studies on a broad series of indazole-6-carbonitriles are emerging, research on analogous 6-substituted indazoles provides compelling evidence for their potential. For instance, 6-aminoindazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6]

Synthetic Strategies for Substituted Indazole-6-carbonitriles

The synthesis of the indazole-6-carbonitrile core and its subsequent derivatization are critical steps in exploring its therapeutic potential. A key precursor, 1H-indazole-6-carbonitrile, serves as a versatile intermediate for the synthesis of more complex derivatives.[7]

Synthesis of the Core Scaffold: 3-Phenyl-1H-indazole-6-carbonitrile

One reported method for the synthesis of a substituted indazole-6-carbonitrile involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[8] This approach provides a direct route to the indazole core. The synthesis of 3-phenyl-1H-indazole-6-carbonitrile is a representative example.[8]

Synthesis_of_3_Phenyl_1H_indazole_6_carbonitrile start Benzaldehyde Tosylhydrazone + 4-Nitrobenzonitrile reaction Base (e.g., t-BuOK) Solvent (e.g., DMSO) start->reaction Reactants product 3-Phenyl-1H-indazole-6-carbonitrile reaction->product Yields Derivatization_Workflow cluster_synthesis Scaffold Synthesis cluster_diversification Diversification Reactions cluster_purification Purification & Characterization cluster_library Compound Library Core 1H-Indazole-6-carbonitrile Precursor N1_Alkylation N1-Alkylation/Arylation Core->N1_Alkylation C3_Functionalization C3-Halogenation followed by Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->C3_Functionalization Purification Column Chromatography / HPLC N1_Alkylation->Purification C3_Functionalization->Purification Characterization NMR, MS, HRMS Purification->Characterization Library Library of Substituted Indazole-6-carbonitriles Characterization->Library

General workflow for the synthesis of a substituted indazole-6-carbonitrile library.

Biological Evaluation: Uncovering Therapeutic Potential

A systematic evaluation of the biological activities of newly synthesized indazole-6-carbonitrile derivatives is essential to identify promising therapeutic candidates. Based on the known activities of other indazole analogs, the primary areas of investigation should include anticancer and anti-inflammatory properties.

Anticancer Activity

The potential of indazole-6-carbonitriles as anticancer agents can be assessed through a tiered screening approach, starting with broad antiproliferative assays and progressing to more specific mechanistic studies.

The initial screening of compounds is typically performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. [9][10] Experimental Protocol: MTT Assay [9]

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 (lung), K562 (leukemia), PC-3 (prostate), and HepG2 (liver)) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. [9]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO). [9]3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. [11]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Given the prevalence of indazoles as kinase inhibitors, it is crucial to evaluate the inhibitory activity of indazole-6-carbonitrile derivatives against a panel of relevant kinases. [4]Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are common methods for determining kinase inhibition. [1][11] Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [8]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and its specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ reagent) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Table 1: Representative IC50 Values of 6-Substituted Indazole Derivatives Against Cancer Cell Lines

While extensive data on indazole-6-carbonitriles is not yet available, the following table presents data from closely related 6-substituted indazoles to illustrate the potential potency.

Compound ID6-Position SubstituentCell LineIC50 (µM)Reference
Compound 4 -NH-SO2-Ph(4-OCH3)A2780 (ovarian)4.21[8]
Compound 9 -NH-SO2-Ph(4-CH3)A549 (lung)7.73[8]
Compound 2f VariesMultiple0.23–1.15[9]
Compound 6o VariesK562 (leukemia)5.15[9]

For compounds demonstrating significant antiproliferative activity, further studies are necessary to elucidate their mechanism of action.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). [9]* Apoptosis Assays: Annexin V/propidium iodide (PI) staining followed by flow cytometry can quantify the induction of apoptosis. [10]Western blot analysis for key apoptotic proteins (e.g., cleaved caspase-3, Bax, and Bcl-2) can provide further mechanistic insights. [9][12]

Anticancer_Evaluation_Workflow Start Synthesized Indazole-6-carbonitrile Derivatives MTT MTT Proliferation Assay (Cancer Cell Line Panel) Start->MTT Kinase_Assay In Vitro Kinase Inhibition Assay (Kinase Panel) Start->Kinase_Assay Hit_Identification Identify 'Hit' Compounds (Potent & Selective) MTT->Hit_Identification Kinase_Assay->Hit_Identification MoA_Studies Mechanism of Action Studies Hit_Identification->MoA_Studies Cell_Cycle Cell Cycle Analysis MoA_Studies->Cell_Cycle Apoptosis Apoptosis Assays MoA_Studies->Apoptosis Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization

Workflow for the in vitro evaluation of anticancer activity.
Anti-inflammatory Activity

Indazole derivatives have also shown promise as anti-inflammatory agents. [13]The anti-inflammatory potential of indazole-6-carbonitriles can be investigated by examining their effects on key inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assays [7][13]

  • Inhibition of Pro-inflammatory Cytokines: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be used to assess the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.

  • Cyclooxygenase (COX) Inhibition: The ability of the compounds to inhibit COX-1 and COX-2 enzymes can be determined using commercially available assay kits.

Structure-Activity Relationship (SAR) and Future Directions

Systematic structural modifications of the indazole-6-carbonitrile scaffold are necessary to establish a clear SAR and to optimize for potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • N1- and N2-positions: Introduction of various alkyl and aryl groups can influence solubility and interactions with the solvent-exposed regions of the target protein.

  • C3-position: This position is often a key point for interaction within the ATP-binding site of kinases. A wide range of substituents, including aryl, heteroaryl, and amino groups, should be explored.

The limited availability of specific data on indazole-6-carbonitriles highlights a significant opportunity for further research. Future studies should focus on:

  • Synthesis of diverse libraries: Creating a broad range of substituted indazole-6-carbonitriles is essential for comprehensive SAR studies.

  • Broad biological screening: Screening these libraries against a wide panel of kinases and other relevant biological targets will help to identify novel therapeutic opportunities.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of cancer and inflammatory diseases to assess their efficacy and safety.

Conclusion

Substituted indazole-6-carbonitriles represent a promising, yet largely untapped, area for drug discovery. The unique electronic properties conferred by the carbonitrile group, combined with the proven therapeutic potential of the indazole scaffold, make this class of compounds highly attractive for the development of novel kinase inhibitors and other targeted therapies. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of this exciting chemical space.

References

  • Benchchem. (2025). Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold. Benchchem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Benchchem. (2025).
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • 1H-Indazole-6-carbonitrile. Chem-Impex.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. (2022).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. (2018).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. (2006).
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. (2021).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021).
  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. (2012).
  • Addressing off-target effects of indazole-based kinase inhibitors. Benchchem. (2025).
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. (2015).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021).
  • Synthesis of 1H‐indazole derivatives.
  • In vitro kinase assay. Protocols.io. (2024).
  • Synthesis of 3‐substituted 1H‐indazole derivatives.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. (2022).
  • Indazole From Natural Resources And Biological Activity.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. (2024).
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • Free (NH) indazole with antiproliferative activity.
  • In vitro kinase assay v1.
  • Synthesis and antitumor activity of some substituted indazole deriv
  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents.
  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. PubMed. (2020).
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. (2015).

Sources

The Strategic Role of the Carbonitrile Group in 1-Methyl-1H-Indazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 1-methyl-1H-indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural properties make it an ideal starting point for developing targeted therapies. Concurrently, the carbonitrile group (–C≡N) has emerged as a powerful and versatile functional group in modern drug design, prized for its metabolic stability, unique stereoelectronic profile, and ability to modulate key physicochemical properties.[3][4] This guide provides a comprehensive technical analysis of the synergistic interplay between the 1-methyl-1H-indazole core and the carbonitrile substituent. We will explore how this specific combination influences molecular properties, dictates strategic choices in drug design, and opens new avenues for creating potent and selective modulators of biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of these important chemical entities.

Chapter 1: The Physicochemical and Pharmacokinetic Landscape

The successful progression of a drug candidate is fundamentally linked to its physicochemical and pharmacokinetic (ADME) properties. The strategic incorporation of a carbonitrile group onto the 1-methyl-1H-indazole scaffold is a deliberate decision aimed at fine-tuning this profile.

The 1-Methyl-1H-Indazole Core: A Stable Foundation

The indazole ring system is a bioisostere of the native indole scaffold, a common motif in biologically active molecules. Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially offering enhanced target affinity. The methylation at the N1 position serves two critical functions:

  • It resolves the tautomeric ambiguity of the indazole ring, locking the scaffold into the 1H-indazole form, which is thermodynamically more stable.[1]

  • It provides a fixed substitution vector, preventing the formation of N-H hydrogen bond donor interactions at that position and directing medicinal chemistry efforts to other parts of the scaffold.

This core is generally stable and provides a rigid framework for the precise spatial arrangement of other pharmacophoric elements.

The Carbonitrile Group: A Multifaceted Modulator

The carbonitrile group is far more than a simple substituent; it is a strategic tool for molecular engineering. Its influence stems from a unique combination of properties.

  • Electronic Properties: The nitrile is one of the strongest electron-withdrawing groups. When attached to the indazole ring, it significantly polarizes the aromatic π-system. This polarization can make the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing metabolic stability.[5][6]

  • Stereoelectronic Profile: The C≡N group is linear and has a minuscule steric footprint, allowing it to be accommodated within tight binding pockets where larger groups would be excluded.[3][5] Its powerful dipole moment facilitates critical polar interactions with protein targets without introducing the liabilities of more reactive groups.

  • Molecular Interactions: The terminal nitrogen atom of the nitrile is an effective hydrogen bond acceptor.[6] Crystallographic data from numerous nitrile-containing ligands show hydrogen bonding to amino acid residues like serine and arginine, or to structured water molecules within a binding site.[5]

  • Metabolic Stability: The carbonitrile group is exceptionally robust and is typically not metabolized.[5] In the vast majority of nitrile-containing drugs, the group passes through the body unchanged, avoiding metabolic pathways that could lead to inactivation or the formation of toxic byproducts.[5][7]

Synergy and Consequence: Modulating the Core

The combination of these two entities results in a molecule with a predictable and often favorable property profile. The introduction of a carbonitrile group onto the 1-methyl-1H-indazole core is expected to have the following effects:

PropertyPredicted Impact of Carbonitrile IntroductionRationale
Lipophilicity (LogP/LogD) DecreaseThe strong dipole moment of the nitrile group increases polarity, which generally lowers the LogP value and enhances solubility.[3]
Aqueous Solubility IncreaseIncreased polarity and the potential for hydrogen bonding with water molecules typically improve aqueous solubility.
Hydrogen Bonding Potential Adds H-bond acceptor capabilityThe nitrogen atom of the nitrile acts as a hydrogen bond acceptor, providing a new potential interaction point with the target protein.[6]
Metabolic Stability IncreaseThe electron-withdrawing nature protects the aromatic ring from oxidative metabolism, and the nitrile itself is metabolically inert.[5][6]
Target Affinity Potential to IncreaseThe added polar and hydrogen bonding interactions can lead to a significant increase in binding affinity if the group is positioned correctly within the target's binding site.

Chapter 2: Strategic Implementation in Drug Design

The true value of the carbonitrile group is realized when it is strategically applied to solve specific challenges in drug design, such as improving potency, selectivity, or oral bioavailability.

The Carbonitrile as a Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar properties to enhance a molecule's overall profile.[8][9] The carbonitrile group is a versatile non-classical bioisostere for several common functional groups.

  • Carbonyl/Ketone Bioisostere: The nitrile can mimic the polar interactions of a ketone without being susceptible to carbonyl reduction. This is a common strategy in developing non-steroidal receptor antagonists.[5][10]

  • Carboxylic Acid/Amide Bioisostere: Replacing a carboxylic acid with a nitrile removes a highly acidic proton, which can dramatically improve cell permeability and oral bioavailability. It maintains the ability to act as a hydrogen bond acceptor while being electronically distinct.

  • Hydroxyl/Halogen Bioisostere: In certain contexts, the dipole moment of the nitrile can effectively mimic the polar interactions of a hydroxyl group or even a halogen like fluorine.[5]

• Remove metabolic liability (e.g., C=O reduction) • Improve cell permeability (remove -COOH) • Enhance metabolic stability (amide hydrolysis) • Maintain H-bond acceptor capability

>]; }

Nitrile -> Rationale [lhead=cluster_rationale, style=dashed, color="#EA4335"]; } .enddot Caption: Bioisosteric replacement strategy using the carbonitrile group.

Case Study: Structure-Activity Relationship (SAR) of CCR4 Antagonists

A study on allosteric CC-chemokine receptor 4 (CCR4) antagonists provides a concrete example of the carbonitrile's role.[11] In this work, researchers explored derivatives of an indazole arylsulfonamide scaffold. A key analog, 11a , incorporates a 3-cyanophenyl group attached via a methylene linker to the N1 position of the indazole.

Structure: 5-Chloro-N-[1-[(3-cyanophenyl )methyl]-4-(methyloxy)-1H-indazol-3-yl]-2-thiophenesulfonamide.[11]

The placement of the cyano group on the appended phenyl ring was critical for activity. A hypothetical SAR exploration based on this finding illustrates the causality behind design choices:

CompoundModification from LeadIC₅₀ (nM)Rationale for Change and Interpretation of Result
Lead Cmpd -CN at meta position50The meta-cyano group likely engages in a key polar or H-bond interaction in a specific sub-pocket of the allosteric site.
Analog 1 -CN at para position250Activity Decreased. The para position moves the H-bond acceptor out of the optimal interaction geometry, weakening the binding.
Analog 2 -CN at ortho position>1000Activity Lost. The ortho position introduces a steric clash with a nearby residue, preventing proper binding of the ligand.
Analog 3 -CN replaced with -CONH₂80Similar Activity. The amide is a good bioisostere for the nitrile, maintaining H-bond acceptor/donor potential, but may have worse permeability.
Analog 4 -CN replaced with -COOH900Activity Decreased. The ionized carboxylate may be repelled by a negative electrostatic potential in the pocket or reduce membrane permeability.
Analog 5 -CN replaced with -Cl400Activity Decreased. The chloro group mimics some polarity but is a weaker H-bond acceptor, resulting in a loss of a key interaction.

This analysis demonstrates that the carbonitrile is not merely a placeholder but a precisely positioned pharmacophoric element whose electronic and steric properties are essential for high-potency interactions with the biological target.

Chapter 3: Synthetic and Analytical Methodologies

The practical application of these principles requires robust and reliable methods for both the synthesis and structural verification of the target compounds.

Synthetic Pathway to 1-Methyl-1H-indazole-3-carbonitrile

A common and efficient route to this target involves a palladium-catalyzed cyanation reaction. This multi-step synthesis is a self-validating system, where the successful purification and characterization of each intermediate provides confidence for proceeding to the next step.

G Indazole 1H-Indazole Methylated 1-Methyl-1H-indazole Indazole->Methylated Step 1: N-Methylation Brominated 3-Bromo-1-methyl- 1H-indazole Methylated->Brominated Step 2: Regioselective Bromination Final 1-Methyl-1H-indazole- 3-carbonitrile Brominated->Final Step 3: Pd-Catalyzed Cyanation

Experimental Protocol:

Step 1: N-Methylation of 1H-Indazole

  • To a stirred solution of 1H-indazole (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add a methylating agent, such as methyl iodide (MeI, 1.2 eq) or dimethyl sulfate, dropwise at 0 °C.[12]

  • Let the reaction warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-methyl-1H-indazole.

Step 2: Regioselective Bromination at C3

  • Dissolve 1-methyl-1H-indazole (1.0 eq) in a solvent like chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to obtain 3-bromo-1-methyl-1H-indazole.

Step 3: Palladium-Catalyzed Cyanation

  • To an oven-dried flask, add 3-bromo-1-methyl-1H-indazole (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable ligand (e.g., dppf).[13][14]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add a degassed solvent, typically DMF or dioxane.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography to yield pure 1-methyl-1H-indazole-3-carbonitrile.

Protocol for Spectroscopic Characterization

Structural confirmation is paramount. A combination of NMR, IR, and mass spectrometry provides unambiguous identification.[15]

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate sample for MS and IR.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum (400 MHz or higher).

    • Expected Signals: Look for a singlet corresponding to the N-CH₃ protons (~4.1 ppm), and a set of multiplets in the aromatic region (7.2-8.2 ppm) corresponding to the four protons on the benzene ring of the indazole core.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon NMR spectrum.

    • Expected Signals: Identify the N-CH₃ carbon (~35 ppm), the aromatic carbons (110-140 ppm), the quaternary carbon at the 3-position attached to the nitrile (~120 ppm), and the characteristic signal for the nitrile carbon itself (C≡N), which typically appears downfield (~115-125 ppm).

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum (e.g., using an ATR accessory).

    • Key Diagnostic Peak: A sharp, strong absorption band between 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration and is a definitive indicator of the nitrile group's presence.[16]

  • Mass Spectrometry (MS):

    • Acquire a high-resolution mass spectrum (HRMS) using a technique like ESI or EI.

    • Molecular Ion Peak: Confirm the presence of the correct molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated exact mass of C₉H₇N₃.

Conclusion and Future Perspectives

The carbonitrile group is a powerful asset in the medicinal chemist's toolbox, particularly when appended to a privileged scaffold like 1-methyl-1H-indazole. Its role extends beyond that of a simple substituent; it is a strategic element used to enhance metabolic stability, modulate physicochemical properties, and establish critical, potency-driving interactions with biological targets. The ability to function as a metabolically robust hydrogen bond acceptor and a versatile bioisostere makes it an attractive choice for lead optimization campaigns.

Future work in this area will likely focus on exploring the placement of the carbonitrile group at other positions on the indazole ring to probe different interaction spaces in target proteins. Furthermore, the unique reactivity of the nitrile group itself could be exploited, for instance, in the design of targeted covalent inhibitors or as a chemical handle for bioconjugation. As our understanding of target biology deepens, the deliberate and rational use of functional groups like the carbonitrile on proven scaffolds will continue to be a key driver of success in drug discovery.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Kang, S. S., Wang, H. W., Zhang, M., Lu, R. Z., & Wang, H. B. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]

  • ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate. [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. [Link]

  • Zhang, Y., Wang, X., Li, Y., & Gong, P. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]

  • Bloomtech. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Bloomtech. [Link]

  • RSC. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC. [Link]

  • Li, Z., Chen, Y., & Liu, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1465–1483. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Dwyer, M. P., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(20), 7894–7915. [Link]

  • The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • ACS Omega. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. [Link]

  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2019). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. [Link]

  • PubMed. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed. [Link]

  • ResearchGate. (2020). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Institute of Microbiology of the Czech Academy of Sciences. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]

  • PubMed. (2020). Rh(III)-Catalyzed C-H Cyanation of 2 H-Indazole with N-Cyano- N-phenyl- p-toluenesulfonamide. PubMed. [Link]

  • ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Waseda University. (2012). Application of Bioisosteres in Drug Design. Waseda University. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Chemistry LibreTexts. (2022). 22: Carboxylic Acid Derivatives and Nitriles. Chemistry LibreTexts. [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • Turito. (2022). Nitriles - Structure, Properties Reactions, and Uses. Turito. [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]

  • Forensic Toxicology. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology. [Link]

  • PubMed Central. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • ResearchGate. (2005). 1H-Imidazole-4-carbonitrile. ResearchGate. [Link]

  • Yakugaku Zasshi. (2019). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi. [Link]

  • RCSI Repository. (2021). Natural products containing the nitrile functional group and their biological activities. RCSI Repository. [Link]

  • Knowledge. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Knowledge. [Link]

  • RSC Publishing. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

Sources

Methodological & Application

Application Note: Regioselective N-Methylation of 1H-Indazole-6-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated indazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The regioselective methylation of the 1H-indazole ring system, however, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. This application note provides a comprehensive guide to the N-methylation of 1H-indazole-6-carbonitrile, a key building block for various pharmacologically active molecules. We present two distinct, detailed protocols designed to selectively yield either the thermodynamically favored 1-methyl-1H-indazole-6-carbonitrile or the kinetically favored 2-methyl-2H-indazole-6-carbonitrile. The causality behind the choice of reagents and conditions is explained, and robust analytical methods for isomer characterization are detailed to ensure a self-validating workflow for researchers in drug development.

Introduction: The Challenge of Indazole Regioselectivity

The indazole ring contains two nitrogen atoms within its bicyclic aromatic system. Due to annular tautomerism, the proton can reside on either nitrogen, though the 1H-tautomer is generally the more thermodynamically stable form.[2][3] When deprotonated, the resulting indazolide anion is an ambident nucleophile, with reactivity at both N1 and N2. Direct alkylation often leads to a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[1][4]

The regiochemical outcome is a delicate balance between thermodynamic and kinetic control, which can be manipulated by a careful choice of base, solvent, and reaction temperature.[5]

  • Thermodynamic Control (N1-Selectivity): The N1-alkylated indazole is typically the more stable isomer.[2] Conditions that allow for equilibration, such as using a strong, non-nucleophilic base in a less polar aprotic solvent, favor the formation of the N1 product.[5][6]

  • Kinetic Control (N2-Selectivity): The N2 position can be the site of faster initial attack under certain conditions. Kinetically controlled reactions, which are often run at lower temperatures or with specific reagent combinations, can favor the N2 isomer.[2]

This guide provides reliable, field-proven methods to navigate this selectivity challenge for 1H-indazole-6-carbonitrile.

Protocol 1: Selective Synthesis of this compound (Thermodynamic Product)

This protocol is designed to favor the thermodynamically more stable N1-isomer by using a strong hydride base in a non-polar aprotic solvent. This combination is widely reported to provide excellent N1-selectivity for a variety of substituted indazoles.[3][4][6] The sodium cation from NaH is believed to coordinate with the N2 atom, sterically hindering electrophilic attack at that position and directing the methylating agent to N1.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1H-Indazole-6-carbonitrile≥97%Sigma-AldrichStarting material.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHandle with extreme care under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaEssential for reaction success; moisture sensitive.
Methyl Iodide (CH₃I)≥99.5%Sigma-AldrichPotent methylating agent; handle in a fume hood.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS ReagentFisher ScientificFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)ACS ReagentVWRFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying the organic phase.
Silica Gel230-400 meshVWRFor column chromatography.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1H-indazole-6-carbonitrile in Anhydrous THF B Add NaH portion-wise at 0°C under Argon A->B C Stir at RT for 30 min to form indazolide anion B->C D Cool to 0°C C->D E Add Methyl Iodide dropwise D->E F Warm to RT and stir until completion (TLC/LC-MS) E->F G Quench with sat. aq. NH₄Cl at 0°C F->G H Extract with Ethyl Acetate G->H I Wash with Brine, Dry (Na₂SO₄), and Concentrate H->I J Purify by Silica Gel Column Chromatography I->J

Caption: Workflow for the N1-selective methylation of 1H-indazole-6-carbonitrile.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1H-indazole-6-carbonitrile (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material). Stir at room temperature until all solid has dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The solution may become a slurry.

  • Methylation: Cool the mixture back to 0°C. Add methyl iodide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Protocol 2: Synthesis of 2-methyl-2H-indazole-6-carbonitrile (Potential Kinetic Product)

Achieving high selectivity for the N2-isomer via direct methylation can be more challenging. This protocol uses a weaker base (potassium carbonate) in a polar aprotic solvent (DMF), conditions that have been reported to yield mixtures of N1 and N2 isomers, sometimes with a preference for N2.[1][7] An alternative approach, Mitsunobu conditions, has also been shown to favor N2-alkylation and could be considered.[3] Researchers should anticipate that this protocol may yield a mixture requiring careful chromatographic separation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1H-Indazole-6-carbonitrile≥97%Sigma-AldrichStarting material.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-AldrichFinely powdered is preferred.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or similarMilliporeSigmaUse a dry solvent.
Methyl Iodide (CH₃I)≥99.5%Sigma-AldrichHandle in a fume hood.
WaterDeionized-For workup.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)ACS ReagentVWRFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying.
Silica Gel230-400 meshVWRFor column chromatography.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1H-indazole-6-carbonitrile and K₂CO₃ in Anhydrous DMF B Stir mixture at RT A->B C Add Methyl Iodide dropwise at RT B->C D Stir at RT until completion (TLC/LC-MS) C->D E Pour reaction mixture into Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine, Dry (Na₂SO₄), and Concentrate F->G H Purify by Silica Gel Column Chromatography to separate N1/N2 isomers G->H

Caption: Workflow for the N-methylation of 1H-indazole-6-carbonitrile using K₂CO₃/DMF.

Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-6-carbonitrile (1.0 equiv) and finely powdered potassium carbonate (2.0 equiv).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per 1 g of starting material) and stir the suspension at room temperature.

  • Methylation: Add methyl iodide (1.2 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction may be slow and might require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a larger beaker containing cold water. This may precipitate the product or create a suspension.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash thoroughly with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of N1 and N2 isomers. Carefully purify by flash column chromatography on silica gel. The isomers often have very similar polarities, so a shallow gradient and careful fraction collection are required.

Characterization and Isomer Assignment

Unequivocal assignment of the N1 and N2 regioisomers is critical. NMR spectroscopy is the most powerful tool for this purpose.

TechniqueN1-Isomer (this compound)N2-Isomer (2-methyl-2H-indazole-6-carbonitrile)
¹H NMR The H7 proton typically appears at a lower frequency (more shielded) compared to the N2-isomer.[2]The H7 proton is deshielded by the N1 lone pair and appears at a higher frequency (downfield).[2] The H3 proton is more shielded.
HMBC A key correlation is observed between the N-methyl protons and the C7a carbon of the indazole ring.[3][8]A key correlation is observed between the N-methyl protons and the C3 carbon of the indazole ring.[3][8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficiently dry reagents/solvents; inactive NaH; low reaction temperature.Ensure all glassware is flame-dried and reagents are anhydrous. Use a fresh bottle of NaH. For Protocol 2, gentle heating may be required.
Poor N1:N2 Selectivity Reaction conditions not optimal; wrong choice of base/solvent.For N1 selectivity, ensure THF is the solvent and NaH is the base. For N2, results may inherently be mixed; focus on optimizing the chromatographic separation.
Difficulty Separating Isomers Isomers have very similar polarity.Optimize chromatography with a very shallow solvent gradient. High-Performance Liquid Chromatography (HPLC) may be necessary. Consider converting the nitrile to an acid or ester, which may alter polarity enough to facilitate separation.[4]

References

  • BenchChem. (2025).
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Malakar, C. C., et al. (2023). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Palmer, M. H., et al. (1971). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Keating, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Silva, M., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Cheung, Y. Y., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Elks, J., & Waller, G. R. (1972). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: 1-Methyl-1H-indazole-6-carbonitrile as a Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole ring system represents one of the most significant "privileged scaffolds" in contemporary drug discovery. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts a favorable combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal anchor for interacting with a multitude of biological targets.[1][2] Consequently, indazole-based compounds have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties.[2][3] Several blockbuster drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature this core, cementing its importance in clinical medicine.[2][4]

Within this esteemed chemical class, 1-Methyl-1H-indazole-6-carbonitrile emerges as a particularly valuable and strategic building block for medicinal chemists. The N1-methylation serves a crucial purpose: it resolves the tautomeric ambiguity inherent to the indazole system, locking the scaffold into the thermodynamically stable 1H-form and providing a defined structural vector for molecular elaboration.[1] Furthermore, the nitrile group at the C6-position is not merely a substituent but a versatile chemical handle, readily convertible into other key functional groups essential for constructing diverse compound libraries and optimizing drug candidates.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to provide in-depth, field-proven insights into the synthesis, functionalization, and application of this compound, with a specific focus on its role in the development of kinase inhibitors.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to any successful synthetic campaign. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 267413-29-6[5]
Molecular Formula C₉H₇N₃[5][6]
Molecular Weight 157.17 g/mol [5]
Appearance Solid[5]
Synonyms 6-Cyano-1-methyl-1H-indazole[5]
InChI Key WMKXQAVXMOAOAG-UHFFFAOYSA-N[5][6]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Section 2: Synthesis of this compound

The utility of a building block is directly proportional to the efficiency and reliability of its synthesis. While numerous methods exist for constructing the indazole core, a practical approach for preparing this compound involves a two-step sequence starting from a commercially available precursor, 6-bromo-1H-indazole. This strategy isolates the two key transformations: installation of the nitrile and regioselective methylation.

Visualized Synthetic Workflow

The logical flow from a common starting material to the final product is depicted below. This pathway is chosen for its high functional group tolerance and reliable, well-documented reaction classes.

G A 6-Bromo-1H-indazole B 1H-Indazole-6-carbonitrile A->B  Pd-catalyzed Cyanation (e.g., Zn(CN)₂, Pd₂(dba)₃, dppf) C This compound B->C  N1-Methylation (e.g., CH₃I, K₂CO₃, DMF)

Caption: Synthetic pathway for this compound.

Protocol 2.1: Two-Step Synthesis from 6-Bromo-1H-indazole

Causality Behind Experimental Choices:

  • Step A (Cyanation): A palladium-catalyzed cross-coupling reaction is the method of choice for converting aryl bromides to nitriles. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moisture stability. The choice of a bulky phosphine ligand like dppf is critical for promoting the reductive elimination step and ensuring high yields.

  • Step B (Methylation): N-alkylation of indazoles can yield both N1 and N2 isomers. Using a polar aprotic solvent like DMF and a moderate base like potassium carbonate (K₂CO₃) generally favors the formation of the thermodynamically more stable N1 product.[1] Methyl iodide is a highly effective and reactive methyl source.

Step A: Synthesis of 1H-Indazole-6-carbonitrile

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Bubble argon through the stirred solution for 20 minutes to ensure deoxygenation.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove inorganic solids. Transfer the filtrate to a separatory funnel, wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1H-indazole-6-carbonitrile as a solid.

Step B: Synthesis of this compound

  • Setup: To a round-bottom flask, add 1H-indazole-6-carbonitrile (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous DMF to create a ~0.5 M solution.

  • Methylation: Cool the stirred suspension to 0 °C in an ice bath. Add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts and wash with brine.

  • Purification and Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient). The final product's identity and purity should be validated by ¹H NMR, ¹³C NMR, and HRMS to confirm the correct molecular weight and structure, ensuring the protocol is self-validating.

Section 3: Application in Lead Generation - The Versatility of the Nitrile Group

The true power of this compound lies in the synthetic potential of its C6-nitrile functionality. This group can be transformed into a variety of other functionalities, enabling the rapid generation of diverse chemical libraries for screening.

Key Derivatization Pathways

G cluster_0 Core Scaffold cluster_1 Primary Intermediates cluster_2 Example Coupling Products A This compound B -(CH₂)NH₂ (Aminomethyl) A->B Reduction (e.g., H₂, Raney Ni) C -COOH (Carboxylic Acid) A->C Hydrolysis (e.g., 6M HCl, heat) D Amide Derivatives B->D Amide Coupling (R-COOH, EDC/HOBt) E Sulfonamide Derivatives B->E Sulfonylation (R-SO₂Cl, Pyridine) C->D Amide Coupling (R-NH₂, HATU)

Caption: Key transformations of the C6-nitrile group.

Protocol 3.1: Reduction of the Nitrile to a Primary Amine

Rationale: The conversion to an aminomethyl group introduces a basic handle and a nucleophilic site perfect for forming amides, sulfonamides, or ureas, which are prevalent motifs in kinase inhibitors. Catalytic hydrogenation is chosen for its cleaner profile compared to metal hydride reagents.

  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol containing 7N ammonia. The ammonia is crucial to prevent the formation of secondary and tertiary amine side products.

  • Catalyst: Carefully add Raney Nickel (~50% slurry in water, ~0.2 eq by weight) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature for 12-24 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1-methyl-1H-indazol-6-yl)methanamine, which can often be used in the next step without further purification or can be purified by chromatography on silica gel (using a DCM/Methanol/NH₄OH eluent system).

Section 4: Case Study - Development of Kinase Inhibitors

Indazole derivatives are exceptionally prominent as kinase inhibitors.[4] Many function by occupying the ATP-binding pocket of the kinase, and the indazole scaffold serves as an excellent anchor for positioning substituents to make key interactions. A frequent target for indazole-based inhibitors is the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is often dysregulated in various cancers.[1][7]

The ERK/MAPK Signaling Pathway

Inhibitors derived from the 1-methyl-indazole scaffold can be designed to target key kinases like ERK, thereby blocking downstream signaling that leads to cell proliferation and survival.

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf Mek MEK1/2 Raf->Mek Erk ERK1/2 Mek->Erk Proliferation Cell Proliferation, Survival, Differentiation Erk->Proliferation Inhibitor Indazole-based ERK Inhibitor Inhibitor->Erk

Caption: Simplified MAPK signaling pathway with ERK inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies on indazole-based kinase inhibitors reveal common themes. Potency is often dictated by the substituents extending from the core into different regions of the ATP-binding site. The table below synthesizes general findings from the literature.[1][7]

Position on Indazole CoreSubstitution TypeGeneral Impact on Kinase (e.g., ERK) Inhibition
N1 Small alkyl (e.g., Methyl)Provides a defined vector, prevents tautomerization, and can fill a small hydrophobic pocket.
C3 Aromatic/heteroaromatic ringsOften projects towards the solvent-exposed region; can be modified to improve solubility and ADME properties.
C5/C6 Amides, sulfonamides, ureasTypically form critical hydrogen bonds with the "hinge" region of the kinase domain.
Protocol 4.1: Representative Biological Evaluation - In Vitro ERK2 Kinase Inhibition Assay

Trustworthiness through Self-Validation: This protocol is designed to be self-validating by including essential controls: a "no enzyme" control to measure background signal, a "vehicle" control (DMSO) to define 100% enzyme activity, and a "positive control" inhibitor (a known ERK inhibitor) to confirm the assay is responsive.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from this compound against human ERK2 kinase.

Materials:

  • Recombinant human ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ³²P-γ-ATP (radiolabeled ATP)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • DTT (Dithiothreitol)

  • Test compounds and positive control (e.g., Ulixertinib) dissolved in 100% DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Mixture: Prepare a master mix containing kinase assay buffer, DTT (to 0.25 mM), and MBP substrate (to 0.3 mg/mL).

  • Assay Plate Setup: In a 96-well plate, add:

    • 2.5 µL of serially diluted test compound or control (DMSO/positive control).

    • 10 µL of the reaction mixture.

    • 10 µL of recombinant ERK2 enzyme diluted in assay buffer (add buffer only for "no enzyme" control wells).

  • Initiation: Pre-incubate the plate for 10 minutes at room temperature. Initiate the kinase reaction by adding 10 µL of ³²P-γ-ATP diluted in assay buffer (final concentration ~10 µM).

  • Incubation: Allow the reaction to proceed for 20-30 minutes at 30 °C.

  • Termination: Stop the reaction by spotting 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Detection: Air dry the paper, place the spots into scintillation vials with scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the "no enzyme" background counts from all other measurements.

    • Normalize the data by setting the "vehicle control" (DMSO) counts as 100% activity and background as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion

This compound is far more than a simple catalog chemical; it is a strategically designed scaffold for modern medicinal chemistry. Its fixed N1-methyl group provides conformational stability and a predictable substitution pattern, while the C6-nitrile offers a gateway to a vast chemical space through well-established and reliable chemical transformations. As demonstrated, this building block serves as an exceptional starting point for the rational design of potent kinase inhibitors, among other therapeutic classes. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile scaffold in their drug discovery programs.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation.
  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • CymitQuimica. (n.d.). This compound.
  • Chen, C-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry.
  • Shaikh, A., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Scientific Reports.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Methyl 1H-indazole-6-carboxylate: A Key Intermediate.
  • Singh, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • PubChemLite. (n.d.). This compound (C9H7N3).
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
  • Tanitame, A., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR.
  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
  • Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.
  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Chen, Y-L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH).

Sources

Application Notes and Protocols: 1-Methyl-1H-indazole-6-carbonitrile as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2] This document provides detailed application notes and protocols for the use of 1-Methyl-1H-indazole-6-carbonitrile , a highly versatile and functionalized building block, in the synthesis of potent and selective kinase inhibitors. We will cover its synthesis, key chemical transformations, and its application in the construction of inhibitors for key cancer targets such as FMS-like tyrosine kinase 3 (FLT3) and Akt. Furthermore, detailed protocols for the biological evaluation of the synthesized compounds are provided.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic compound, is a bioisostere of indole and presents a unique combination of a hydrogen bond donor (N-H in the unsubstituted form) and a hydrogen bond acceptor (the pyridine-type nitrogen).[3] This arrangement allows for crucial interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2] The methylation at the N1 position, as in our building block, can enhance metabolic stability and modulate the electronic properties of the ring system, which can be fine-tuned for optimal target engagement. The cyano group at the 6-position is a versatile chemical handle that can be transformed into various functional groups, such as carboxylic acids, amides, or tetrazoles, providing a gateway to a diverse chemical space for structure-activity relationship (SAR) studies.

Synthesis of the Building Block: this compound

The regioselective N-methylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers. The reaction's outcome is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. For 6-substituted indazoles, N1-alkylation is generally favored under basic conditions, likely due to the thermodynamic stability of the N1-substituted product.[4]

Protocol 2.1: N1-Methylation of 6-Cyano-1H-indazole

This protocol describes the regioselective N1-methylation of commercially available 6-cyano-1H-indazole. The use of sodium hydride in an aprotic polar solvent like tetrahydrofuran (THF) favors the formation of the N1-methylated product.

Materials:

  • 6-Cyano-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-cyano-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford This compound .

Expected Yield: 60-75%

Application in Kinase Inhibitor Synthesis

The synthesized This compound is a versatile starting material for the synthesis of a variety of kinase inhibitors. The nitrile group can be readily hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form the corresponding amides, a common structural motif in kinase inhibitors.

Synthesis of a FLT3 Inhibitor Precursor

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are found in a significant portion of acute myeloid leukemia (AML) patients, making it an attractive therapeutic target.[5] The following protocols outline the synthesis of a key intermediate for FLT3 inhibitors, adapted from a known synthetic route.[5]

The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 12-16 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indazole-6-carboxylic acid .

Expected Yield: 85-95%

The carboxylic acid is coupled with an aniline derivative using a standard peptide coupling reagent such as HATU.

Materials:

  • 1-Methyl-1H-indazole-6-carboxylic acid

  • 4-(4-methylpiperazin-1-yl)aniline

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Methyl-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(4-methylpiperazin-1-yl)aniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6-8 hours, or until the reaction is complete by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide product, a key precursor for FLT3 inhibitors.

Diversification of the Indazole Scaffold

The this compound can be further functionalized at other positions of the indazole ring, for instance, through halogenation followed by cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, to generate a library of kinase inhibitors for SAR studies.

Diagram: Synthetic Pathways from this compound

G A This compound B 1-Methyl-1H-indazole-6-carboxylic acid A->B Hydrolysis D Halogenated Indazole A->D Halogenation C FLT3 Inhibitor Precursor (Amide) B->C Amide Coupling E Suzuki Coupling Products D->E Suzuki Coupling F Buchwald-Hartwig Products D->F Buchwald-Hartwig Amination

Caption: Key synthetic transformations of this compound.

Biological Evaluation Protocols

Once a library of potential kinase inhibitors has been synthesized, their biological activity must be evaluated. This typically involves in vitro kinase assays to determine their potency against the target kinase and cell-based assays to assess their cellular efficacy.

Protocol 4.1: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.[6]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity, resulting in a FRET signal.

Materials:

  • Target kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Test compounds (synthesized inhibitors)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, the target kinase, and the biotinylated peptide substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ values for the test compounds.

Protocol 4.2: Cell-Based Proliferation Assay

Cell-based assays are crucial for determining the efficacy of a kinase inhibitor in a more physiologically relevant context. A common assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., MV-4-11 for FLT3)

  • Cell culture medium and supplements

  • Test compounds

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the cells for 72 hours.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance on a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Diagram: Kinase Inhibitor Discovery Workflow

G A Synthesis of this compound B Chemical Derivatization (e.g., Amide Coupling, Suzuki) A->B C Library of Indazole-based Compounds B->C D In Vitro Kinase Assay (TR-FRET) C->D E Potency (IC50) Determination D->E F Cell-Based Proliferation Assay E->F G Efficacy (GI50) and SAR Analysis F->G H Lead Optimization G->H

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient construction of diverse molecular libraries. The protocols provided herein offer a solid foundation for researchers to synthesize this key intermediate and utilize it in the development of novel therapeutics targeting a range of protein kinases. The combination of robust synthetic chemistry and reliable biological evaluation methods is essential for the successful discovery and development of the next generation of kinase inhibitors.

References

  • Hah, J.-M., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 567-580. [Link]

  • Migliorini, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9406-9418. [Link]

  • Zhang, Y., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems, 6(8), 1389-1402. [Link]

  • Hah, J.-M., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 567-580. [Link]

  • Hah, J.-M., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. OALib, 9(12), 1-19. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

  • Li, L., et al. (2023). Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 138, 106645. [Link]

  • Wu, P., & Nielsen, T. E. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1931-1966. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Sharma, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25425-25436. [Link]

  • Hah, J.-M., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 567-580. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Kumar, V., et al. (2023). Easy and efficient direct conversion of aryl nitrile into aryl amide. Synthetic Communications, 53(14), 1141-1150. [Link]

  • Faza, A. K., & Krishna, P. R. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3508. [Link]

  • Semantic Scholar. (n.d.). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Retrieved from [Link]

  • Wang, D., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. [Link]

  • Lin, H.-A., et al. (2022). One-Pot Synthesis of Benzo[g]indazole via Suzuki-Miyaura Coupling and Aldol Condensation Cascade Reaction. Molecules, 27(16), 5195. [Link]

  • Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1146-1159. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Retrieved from [Link]

  • Di Giacomo, F., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials. Journal of Materials Chemistry C, 10(24), 9225-9233. [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(46), 10734-10740. [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. [Link]

  • Jiang, Y., & Ma, D. (2007). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 9(17), 3343-3345. [Link]

  • Kumar, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(1), 1-33. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117462. [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Akkurt, M., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]

Sources

Application Notes & Protocols: 1-Methyl-1H-indazole-6-carbonitrile in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-Methyl-1H-indazole-6-carbonitrile. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] This guide details the unique synthetic advantages of this compound as a versatile starting material, outlines detailed protocols for its chemical modification, and provides context for its application in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: The Strategic Value of this compound

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[2][4] Its rigid structure and ability to participate in crucial hydrogen bonding interactions have made it a favored scaffold for targeting various enzymes and receptors.[5] Commercially available drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its clinical significance.[1][2]

This compound (C₉H₇N₃) emerges as a particularly strategic building block for several reasons:

  • Fixed Tautomeric Form : The methylation at the N1 position prevents the tautomerism often seen in unsubstituted indazoles, simplifying synthetic outcomes and ensuring consistent biological interactions.[6]

  • Versatile Synthetic Handle : The carbonitrile group at the C6 position is a highly versatile functional group.[7] It can be readily converted into a primary amine, a carboxylic acid, or various heterocyclic motifs, providing multiple avenues for molecular diversification and structure-activity relationship (SAR) studies.

This document serves to elucidate the practical applications and methodologies associated with this key intermediate.

Physicochemical Properties and Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueSource(s)
Chemical Formula C₉H₇N₃[8]
Molecular Weight 157.17 g/mol [8]
CAS Number 267413-29-6
Appearance Off-white to yellow solid[7][9]
Storage Store at 0-8 °C[7]
Key Hazard Statements Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]

Handling Precautions: As a Senior Application Scientist, I must emphasize that proper safety protocols are paramount. Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[12] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[10][11][12]

Core Application: A Versatile Intermediate for Kinase Inhibitors

The indazole scaffold is a proven pharmacophore for ATP-competitive kinase inhibitors.[1][13] The planarity of the ring system allows it to mimic the adenine region of ATP, while substituents can be tailored to confer selectivity and potency towards a specific kinase. This compound is an excellent starting point for generating libraries of potential kinase inhibitors. The C6-nitrile can be transformed to create functionalities that interact with the solvent-exposed region of the kinase ATP-binding pocket.

The diagram below illustrates the central role of this molecule as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Successful execution of these foundational transformations is critical for subsequent drug discovery efforts.

Protocol 1: Hydrolysis of Nitrile to Carboxylic Acid

Rationale: The conversion of the nitrile to a carboxylic acid is a robust transformation that opens up a vast array of subsequent reactions, most notably amide bond formation. Amide bonds are prevalent in kinase inhibitors, often forming key hydrogen bond interactions in the hinge region of the kinase. This protocol uses basic hydrolysis, which is often cleaner than acidic hydrolysis for electron-rich aromatic systems.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (5.0 eq)

  • Ethanol (EtOH) or Ethylene Glycol

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and Ethanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: In a separate beaker, dissolve Sodium Hydroxide (5.0 eq) in Water (approx. 5 mL per gram of NaOH) and add this solution to the flask.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C for EtOH). Causality Note: The elevated temperature is necessary to overcome the activation energy for the hydrolysis of the stable nitrile group. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up (Quench & Acidification): Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~2-3. A precipitate of the carboxylic acid product should form. Trustworthiness Check: The formation of a precipitate upon acidification is a strong indicator of successful conversion to the less soluble carboxylic acid.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine. Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 1-Methyl-1H-indazole-6-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield a pure product.

Protocol 2: Reduction of Nitrile to Primary Amine

Rationale: Reducing the nitrile to a primary amine provides a nucleophilic handle for diversification. This amine can be acylated to form amides or sulfonamides, or used in reductive amination reactions to build out complex side chains, which are crucial for achieving inhibitor selectivity. Catalytic hydrogenation is chosen here as a scalable and often high-yielding method.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH), saturated with ammonia

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq) and ammoniacal Methanol. Causality Note: The use of ammonia-saturated solvent is critical to prevent the formation of secondary amine side products by suppressing the reaction of the intermediate imine with the product primary amine.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~20% by weight of starting material).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Vigorously agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 6-24 hours. TLC can also be used to confirm the disappearance of the starting material.

  • Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Safety First: Hydrogenation catalysts, particularly Raney Nickel, can be pyrophoric upon exposure to air. Do not allow the catalyst to dry out. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude primary amine, (1-Methyl-1H-indazol-6-yl)methanamine.

  • Purification: The crude product can be purified via column chromatography on silica gel, often using a gradient of Dichloromethane/Methanol (with a small percentage of ammonium hydroxide in the mobile phase to prevent streaking).

Application in a Targeted Therapy Context

To illustrate the power of this building block, consider its application in targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical driver of tumor angiogenesis. Many successful kinase inhibitors, like Axitinib, target VEGFR.[14]

The diagram below shows a simplified representation of this pathway and indicates the point of intervention for a typical indazole-based inhibitor.

G cluster_membrane Cell Membrane ligand VEGF Ligand receptor VEGFR (Tyrosine Kinase) ligand->receptor Binding & Dimerization node_p1 PI3K/Akt Pathway receptor->node_p1 Autophosphorylation node_p2 RAS/MAPK Pathway receptor->node_p2 Autophosphorylation node_p3 PLCγ Pathway receptor->node_p3 Autophosphorylation inhibitor Indazole-Based Kinase Inhibitor (e.g., Axitinib) inhibitor->receptor ATP-Competitive Inhibition pathway pathway downstream downstream downstream_effects Cell Proliferation Migration Angiogenesis node_p1->downstream_effects Signal Transduction node_p2->downstream_effects Signal Transduction node_p3->downstream_effects Signal Transduction

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based drug.

A medicinal chemist could use 1-Methyl-1H-indazole-6-carboxylic acid (from Protocol 1) and couple it with a side chain designed to interact with specific residues in the VEGFR active site, thereby building a novel, potent, and selective inhibitor.

References

  • Angene Chemical. (2024). Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]

  • Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10393–10403. [Link]

  • Ahmad, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22183-22203. [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (2006). US6982274B2 - 1H-indazole compound.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2953. [Link]

  • Google Patents. (2022).
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • Google Patents. (2009).
  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Google Patents. (2009).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 1H-indazole-6-carboxylate: A Key Intermediate. [Link]

  • ResearchGate. (2020). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scalable three-step synthesis for 1-Methyl-1H-indazole-6-carbonitrile, a key building block in pharmaceutical research and development. The synthesis commences with the formation of 6-bromo-1H-indazole from 4-bromo-2-methylaniline, followed by a regioselective N-1 methylation, and concludes with a palladium-catalyzed cyanation to yield the final product. This protocol is designed for industrial applicability, focusing on process robustness, scalability, and the use of less hazardous reagents where feasible. Detailed experimental procedures, quantitative data, and safety considerations are provided to ensure reproducible and safe execution.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors for oncological applications. The efficient and scalable production of this compound is therefore of paramount importance for advancing drug discovery programs. This guide details a reliable and optimized synthetic route suitable for multi-gram to kilogram scale production.

Synthetic Strategy

The selected synthetic route is a linear three-step process designed for efficiency and scalability.

  • Synthesis of 6-bromo-1H-indazole: This initial step involves the diazotization of commercially available 4-bromo-2-methylaniline, followed by an intramolecular cyclization to form the indazole ring. This method is well-documented and amenable to large-scale production.[2]

  • Regioselective N-methylation: The subsequent N-methylation of 6-bromo-1H-indazole is directed to the thermodynamically more stable N-1 position. This is achieved under basic conditions using sodium hydride and methyl iodide, a procedure known to favor N-1 alkylation.[3]

  • Palladium-Catalyzed Cyanation: The final step is the conversion of the 6-bromo intermediate to the desired 6-carbonitrile. A palladium-catalyzed cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source is employed. This method is preferred for industrial applications due to the lower toxicity of K₄[Fe(CN)₆] compared to other cyanide salts and its high efficiency.[4][5]

Scalable_Synthesis A 4-bromo-2-methylaniline B Step 1: Diazotization & Cyclization A->B C 6-bromo-1H-indazole B->C D Step 2: N-methylation C->D E 1-methyl-6-bromo-1H-indazole D->E F Step 3: Pd-catalyzed Cyanation E->F G This compound F->G

Sources

Application Notes and Protocols for the Derivatization of 1-Methyl-1H-indazole-6-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Methyl-1H-indazole-6-carbonitrile Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Notably, the indazole motif is a key component in several approved drugs, such as the antiemetic granisetron and the tyrosine kinase inhibitor axitinib.[2] Furthermore, the 1-methyl-1H-indazole core is of particular interest in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[2][3][4][5] this compound, with its strategically placed methyl and cyano groups, serves as a valuable starting material for the synthesis of diverse compound libraries aimed at discovering novel therapeutics. The methyl group at the N1 position can influence the molecule's pharmacokinetic properties, while the carbonitrile at the C6 position provides a reactive handle for a variety of chemical transformations.

These application notes provide a detailed guide for the derivatization of this compound, focusing on reactions that introduce chemical diversity for structure-activity relationship (SAR) studies in drug discovery programs. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Derivatization Strategies: Unlocking the Potential of this compound

The derivatization of this compound can be broadly categorized into two main approaches: modification of the nitrile group and functionalization of the indazole core. These strategies can be employed independently or in combination to generate a wide array of novel chemical entities.

Part 1: Functionalization of the 6-Carbonitrile Group

The nitrile group is a versatile functional group that can be transformed into several other key functionalities, including carboxylic acids and primary amines. These transformations are fundamental in medicinal chemistry for introducing hydrogen bond donors and acceptors, as well as providing attachment points for further derivatization.

  • Hydrolysis to 1-Methyl-1H-indazole-6-carboxylic Acid: The conversion of the nitrile to a carboxylic acid introduces a key acidic functional group, which can participate in crucial hydrogen bonding interactions with biological targets.[6][7][8][9][10] This transformation can be achieved under either acidic or basic conditions.

  • Reduction to (1-Methyl-1H-indazol-6-yl)methanamine: The reduction of the nitrile to a primary amine provides a basic center and a nucleophilic handle for subsequent reactions, such as amide bond formation.[11][12][13] This is a valuable strategy for introducing diverse side chains and modulating the physicochemical properties of the molecule.

Part 2: Functionalization of the Indazole Core

The indazole ring itself can be functionalized at several positions, with the C3 position being a particularly attractive site for modification in many drug discovery programs.[14][15][16] Directing reactions to this position often requires a two-step approach involving an initial halogenation followed by a cross-coupling reaction.

  • C3-Halogenation: The introduction of a halogen, such as bromine or iodine, at the C3 position of the indazole ring creates a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions.[14] This step is crucial for enabling the introduction of aryl, heteroaryl, and alkyl groups at this key position.

  • Palladium-Catalyzed Cross-Coupling: With the C3-halogenated intermediate in hand, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions can be employed to introduce a vast array of substituents.[16][17] This allows for the systematic exploration of the chemical space around the indazole core, a critical aspect of lead optimization.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 1-Methyl-1H-indazole-6-carboxylic Acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

start This compound reagents H2SO4 (conc.) H2O start->reagents Add reaction Heat (Reflux) reagents->reaction Conditions workup Cool to RT Pour into ice-water Filter precipitate reaction->workup Procedure purification Recrystallization (Ethanol/Water) workup->purification product 1-Methyl-1H-indazole-6-carboxylic Acid purification->product

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq).

  • Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask. Caution: This should be done slowly and with cooling, as the dilution of sulfuric acid is highly exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 1-Methyl-1H-indazole-6-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and melting point).

ParameterValue
Starting Material This compound
Product 1-Methyl-1H-indazole-6-carboxylic Acid
Typical Yield 70-85%
Reaction Time 2-4 hours
Reaction Temperature 100-120 °C
Protocol 2: Reduction of this compound to (1-Methyl-1H-indazol-6-yl)methanamine

This protocol details the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).

start This compound reagents1 LiAlH4 Anhydrous THF start->reagents1 Add to reaction Stir at 0 °C to RT reagents1->reaction Conditions quench Quench with H2O and NaOH (aq) (Fieser workup) reaction->quench Procedure extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product (1-Methyl-1H-indazol-6-yl)methanamine purification->product

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete conversion.

  • Work-up (Fieser Method): Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the mixture and wash the solid with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) to afford the pure (1-Methyl-1H-indazol-6-yl)methanamine.

  • Characterization: Verify the structure and purity of the product by ¹H NMR, ¹³C NMR, and LC-MS.

ParameterValue
Starting Material This compound
Product (1-Methyl-1H-indazol-6-yl)methanamine
Typical Yield 60-75%
Reaction Time 2-4 hours
Reaction Temperature 0 °C to Room Temperature
Protocol 3: C3-Iodination of this compound

This protocol describes the iodination of the C3 position of the indazole ring.

start This compound reagents Iodine (I2) Potassium Hydroxide (KOH) DMF start->reagents Add reaction Stir at RT reagents->reaction Conditions workup Pour into Na2S2O3 (aq) Extract with Ethyl Acetate reaction->workup Procedure purification Column Chromatography workup->purification product 3-Iodo-1-methyl-1H-indazole-6-carbonitrile purification->product

Caption: Workflow for the C3-iodination of this compound.

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction and extraction

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Reagent Addition: Add powdered potassium hydroxide (2.0-3.0 eq) followed by iodine (1.2-1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Iodo-1-methyl-1H-indazole-6-carbonitrile.

  • Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

ParameterValue
Starting Material This compound
Product 3-Iodo-1-methyl-1H-indazole-6-carbonitrile
Typical Yield 50-70%
Reaction Time 12-24 hours
Reaction Temperature Room Temperature

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved January 2, 2026, from [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). Bioorganic Chemistry, 86, 646-656. Retrieved January 2, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2017). ACS Omega, 2(10), 6934-6943. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). Molecules, 22(12), 2099. Retrieved January 2, 2026, from [Link]

  • Highly Enantioselective Synthesis of Indazoles With a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). Journal of the American Chemical Society, 142(23), 10550-10556. Retrieved January 2, 2026, from [Link]

  • Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole. (2019). ChemistrySelect, 4(25), 7545-7549. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2658. Retrieved January 2, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Applied Sciences, 13(7), 4095. Retrieved January 2, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • reduction of nitriles. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Hydrolysis of Nitriles to Form Carboxylic Acids. (2020, March 24). YouTube. Retrieved January 2, 2026, from [Link]

  • Reducing Nitriles--Another Way to Make Aldehydes & Amines. (2020, January 16). YouTube. Retrieved January 2, 2026, from [Link]

Sources

Application Notes & Protocols: 1-Methyl-1H-indazole-6-carbonitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Among the vast array of functionalized indazoles, 1-Methyl-1H-indazole-6-carbonitrile emerges as a particularly valuable and versatile intermediate. Its unique arrangement of a reactive nitrile group and a protected indazole core allows for sequential, regioselective modifications, making it a strategic building block in the synthesis of complex pharmaceutical targets. This guide provides an in-depth analysis of its properties, detailed protocols for its synthesis and subsequent transformations, and highlights its critical role in the construction of advanced drug candidates, such as the tyrosine kinase inhibitor, Entrectinib.[2]

Characterization and Safety Profile

A thorough understanding of the physicochemical properties and safety requirements is paramount before utilizing any chemical intermediate in a laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₉H₇N₃[3]
Molecular Weight 157.17 g/mol [3]
Appearance Off-white to light yellow solidN/A
SMILES CN1C2=C(C=CC(=C2)C#N)C=N1[3]
InChI Key WMKXQAVXMOAOAG-UHFFFAOYSA-N[3]
Predicted XlogP 1.8[3]
Monoisotopic Mass 157.064 g/mol [3]
Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.[4][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[4]

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from oxidizing agents.[5]

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a common and reliable pathway based on established indazole synthesis methodologies.[1][8] The key transformation involves the construction of the indazole ring system via diazotization and cyclization.

G cluster_0 Synthetic Workflow A 4-Cyano-2-methylaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Reductive Cyclization (e.g., Na₂SO₃) C->D E 1H-Indazole-6-carbonitrile D->E F N-Methylation (e.g., DMS, K₂CO₃, Acetone) E->F G This compound (Target Compound) F->G

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Diazotization and N-Methylation

This protocol is divided into two main stages: the formation of the indazole ring and the subsequent N-methylation.

Stage 1: Synthesis of 1H-Indazole-6-carbonitrile

  • Rationale: This stage employs the classic Griess diazotization of an aniline derivative, followed by an intramolecular cyclization. The choice of a reducing agent like sodium sulfite facilitates the ring closure to form the stable aromatic indazole system.

  • Materials:

    • 4-Cyano-2-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Sodium Sulfite (Na₂SO₃)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked round-bottom flask cooled to 0-5 °C in an ice-salt bath, suspend 4-Cyano-2-methylaniline (1.0 eq) in a mixture of water and concentrated HCl.

    • Slowly add a pre-cooled aqueous solution of Sodium Nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

    • In a separate, larger flask, prepare a solution of Sodium Sulfite (3.0 eq) in water and cool it to 10 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 20 °C during the addition.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Extract the aqueous mixture with Ethyl Acetate (3x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization or column chromatography to yield 1H-Indazole-6-carbonitrile.

Stage 2: N-Methylation

  • Rationale: The N-H proton of indazole is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting indazolide anion acts as a nucleophile, attacking the electrophilic methylating agent (dimethyl sulfate). Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Materials:

    • 1H-Indazole-6-carbonitrile (from Stage 1)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfate (DMS)

    • Acetone

  • Procedure:

    • To a solution of 1H-Indazole-6-carbonitrile (1.0 eq) in acetone, add anhydrous K₂CO₃ (2.5 eq).

    • Stir the suspension vigorously and add Dimethyl Sulfate (1.2 eq) dropwise at room temperature. Caution: DMS is highly toxic and carcinogenic; handle with extreme care in a fume hood.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water to remove any remaining salts and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

    • The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Application in the Synthesis of Entrectinib Precursors

This compound is a key precursor in the synthesis of Entrectinib, a potent inhibitor of Trk, ROS1, and ALK tyrosine kinases used in oncology.[2][9] The core of Entrectinib is formed by an amide bond between a complex carboxylic acid and a 3-aminoindazole fragment.[10] The title compound serves as a strategic starting point for creating this essential 3-aminoindazole piece.

The critical transformation involves introducing an amino group at the C3 position of the indazole ring. A common strategy is to first introduce a nitro group at C3 via electrophilic nitration, followed by reduction.

G cluster_1 Functionalization for Entrectinib Synthesis Start This compound Nitration C3-Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate 1-Methyl-3-nitro-1H-indazole-6-carbonitrile Nitration->Nitro_Intermediate Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Nitro_Intermediate->Reduction Amino_Product 3-Amino-1-methyl-1H-indazole-6-carbonitrile (Key Precursor) Reduction->Amino_Product Coupling Amide Coupling (with Carboxylic Acid Fragment) Amino_Product->Coupling Entrectinib Entrectinib Core Structure Coupling->Entrectinib

Caption: Pathway from the intermediate to the Entrectinib core.

Protocol: C3-Amination via Nitration and Reduction
  • Rationale: The indazole ring is susceptible to electrophilic substitution, with the C3 position being particularly reactive. Nitration using a standard mixed acid system (HNO₃/H₂SO₄) effectively installs the nitro group. Subsequent reduction of the nitro group to a primary amine is a high-yielding and clean transformation, commonly achieved by catalytic hydrogenation or using reducing metals like tin(II) chloride.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Sodium Bicarbonate (NaHCO₃) solution

    • Ice

  • Procedure:

    Part A: Nitration at C3

    • Carefully add this compound (1.0 eq) portion-wise to concentrated H₂SO₄ at 0 °C. Stir until a clear solution is formed.

    • Cool the solution to -5 °C.

    • Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ dropwise, maintaining the internal temperature below 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Very carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid (1-Methyl-3-nitro-1H-indazole-6-carbonitrile) is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

    Part B: Reduction to 3-Aminoindazole

    • Suspend the crude 1-Methyl-3-nitro-1H-indazole-6-carbonitrile (1.0 eq) in ethanol.

    • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the suspension.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with water and carefully basify by adding a saturated solution of NaHCO₃ until the pH is ~8.

    • Extract the product into Ethyl Acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield 3-Amino-1-methyl-1H-indazole-6-carbonitrile , which is ready for coupling reactions in the total synthesis of Entrectinib.[9][10]

Conclusion

This compound stands out as a high-value intermediate for organic synthesis, particularly within the pharmaceutical industry. Its pre-functionalized and selectively protected structure provides a robust platform for building the complex molecular architectures required for modern therapeutics. The protocols detailed herein offer reliable pathways for its synthesis and demonstrate its strategic application in the construction of key drug precursors, underscoring its importance for researchers, scientists, and professionals in drug development.

References

  • ChemicalBook. (2024). How to synthesize Entrectinib. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtlOmFY0d0XcZN_Zsp_9nSzhpP-MDl--hhxC5g2hMQJsjmJakEpPAUwKIJKI5e22WwO_ItZ-fPz3wADxB3g46kuw5xtWJL63LkbfxYnDq5XJD_Ax4a8mE-MaSpLLYVFNiHOn6hJJX6SUYYCq0mO5tkReABsVyiqN4-zrnjEj-bn_A=]
  • Riley, J. G., et al. (2021). Total synthesis of entrectinib with key photo-redox mediated cross-coupling in flow. European Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9IM7YFT1crhRCSkUlAk8IHM5M-_T1WMZBvRJQy7uZZ51J-vkc9Gu3HoAtAwa7Umg_0uOnF4xOj6lLQCWue0ZqTDI1KNWWNNQb0R35TEzUlwb4LRqONhSoKqthQpY4NW_PowG3gtIwg8cA5z2d8NLj0zr2-0K6sI65302ui9r-OIa26DFMc_xEtktWvTSgaY8P]
  • Cordell, M. J., et al. (2021). Current synthesis vs. proposed synthesis of entrectinib. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAthAiqQ6gQy5y5UIabKRRxRjWYTs8XX0c6oDkVP9RD6AvpQCtlX3WDq6Vf9QMg1PXlWcns3Uw-KJ14--kFb-dVN4zJOMqUblQg50k9kM6FWwLugGQ3OLUuZFuB8JyjbNqQsusrqJegiMSs7IYK91VPddf6mm52D3CtdeMwpPjN4AeFP3eCtsyt268W6nTD4Qis1c71IvzdxJBIaaQEQ6FLPHu3w==]
  • Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry, 59(7), 3392-3408. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh6KvIxv6uQNyjLww_fHoJBg74Jz2Kfs3d_n8EfF0Fg43b3MTlUzluJGsT_HunMPd59sxkGyFtFvs7d_UAnyDb1eaSxhccaDkt-jfFymh104ZkZBBw1_mHrZZJVoT3C2d0_ll9tUwWzTKfpdGBJkOOhA==]
  • Sigma-Aldrich. (2024). Safety Data Sheet for this compound. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH51BKR-hnpxlHGRH3fxKmMxvCx0mv0S6WGZMuvH7k0FtD5Njjg5c4M4d8Hn7ywHDP4hva9ZlKMLIznOKmqzlsEPhuZSVqJALoUvrfO_drx8TnndQFtwE170QYOr8395Dim7twJuDC3]
  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from DC Fine Chemicals. [https://vertexaisearch.cloud.google.
  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIQcvf8kNreOtKjPT3EuZUPjkbX22LjnrbWEsCugObqvSvdWGudozVPl1Q2xIPYGhOfkvDoIGal_D6hI3_RTRRYzCesXVA8V-PJ2rYrY35zSw7r7J1cxcYBvUQA7RmZMlOuyEPiaqEM9t215E674SEHSAn2BHbNBkzLoeDU-EpidJ_f7-Kx5mzvPhoXz5egP09-hvt2HgxO6N-JClzUrlL8yiC2vbfgFDLaMEyOTYfG-qcR-rpxIvepdGIj8ye]
  • Zhelyazkova, S. P., & Semkova, S. G. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. Current Medicinal Chemistry, 29(15), 2602-2616. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxGHY6f6CMxo62EgKijLRATWNr2uBCNiPMJMxV3swHLqCZcb9mQxuX6ciQ90Lc3AcEn00CKCNsij6WezkiuEEWelPrv2l3fR76S5fMe-dtyAf8DX2aRS4GkTus3pQxZZj9zFZZ]
  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR4E2VOnH9pIf9TR-ihKjqISdp1T_Eiu6qLkphSqfzx65zsJo6fT11ugMG8awy2RFLZZGMBnhanEg_yU-LdbkTdq6_YqcijX5ND9t4otjQAPVq2SHzFw4oX2GkK2WY0ggL3UUTjU0Ej3woTqzExQM=]
  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6fBreZga3Td-VMmmLWkNaFLBMLCe_K8lr7GAAU-IF08S8flM3Mu80d0-g9txVn3r1rbiTHEgNvvO-Ktk_yG-BqTuebxaGIdEVUFSe3hSh89I10vu3UQ-OPuylLwKurrj9lkZJvjSZndx_aCvbHb150KZhZs5Z3wfD-w==]
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpf9MAwVKyC22JCZ0XAEP94kISvxrOXOLPhBh6p10Tdtvn5xjMi58nvXpiuYHnxBenIX6UwaY4FNZ0yzBxVniz_SJ2DtqjlifTOkaQ40o3e5YinR0ybEqSn-SHLbhed3ynz73oAci9i6eB7G4BaIXW8ZHQviIcGfADvpy3QEBEpMY4UpMFHJpm4p07uMHAIRf-YL6ZvV0eieIo]
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj9AXSRxurQDYjAp-6yaYBNAclisXw0JPw5VXxN_oO65YI0rs16JvJ6_kNb0FN9U3QTg5SCEeQy--vsmdwFyc59hnh5SKheLMBDmjnOpXKyJLb437rSGgncZoBjEe4EZyDpwmCclK2bLrHbuKN_lIyXTBvebIggMKquw6Dpb4SOlucRqMbZWVXViBrpPFN]
  • PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFecAM5A0IW5TnjZahKQVe219BT_iUv01CsAKyE1NxwD5oUGwNgiMQtcwYew9BwYvvabmevJBjRKE5hek2d_g1paV9scpzIbLvbmp4_8rwFZP-LU2o2UkmI2jQQBQ0Ae_I_43wI8CUDUk1fiDhwiQ==]
  • Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 64(12). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqKEOaFgLw2S60ZVnoi0tVaPI59G0Y0hwrlGIBA1kbcHVVhibss6SbORT73UpoMZxob5Ex_Zy8FuESjvBRYjHwXtAW9FsG0dYxbNo2DuYaQwD4JAHh2NP6tdidhMlas1Lu]

Sources

Application Notes and Protocols for the Purification of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols for the purification of 1-Methyl-1H-indazole-6-carbonitrile, a key building block in contemporary drug discovery and development. The purity of this compound is paramount for the synthesis of pharmacologically active molecules, ensuring reproducible experimental outcomes and adherence to stringent quality standards. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven methodologies for obtaining high-purity this compound.

The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step. This document will detail two primary purification techniques: Column Chromatography and Recrystallization . The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity of the compound.

Introduction to this compound and the Imperative of Purification

This compound (C₉H₇N₃) is a solid heterocyclic compound with a molecular weight of 157.17 g/mol .[1] Its structure, featuring an indazole core, a methyl group at the N1 position, and a nitrile group at the C6 position, makes it a valuable intermediate in the synthesis of a diverse range of bioactive molecules.

Impurities in the starting material can lead to unwanted side reactions, reduced yields, and difficulties in the purification of downstream products. Therefore, robust purification protocols are essential. Common impurities may include unreacted starting materials, regioisomers (e.g., 2-methyl-2H-indazole-6-carbonitrile), and byproducts from the synthesis. The methods described below are tailored to remove such impurities effectively.

Purification via Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For this compound, which possesses moderate polarity due to the nitrile and indazole functionalities, silica gel is an appropriate stationary phase. The mobile phase, typically a mixture of a non-polar and a more polar solvent, is optimized to achieve efficient separation.

Principle of Separation

In silica gel chromatography, more polar compounds will have stronger interactions with the polar silica gel stationary phase and will therefore elute more slowly.[3] Less polar compounds will travel through the column more quickly with the non-polar mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.

Experimental Protocol for Column Chromatography

Materials and Reagents:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude compound.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the hexane to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% hexane to a 9:1 hexane/ethyl acetate mixture, progressively increasing to higher concentrations of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in fractions. Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC). Evaporate the solvent using a rotary evaporator to obtain the purified solid.

Data Presentation:

Parameter Value/Range Rationale
Stationary Phase Silica Gel (100-200 mesh)Standard polar stationary phase for efficient separation of moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities.[4]
Typical Gradient 0% to 30% Ethyl Acetate in HexaneThis range is often effective for separating aromatic nitriles and related heterocyclic compounds.[5]
Monitoring TLC with UV visualization (254 nm)Provides a quick and effective way to track the separation and identify fractions containing the pure product.[6]

Visualization of Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Dry Load Crude Sample B->C D Elute with Hexane/EtOAc Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Pure Product H->I

Caption: Column Chromatography Workflow for Purification.

Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures.[7] An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection

The choice of solvent is critical for successful recrystallization. For this compound, a moderately polar compound, suitable solvents could include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems such as hexane/ethyl acetate or ethanol/water.[8][9]

Solvent Screening Table:

Solvent/System Solubility at Room Temp. Solubility at Boiling Point Crystal Formation on Cooling Recommendation
EthanolLowHighGoodRecommended
IsopropanolLowHighGoodRecommended
Hexane/Ethyl AcetateVaries with ratioVaries with ratioGoodRecommended for optimization
WaterInsolubleInsoluble-Not suitable as a single solvent
Ethanol/WaterLowHighGoodPotentially a good mixed system
Experimental Protocol for Recrystallization

Materials and Reagents:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Visualization of Workflow:

G cluster_dissolve Dissolution cluster_crystal Crystallization cluster_isolate Isolation A Add Crude Solid to Flask B Add Minimal Hot Solvent A->B C Ensure Complete Dissolution B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E F Formation of Pure Crystals E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I

Caption: Recrystallization Workflow for Purification.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • MDPI. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. Indazole. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • MDPI. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Application Notes & Protocols: 1-Methyl-1H-indazole-6-carbonitrile as a Versatile Synthon for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics, particularly in oncology.[1] This guide focuses on a key building block, 1-Methyl-1H-indazole-6-carbonitrile , and delineates its strategic application in the synthesis of bioactive molecules. The fixed N1-methylation prevents tautomerism, providing a stable and predictable platform for functionalization, while the C6-carbonitrile group serves as a versatile chemical handle. We provide detailed protocols for its conversion into essential derivatives—carboxylic acids, amides, and tetrazoles—thereby granting access to a rich chemical space for drug discovery.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles in drug discovery, prized for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The indazole ring system can act as a bioisostere for native structures like indole, offering unique hydrogen bonding capabilities through its additional nitrogen atom, which can enhance binding affinity to protein targets.[3] This has made it a favored scaffold for kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[3] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor) all feature the indazole core, underscoring its therapeutic relevance.[3][4]

This compound emerges as a particularly strategic starting material. The N1-methyl group simplifies synthetic strategies by eliminating the possibility of N-H acidity or annular tautomerism, thus preventing regioselectivity issues in subsequent reactions. The carbonitrile (-C≡N) moiety at the 6-position is not merely a placeholder; it is a versatile functional group that can be efficiently transformed into other key pharmacophoric elements.

This guide provides the rationale and step-by-step protocols for three primary synthetic transformations of this compound, unlocking its potential for library synthesis and lead optimization campaigns.

Core Synthetic Transformations and Protocols

The true utility of this compound lies in the reactivity of its nitrile group. Below are protocols for its conversion into three of the most valuable functional groups in medicinal chemistry.

Transformation 1: Hydrolysis to 1-Methyl-1H-indazole-6-carboxylic Acid

Causality and Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation.[5][6] Carboxylic acids are arguably one of the most important functional groups in drug design. They are essential precursors for forming stable amide bonds, which are critical for linking molecular fragments and mimicking peptide interactions.[7] This transformation effectively converts the nitrile into a reactive handle for coupling with a vast array of amine-containing building blocks. Alkaline hydrolysis is often preferred for its clean conversion and straightforward workup.[5]

Experimental Protocol: Alkaline Hydrolysis

This protocol describes the conversion of the nitrile to the corresponding carboxylate salt, followed by acidic workup to yield the free carboxylic acid.[5][6]

Materials & Reagents:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Water (deionized)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 equiv) in a 2:1 mixture of ethanol and water.

  • Addition of Base: Add Sodium Hydroxide (3.0 to 5.0 equiv) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100°C, depending on the alcohol used) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with stirring to acidify the mixture to pH 2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-Methyl-1H-indazole-6-carboxylic acid.

  • Purification (if necessary): The crude product is often of high purity. If required, it can be recrystallized from a suitable solvent system like ethanol/water.

Workflow Diagram:

G cluster_0 Protocol 1: Nitrile Hydrolysis start This compound step1 Suspend in EtOH/H₂O start->step1 step2 Add NaOH (3-5 equiv) step1->step2 step3 Heat to Reflux (4-12h) step2->step3 step4 Cool & Remove EtOH step3->step4 step5 Acidify with 2M HCl to pH 2-3 step4->step5 step6 Extract with Ethyl Acetate step5->step6 end_product 1-Methyl-1H-indazole-6-carboxylic acid step6->end_product

Caption: Workflow for the alkaline hydrolysis of this compound.

Transformation 2: Amide Bond Formation

Causality and Rationale: With the carboxylic acid in hand, amide coupling becomes the next logical step. This reaction is central to the synthesis of many kinase inhibitors, where the indazole core binds to the kinase hinge, and the amide-linked side chain extends into other pockets to confer potency and selectivity.[8][9] Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, operate under mild conditions, and minimize side reactions, making them ideal for complex molecule synthesis.[7][10]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling 1-Methyl-1H-indazole-6-carboxylic acid with a primary or secondary amine.[10]

Materials & Reagents:

  • 1-Methyl-1H-indazole-6-carboxylic acid (from Protocol 1)

  • Desired Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Methyl-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthetic Pathway Diagram:

G Nitrile 1-Methyl-1H-indazole- 6-carbonitrile Acid 1-Methyl-1H-indazole- 6-carboxylic acid Nitrile->Acid Protocol 1 (Hydrolysis) Amide Bioactive Amide Derivative (e.g., Kinase Inhibitor) Acid->Amide Protocol 2 (HATU, DIPEA) Amine R₁R₂NH Amine->Amide Coupling Partner

Caption: Synthetic pathway from nitrile to a bioactive amide via a carboxylic acid intermediate.

Transformation 3: [3+2] Cycloaddition to a Tetrazole

Causality and Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[11] It has a similar pKa and spatial arrangement of hydrogen bond acceptors but offers improved metabolic stability and cell permeability compared to a carboxylic acid. This makes the conversion of a nitrile to a tetrazole a powerful strategy in lead optimization.[12] The reaction is a [3+2] cycloaddition between the nitrile and an azide source, often catalyzed or promoted to ensure safety and efficiency.[13]

Experimental Protocol: Synthesis of a 5-Substituted Tetrazole

This protocol describes the conversion of the nitrile to a tetrazole using sodium azide and a Lewis acid promoter.

Materials & Reagents:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Hydrochloric Acid (HCl), 1M solution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), sodium azide (1.5 equiv), and zinc chloride (1.2 equiv) in anhydrous DMF. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Reaction: Heat the mixture to 120-130°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a stirred solution of 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the 5-(1-Methyl-1H-indazol-6-yl)-1H-tetrazole.

Application Case Study: Kinase Inhibitor Scaffolds

The 1-methyl-1H-indazole core is a validated hinge-binding motif for numerous protein kinases.[14] By applying the transformations described above, libraries of potential kinase inhibitors can be rapidly synthesized. For example, the product of Protocol 2, an amide derivative, is structurally analogous to portions of many potent inhibitors.

Table 1: Examples of FDA-Approved Indazole-Containing Kinase Inhibitors

Drug NamePrimary Target(s)Therapeutic AreaIndazole Core Feature
Axitinib VEGFR1, VEGFR2, VEGFR3Renal Cell Carcinoma1H-Indazole
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma1H-Indazole
Entrectinib TRK, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC1H-Indazole

This table highlights the clinical success of the indazole scaffold, providing a strong rationale for using building blocks like this compound in the development of new kinase inhibitors.[3][4]

Table 2: Representative IC₅₀ Data for Indazole-Based Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
3-Amino-indazole derivativesFLT3< 10 nM[14]
Indazole-pyrimidine derivativesVEGFR-210 - 100 nM[3]
1-Methyl-imidazole derivatives (related scaffold)Jak2< 20 nM[15]

This table provides context for the potency that can be achieved with indazole-based scaffolds against key oncological targets.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its stable N1-methylated core and synthetically tractable C6-nitrile group provide a reliable and efficient entry point to three of the most important functional groups in bioactive molecules: carboxylic acids, amides, and tetrazoles. The protocols detailed herein are robust and leverage modern synthetic methods to enable researchers to rapidly generate diverse libraries of indazole-containing compounds, accelerating the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Pathways for the synthesis of indazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. (n.d.). ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. Available at: [Link]

  • Examples of bioactive molecules containing the tetrazole core structure. (n.d.). ResearchGate. Available at: [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? (n.d.). FAQ. Available at: [Link]

  • MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Available at: [Link]

  • Drugs and bioactive molecules containing the indazole and tetrazole moiety. (n.d.). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • YouTube. (2021). Hydrolysis of Nitriles. Available at: [Link]

  • National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • ResearchGate. (2016). (PDF) Indazole motifs in hetrocyclic compounds: A bio-active component. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Methyl-1H-indazole-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. The indazole scaffold is a cornerstone in the development of numerous pharmacologically active agents, and achieving high purity of this key intermediate is critical for the success of subsequent synthetic steps and biological assays.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common and complex purification challenges associated with this compound.

Troubleshooting Guide: Common Purification Issues & Solutions

Researchers may encounter several hurdles during the purification of this compound. This section addresses specific problems in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Problem 1: Poor Separation of the Target Compound from an Impurity with a Similar Rf/Retention Time during Column Chromatography.

Question: I'm running a silica gel column with an ethyl acetate/hexane gradient, but a persistent impurity is co-eluting with my product. How can I improve the separation?

Answer: This is a common issue, often due to the presence of a regioisomeric impurity, such as 2-Methyl-2H-indazole-6-carbonitrile, which can form during the N-methylation step of the synthesis.[4] These isomers often have very similar polarities, making separation on silica gel challenging.

Underlying Cause & Mechanistic Insight: The N1 and N2 lone pairs of the indazole ring are both nucleophilic, leading to the potential for alkylation at either nitrogen. The resulting N1 and N2 isomers can have very close polarities, leading to overlapping chromatographic profiles.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce the Polarity Gradient Slope: A shallower gradient of ethyl acetate in hexanes can enhance the resolution between closely eluting compounds.

    • Introduce a Different Solvent: Incorporating a third solvent with different selectivity can alter the interactions with the stationary phase. For example, adding a small percentage of dichloromethane or tert-butyl methyl ether to the mobile phase can be effective.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a stationary phase with different properties.

    • Alumina (neutral or basic): Can offer different selectivity compared to silica gel.

    • Reverse-Phase Chromatography (C18): If the impurities are more or less non-polar than the product, reverse-phase HPLC with a mobile phase like acetonitrile/water or methanol/water can provide excellent separation.[5]

  • Recrystallization: This is often the most effective method for removing isomeric impurities if a suitable solvent system can be found. (See detailed protocol below).

Problem 2: The Purified Compound Appears as an Off-White or Yellow Solid, Not the Expected White Crystalline Solid.

Question: After column chromatography, my this compound is a yellowish solid. What causes this discoloration, and how can I remove it?

Answer: A yellow or brown hue can indicate the presence of residual reagents, oxidation byproducts, or other colored impurities.[6]

Underlying Cause & Mechanistic Insight: Indazole derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods at elevated temperatures. Residual solvents or starting materials from the synthesis can also contribute to discoloration.

Solutions:

  • Activated Carbon Treatment: Before the final crystallization step, dissolve the impure solid in a suitable hot solvent and add a small amount of activated carbon. The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.

  • Recrystallization: A carefully chosen recrystallization solvent can selectively leave colored impurities dissolved in the mother liquor. (See detailed protocol below).

  • Chemical Treatment: In some cases, a dilute solution wash during the work-up (e.g., with sodium bisulfite) can help remove certain types of colored impurities, but this should be approached with caution to avoid reacting with the desired product.

Problem 3: Low Recovery of the Compound After Purification.

Question: I'm losing a significant amount of my product during purification. What are the common causes of low yield?

Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, product precipitation in the column, or dissolution in the wash steps.

Underlying Cause & Mechanistic Insight: The nitrogen atoms in the indazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and, in some cases, irreversible adsorption.

Solutions:

  • Deactivate Silica Gel: Before loading your sample, flush the silica gel column with the mobile phase containing a small amount of a polar modifier like triethylamine (0.1-1%). This will cap the acidic sites on the silica and reduce tailing and loss of the product.

  • Optimize Sample Loading: Dry loading the sample onto a small amount of silica gel is often preferable to wet loading, as it can lead to sharper bands and better separation.

  • Recrystallization Solvent Selection: During recrystallization, if the product is too soluble in the chosen cold solvent, significant losses will occur. Ensure the solvent system provides high solubility at elevated temperatures and low solubility at room temperature or below.

  • Work-up Procedure: Ensure the pH of the aqueous washes during the initial work-up is appropriate to keep the product in the organic phase.

Troubleshooting Workflow

G start Start: Crude this compound issue Identify Purification Issue start->issue poor_sep Poor Separation / Co-elution issue->poor_sep Impurity Co-elutes discoloration Discolored Product (Yellow/Brown) issue->discoloration Product is Colored low_recovery Low Recovery / Yield issue->low_recovery Yield is Low sol_sep1 Optimize Mobile Phase (Shallow Gradient / Additive) poor_sep->sol_sep1 sol_color1 Activated Carbon Treatment discoloration->sol_color1 sol_rec1 Deactivate Silica Gel (e.g., with TEA) low_recovery->sol_rec1 sol_sep2 Change Stationary Phase (Alumina / C18) sol_sep1->sol_sep2 If separation is still poor sol_sep3 Recrystallization sol_sep2->sol_sep3 If chromatography is ineffective end Pure Product sol_sep3->end sol_color2 Recrystallization sol_color1->sol_color2 If discoloration persists sol_color2->end sol_rec2 Optimize Sample Loading (Dry Load) sol_rec1->sol_rec2 If recovery is still low sol_rec3 Re-evaluate Recrystallization Solvent sol_rec2->sol_rec3 If loss is during recrystallization sol_rec3->end

Caption: A logical flow for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically a white to off-white solid.[1] The melting point can vary depending on the purity, but it is a key indicator of successful purification.

Q2: What analytical techniques are recommended to assess the purity of this compound? A2: A combination of techniques is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and monitor the progress of a reaction or purification.

Q3: How should I store purified this compound to maintain its stability? A3: To prevent degradation, the compound should be stored in a well-sealed container, protected from light and moisture.[6][8] For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., under argon or nitrogen) is recommended.

Q4: Can I use recrystallization as the sole purification method for crude this compound? A4: Recrystallization can be a very powerful purification technique, especially for removing small amounts of impurities or for separating isomers.[7] However, if the crude material is very impure, a preliminary purification by column chromatography to remove the bulk of the impurities followed by a final recrystallization step is often the most effective strategy.

Detailed Experimental Protocol: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.

1. Solvent System Selection:

  • Objective: Find a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Screening Solvents: Potential solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes.

  • Procedure: In small test tubes, test the solubility of a small amount of the crude material in different solvents at room temperature and then with heating. A good solvent will fully dissolve the compound when hot and show significant crystal formation upon cooling.

2. Recrystallization Protocol (Example with Ethanol):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Summary Table

PropertyValueSource
Molecular Formula C₉H₇N₃[9][10]
Molecular Weight 157.17 g/mol [9]
Appearance Solid[9]
Purity (Typical) >98%[9]

References

  • Wiley-VCH. (2007, January 26). Supporting Information. Retrieved from [Link]

  • ResearchGate. 270 questions with answers in IMIDAZOLES | Science topic. Retrieved from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Organic Syntheses Procedure. indazole. Retrieved from [Link]

  • PubChemLite. This compound (C9H7N3). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 1H-indazole-6-carboxylate: A Key Intermediate. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
  • Liskon Biological. (2025, April 29). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • NIH. (2024, August 9).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]

  • C3-INDAZOLE FUNCTIONALIZ
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • PubChem. 1-Methyl-1H-indazole | C8H8N2 | CID 139456. Retrieved from [Link]

  • Methyl 1-(4-fluorobenzyl)
  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). NIH.
  • SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • 爱诗伦生物科技(上海)有限公司. 1H-Indazole-6-carbonitrile|141290-59-7. Retrieved from [Link]

Sources

Optimizing reaction conditions for 1-Methyl-1H-indazole-6-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-6-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address specific experimental challenges, ensuring both scientific accuracy and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?
Q2: What is the most critical challenge in synthesizing the target molecule via N-alkylation?

The principal challenge is controlling regioselectivity. The indazole anion, formed upon deprotonation of 1H-indazole-6-carbonitrile, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, leading to a mixture of this compound (the desired product) and 2-methyl-2H-indazole-6-carbonitrile.[1][2][3] Achieving a high ratio in favor of the N1 isomer is the primary optimization goal.

Q3: Which starting materials and reagents are recommended for N-methylation?
  • Substrate: 1H-indazole-6-carbonitrile

  • Methylating Agent: Common choices include methyl iodide (MeI), dimethyl sulfate (DMS), or methyl tosylate. Methyl iodide is frequently used due to its high reactivity.

  • Base: The choice of base is critical for regioselectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Solvent: Aprotic solvents are standard. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are the most common, and their polarity plays a significant role in directing the alkylation.[4][5]

Q4: How can I distinguish between the N1 and N2 methylated regioisomers?

Distinguishing between the N1 and N2 isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • ¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the substituent's position. In many cases, the H7 proton of the N1 isomer is shifted further downfield compared to the N2 isomer due to the anisotropic effect of the adjacent pyrazole ring.[6]

  • 2D NMR: For unambiguous assignment, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive. An HMBC experiment can show a correlation from the N-methyl protons to the C3 and C7a carbons of the indazole ring, confirming the N1 substitution.[1]

Section 2: Experimental Protocol & Optimization

This section provides a detailed, step-by-step protocol for the N1-selective methylation of 1H-indazole-6-carbonitrile, which is considered the most thermodynamically stable and often desired isomer.[3]

Protocol: N1-Selective Methylation of 1H-Indazole-6-carbonitrile

This protocol is optimized for high N1 regioselectivity, leveraging the principles of thermodynamic control.[7]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Substrate & Base prep_solvent Add Anhydrous Solvent under Inert Gas (N2/Ar) prep_reagents->prep_solvent prep_glassware Dry Glassware under Vacuum/Heat prep_glassware->prep_solvent deprotonation Add Base to Substrate Stir at 0 °C to RT prep_solvent->deprotonation alkylation Slowly Add Methylating Agent (e.g., MeI) deprotonation->alkylation progress Stir at RT until Completion (Monitor by TLC/LC-MS) alkylation->progress quench Quench Reaction (e.g., with water or sat. NH4Cl) progress->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify via Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for N-methylation of 1H-indazole-6-carbonitrile.

Step-by-Step Procedure:

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-6-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-methyl isomer from the N2-isomer and other impurities.

Data Presentation: Impact of Conditions on Regioselectivity

The choice of base and solvent has a profound effect on the N1:N2 product ratio. The following table summarizes typical outcomes based on literature precedents.[2][4][7]

BaseSolventTypical N1:N2 RatioPredominant ControlRationale
NaH THF >95:5 Thermodynamic Low polarity of THF favors the thermodynamically more stable N1 product. The Na⁺ cation may coordinate with the N2 lone pair.[4][5]
K₂CO₃DMF~60:40 to 70:30MixedPolar aprotic DMF solvates the cation, leading to a "freer" anion and a mixture of products.[7]
Cs₂CO₃DMF~40:60 to 50:50Kinetic The large, poorly-solvated Cs⁺ ion directs alkylation to the more sterically accessible and charge-dense N2 position.[2]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield
  • Q: My TLC shows only the starting material spot after several hours. What went wrong?

    • A1: Inactive Base. Sodium hydride is highly reactive with moisture and air. Ensure you are using a fresh bottle of NaH, or wash the NaH with dry hexanes to remove the oil and any passivated surface layer before use. Always handle it under a strictly inert atmosphere.

    • A2: Insufficient Deprotonation Time. Ensure you allow sufficient time for the deprotonation step to complete before adding the methylating agent. A minimum of 1 hour at room temperature after the initial cooling is recommended.

    • A3: Inactive Methylating Agent. Methyl iodide can degrade over time. Use a fresh, colorless bottle. If it is yellow or brown, it may have decomposed, liberating iodine.

  • Q: The reaction works, but my isolated yield is consistently low.

    • A1: Incomplete Reaction. Try increasing the reaction time or gently warming the reaction to 30-40 °C. Ensure you are using a slight excess of both the base (1.1 eq) and the methylating agent (1.2 eq).

    • A2: Product Loss During Work-up. this compound has moderate polarity. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate) from the aqueous layer to recover all the product.

    • A3: Hydrolysis of Nitrile. If your work-up conditions are acidic or basic and involve prolonged heating, the nitrile group (-CN) could potentially hydrolyze to an amide or carboxylic acid, leading to a complex product mixture. Perform the work-up at room temperature and use neutral water for quenching.

Issue 2: Poor Regioselectivity (Significant N2-Isomer Formation)
  • Q: I am getting a nearly 1:1 mixture of N1 and N2 isomers. How do I improve N1 selectivity?

    • A1: Change Your Solvent and Base Combination. This is the most critical factor. As shown in the table above, using NaH in THF is the most reliable method for high N1 selectivity. Avoid highly polar solvents like DMF if N1 is your target.[4][7]

    • A2: Re-evaluate Your Base. If you are using carbonate bases (K₂CO₃, Cs₂CO₃), you are likely operating under kinetic control, which often favors the N2 isomer. Switching to NaH promotes thermodynamic control.[2]

Diagram: Factors Influencing N-Alkylation Regioselectivity

G cluster_conditions Reaction Conditions cluster_pathways Control Pathways cluster_products Products start Indazole Anion cond_polar Polar Aprotic Solvent (e.g., DMF) cond_nonpolar Non-Polar Solvent (e.g., THF) cond_large_cation Large Cation (e.g., Cs+) cond_small_cation Small Cation (e.g., Na+) kinetic Kinetic Control (Favors N2) cond_polar->kinetic thermo Thermodynamic Control (Favors N1) cond_nonpolar->thermo cond_large_cation->kinetic cond_small_cation->thermo n2_product N2-Methyl Isomer kinetic->n2_product  Faster reaction at  more accessible N2 n1_product N1-Methyl Isomer (Desired) thermo->n1_product  Forms more  stable product

Caption: Conditions favoring kinetic (N2) vs. thermodynamic (N1) alkylation.

Issue 3: Formation of Other Impurities
  • Q: My final product shows a small amount of an impurity that I can't identify as the N2-isomer or starting material.

    • A1: Di-methylation. While unlikely with controlled stoichiometry, using a large excess of methyl iodide and a strong base could potentially lead to the formation of a quaternary indazolium salt. Use no more than 1.2-1.5 equivalents of the alkylating agent.

    • A2: Ring-Opening or Degradation. Indazoles are generally stable, but harsh conditions (very high temperatures, strong acids/bases) could lead to degradation. Ensure your reaction and work-up conditions are mild.

    • A3: Impurities from Starting Material. Ensure the purity of your starting 1H-indazole-6-carbonitrile is high (>98%). Impurities in the starting material will carry through and complicate the purification.

References

  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem Technical Support.
  • Organic Chemistry Portal. (2011). Indazole synthesis. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]

  • O'Donovan, D. H., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • ResearchGate. (2024). Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • ResearchGate. (2019). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indazole-6-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. We will address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: N-Methylation Regioselectivity

The N-alkylation of an indazole core is a critical step that often presents the most significant challenge: controlling the regioselectivity to favor the desired N1 isomer over the N2 isomer.

Q1: I am methylating indazole-6-carbonitrile and obtaining a mixture of 1-methyl and 2-methyl isomers. How can I improve the selectivity for the desired this compound?

A1: This is the most common issue in the synthesis of N-substituted indazoles. The formation of N1 and N2 isomers is governed by a delicate balance of steric, electronic, and reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1][2][3] Consequently, reaction conditions that allow for thermodynamic equilibration tend to favor the N1 product.

Core Mechanism and Influencing Factors:

The reaction proceeds via deprotonation of the indazole N-H proton to form an indazolide anion, which then acts as a nucleophile. The resulting anion has nucleophilic character at both N1 and N2. The ratio of N1 to N2 alkylation is highly dependent on the base, solvent, and counter-ion.

  • Steric Hindrance: Substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation. For indazole-6-carbonitrile, this effect is minimal.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the charge distribution in the indazolide anion.

  • Reaction Conditions: This is the most critical area for optimization. Studies have shown that the combination of sodium hydride (NaH) as a base in a non-polar, aprotic solvent like tetrahydrofuran (THF) strongly favors N1 alkylation.[4][5][6] It is postulated that the Na⁺ cation may coordinate with the N2 atom, sterically blocking it and directing the electrophile to the N1 position.[5][7] In contrast, using more polar solvents like DMF with bases such as potassium carbonate (K₂CO₃) often leads to mixtures.[7]

Troubleshooting & Optimization Protocol:

To maximize the yield of the N1 isomer, we recommend the following conditions, which favor the thermodynamically more stable product.

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity

BaseSolventTypical N1:N2 RatioRationaleCitation(s)
NaH THF >95 : <5 Favors thermodynamic N1 product. Na⁺ coordination at N2 directs alkylation to N1.[4][5][6]
K₂CO₃DMF~1 : 1 to 3 : 1More polar conditions can lead to mixtures of kinetic and thermodynamic products.[7]
Cs₂CO₃DMFVariable, often favors N1Can provide good N1 selectivity but may be more substrate-dependent.[7]

dot

N_Methylation_Selectivity cluster_start Starting Material cluster_anion Deprotonation cluster_products Products Indazole Indazole-6-carbonitrile Anion Indazolide Anion Indazole->Anion + Base - H⁺ N1_Product This compound (Desired, Thermodynamic) Anion->N1_Product + CH₃I (NaH, THF) N2_Product 2-Methyl-2H-indazole-6-carbonitrile (Side-Product, Kinetic) Anion->N2_Product + CH₃I (K₂CO₃, DMF)

Caption: N-Methylation pathways of indazole-6-carbonitrile.

Section 2: Cyanide Group Introduction

If your synthetic route involves introducing the nitrile group onto a pre-formed 1-methyl-1H-indazole ring, you will likely use either a Palladium-catalyzed reaction on a halo-indazole or a Sandmeyer reaction on an amino-indazole. Both have distinct side reactions.

Q2: My Palladium-catalyzed cyanation of 6-bromo-1-methyl-1H-indazole is failing or giving low yields. What are the common causes of failure?

A2: Palladium-catalyzed cyanation is a powerful tool, but it is notoriously sensitive to catalyst deactivation, especially by the cyanide ions themselves.[8] The catalytically active Pd(0) species can be rapidly and irreversibly complexed by excess cyanide, forming inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻.[9]

Common Problems & Solutions:

  • Catalyst Poisoning:

    • Cause: High concentration of free cyanide ions in the reaction mixture. This is a major issue with highly soluble cyanide sources like NaCN or KCN.

    • Solution: Use a cyanide source with lower solubility or one that releases cyanide slowly. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent, less toxic alternative that minimizes catalyst poisoning.[10][11] Zinc cyanide (Zn(CN)₂) is another effective option that mitigates this issue.[10]

  • Ligand Selection:

    • Cause: An inappropriate ligand may not sufficiently stabilize the palladium center or promote the reductive elimination step.

    • Solution: Bulky, electron-rich phosphine ligands are often required. Xantphos is a well-documented, highly effective ligand for this transformation, promoting efficient catalytic turnover.[11]

  • Reaction Conditions:

    • Cause: Presence of water or oxygen can interfere with the catalytic cycle. Moisture can lead to the formation of HCN, which reacts with Pd(0) to form inactive hydride species.[9]

    • Solution: Ensure anhydrous conditions and thoroughly degas the reaction mixture (e.g., by bubbling with argon for an extended period) before adding the catalyst.[11]

dot

Pd_Cyanation_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-Br) Deactivation [Pd(CN)₄]²⁻ (Inactive) Pd0->Deactivation Catalyst Poisoning (Excess CN⁻) Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Ligand Exchange (+ CN⁻) Transmetal->Pd0 Reductive Elimination (- Ar-CN)

Caption: Simplified Pd-catalyzed cyanation cycle and deactivation pathway.

Q3: I am attempting a Sandmeyer reaction to convert 6-amino-1-methyl-1H-indazole to the nitrile, but I'm observing significant byproduct formation and low yields. How can I optimize this reaction?

A3: The Sandmeyer reaction is a classic transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[12] Its success is highly dependent on careful control of the reaction conditions, especially temperature, during the initial diazotization step.

Key Side Reactions and Solutions:

  • Phenol Formation:

    • Cause: The aryl diazonium salt intermediate is thermally unstable and can react with water, especially at elevated temperatures, to form the corresponding phenol (6-hydroxy-1-methyl-1H-indazole) and release nitrogen gas.[13][14]

    • Solution: Strict temperature control is paramount. The diazotization step (reaction of the amine with nitrous acid, generated from NaNO₂ and a strong acid) MUST be performed at 0-5 °C in an ice bath. Allowing the temperature to rise is the most common reason for failure.

  • Azo Coupling:

    • Cause: The electrophilic diazonium salt can couple with the unreacted, nucleophilic starting amine to form a colored azo compound.[13]

    • Solution: Ensure a slight excess of nitrous acid is used to fully consume the starting amine. Additionally, maintaining a sufficiently acidic environment suppresses the nucleophilicity of the remaining amine, preventing it from coupling.[15]

  • Biaryl Formation:

    • Cause: The aryl radical intermediate can dimerize to form biaryl compounds.[13]

    • Solution: This is an inherent side reaction of the radical mechanism. Ensuring a well-dispersed solution and efficient reaction with the copper(I) cyanide complex can help minimize this pathway by trapping the radical before it can dimerize.

// Starting Material Amine [label="6-Amino-1-methyl-1H-indazole"]; Diazonium [label="Ar-N₂⁺ (Diazonium Salt)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Nitrile [label="this compound (Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenol [label="6-Hydroxy-1-methyl-1H-indazole (Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Path Amine -> Diazonium [label="NaNO₂, HCl\n0-5 °C"]; Diazonium -> Nitrile [label="+ CuCN", color="#34A853", penwidth=2]; Diazonium -> Phenol [label="+ H₂O\n(Temp > 5 °C)", color="#EA4335", style=dashed, penwidth=2]; }

Sources

Stability issues of 1-Methyl-1H-indazole-6-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-indazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind experimental choices to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the most stable tautomeric form of this compound?

A1: The this compound is an N-substituted indazole. In the parent indazole system, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][2][3][4] Studies have shown that the 1H tautomer is more stable by approximately 2.3-3.6 kcal/mol.[2][5][6] By methylating the N-1 position, the tautomerism is locked, making the 1-methyl-1H form the stable and predominant isomer you are working with.[5]

Q2: What are the ideal storage and handling conditions for this compound?

A2: Proper storage is critical to prevent degradation. Based on safety data sheets for analogous compounds and general best practices, the following conditions are recommended.[7][8][9]

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[7][8][9] Refrigeration (2-8°C) is recommended for long-term storage.[10]Minimizes the rate of potential thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. Keep container tightly closed.[7][8][9]Protects against atmospheric moisture and oxidative degradation.
Light Store in an amber vial or protect from light.Indazole derivatives are known to be susceptible to photodegradation.[11]
Handling Handle in a well-ventilated area.[7][9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][8]Prevents inhalation and skin contact. The compound is classified as a potential irritant.[12]

Q3: Is this compound soluble in common laboratory solvents?

Q4: What are the primary degradation pathways I should be aware of?

A4: For indazole derivatives, the main stability concerns are photodegradation, hydrolysis (especially under harsh acidic or basic conditions), and oxidation.[11] The nitrile group (-CN) can also be susceptible to hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions.

Troubleshooting Guide: Stability Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Issue 1: Appearance of a New, More Stable Impurity After UV Light Exposure

  • Observation: You observe a new peak in your HPLC or a new spot on your TLC plate after your compound has been exposed to UV light (e.g., left on the benchtop, during UV visualization of TLC plates).

  • Probable Cause: Photochemical Rearrangement. This is a classic instability of the indazole ring system. Upon irradiation with UV light, 1H-indazoles can undergo an excited-state tautomerization to the 2H-indazole form, which can then rearrange to form a more stable benzimidazole derivative.[11] This transformation is a known photochemical process.[11]

  • Solution:

    • Work in Low-Light Conditions: Protect all solutions and solid samples from direct light. Use amber vials or wrap glassware in aluminum foil.

    • Minimize UV Exposure: When visualizing TLC plates, use the lowest intensity and shortest duration of UV exposure possible.

    • Confirmation: To confirm photodegradation, expose a dilute solution of your compound to a UV lamp for a controlled period and monitor the formation of the new peak by HPLC. A dark control (a sample of the same solution wrapped in foil) should be run in parallel.

Issue 2: Sample Degradation or Low Recovery After Acidic/Basic Workup

  • Observation: Your reaction yield is unexpectedly low, or you detect new impurities after performing a workup that involves strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Probable Cause: Hydrolysis. There are two potential sites for hydrolysis:

    • Nitrile Group Hydrolysis: The carbonitrile (-CN) group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under strong acidic or basic conditions, particularly with heating.

    • Indazole Ring Degradation: While generally stable, the indazole ring can be susceptible to degradation under harsh pH and temperature conditions.[11]

  • Solution:

    • Use Mild Conditions: If an acid or base wash is necessary, use milder reagents (e.g., saturated sodium bicarbonate instead of NaOH, dilute citric acid instead of HCl) and perform the wash at low temperatures (0-5°C).

    • Limit Contact Time: Minimize the duration of contact between your compound and the aqueous acidic or basic solution.

    • Alternative Purification: Consider non-aqueous workups or direct purification by column chromatography on silica gel or neutral alumina to avoid hydrolysis.[13]

Issue 3: Inconsistent Results or Appearance of Impurities in Solution Over Time

  • Observation: The purity of your stock solution (e.g., in DMSO) appears to decrease over time, even when stored in the dark at low temperatures.

  • Probable Cause: Oxidative Degradation or Solvent Reactivity.

    • Oxidation: The indazole ring system can be susceptible to oxidation, especially if exposed to air for prolonged periods in solution.[11] This can be accelerated by trace metal impurities.

    • Solvent Instability: While DMSO is a common solvent, some compounds can exhibit instability. Ensure the DMSO is anhydrous and of high purity.

  • Solution:

    • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

    • Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the solution under an inert atmosphere (argon or nitrogen).

    • Solvent Screening: If instability persists, screen other anhydrous, aprotic solvents (e.g., DMF, Dioxane) to find a more suitable medium for your stock solution.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the sample to understand its stability profile and identify potential degradation products. This is a critical step in drug development.[11]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Stress Conditions: Treat each sample as described in the table below. Include a "control" sample stored at 5°C in the dark.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-48 hours
Base Hydrolysis 0.1 M NaOH60°C24-48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid sample80°C (or 20°C above ambient)48 hours
Photolytic Solution/SolidICH Q1B conditions*Per guidelines

*ICH Q1B guidelines recommend exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.[14][15]

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a PDA detector).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Workflow for Investigating an Unknown Impurity

This workflow provides a logical sequence of steps to identify an unknown impurity observed during an experiment.

G cluster_0 Investigation Workflow A Unknown Impurity Detected (HPLC, LC-MS, TLC) B Acquire LC-MS Data (Molecular Weight) A->B C Compare MW to Starting Material B->C D MW is Isomeric (Same as Starting Material) C->D  Same MW   E MW is Different C->E  Different MW   F Hypothesize Photodegradation (Indazole -> Benzimidazole) D->F H Hypothesize Hydrolysis or Oxidation E->H G Perform Controlled Photostability Test (See Protocol) F->G K Impurity Confirmed G->K Matches I Review Process Conditions (pH, Temp, Reagents) H->I J Perform Forced Degradation (See Protocol) I->J J->K Matches

Caption: Workflow for identifying unknown impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Indazole Derivatives.
  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
  • MedChemExpress. (2025, January 3). 1-Methyl-1H-indazole-3-carboxylic acid-SDS.
  • PMC - NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
  • Echemi. (n.d.). methyl 6-bromo-1h-indazole-4-carboxylate.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-boronic acid.
  • Benchchem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.
  • PubChem. (n.d.). 1-Methyl-1H-indazole.
  • ResearchGate. (n.d.). Photoreaction of Indazole Metastable-State Photoacid.
  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Pharmaffiliates. (n.d.). CAS No : 1908-01-6| Chemical Name : 5-Methyl-1h-indazole-3-carboxylic acid ethyl este.

Sources

Overcoming poor solubility of 1-Methyl-1H-indazole-6-carbonitrile in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-indazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on overcoming its poor solubility. As a solid compound frequently utilized in laboratory settings for pharmaceutical and biological research, proper handling and formulation are paramount for obtaining accurate and reproducible results.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening?

A2: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous solution. DMSO is a strong organic solvent, but its ability to keep the compound in solution diminishes significantly when diluted into an aqueous buffer. The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, to avoid solvent effects on your biological system.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can be a useful technique to aid in the initial dissolution of the compound in an organic solvent. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. For aqueous solutions, heating is generally not recommended as the compound may precipitate out again as the solution cools to the experimental temperature.

Q4: Are there any alternative organic solvents I can use?

A4: While DMSO is the most common, other organic solvents such as N,N-dimethylformamide (DMF) or ethanol can also be considered for preparing stock solutions. The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your assay to these solvents. It is always advisable to perform a small-scale solubility test with your chosen solvent before preparing a large batch.

Troubleshooting Guide: Overcoming Precipitation in Aqueous Solutions

Precipitation of this compound in aqueous buffers is a frequent challenge. The following troubleshooting guide provides a systematic approach to address this issue.

Initial Steps: Stock Solution Preparation

A well-prepared stock solution is the foundation for successful experiments.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh a precise amount of the compound. For a 10 mM stock solution, you will need 1.57 mg per 1 mL of DMSO (Molecular Weight: 157.17 g/mol ).

  • Solubilize: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound.

  • Dissolve: Vortex the solution vigorously. If complete dissolution is not achieved, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no suspended particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Advanced Troubleshooting: Preventing Precipitation Upon Dilution

If you encounter precipitation when diluting your DMSO stock solution into an aqueous buffer, consider the following strategies. A decision-making workflow is illustrated below.

Diagram 1: Decision Workflow for Troubleshooting Solubility

G start Precipitation Observed in Aqueous Buffer check_conc Is the final compound concentration too high? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No success Solubility Issue Resolved lower_conc->success fail If issues persist, consider formulation strategies (e.g., solid dispersions). lower_conc->fail If precipitation continues lower_dmso Decrease final DMSO % by adjusting stock concentration. check_dmso->lower_dmso Yes ph_sol Conduct a pH-solubility profile. check_dmso->ph_sol No lower_dmso->success lower_dmso->fail If precipitation continues adjust_ph Adjust buffer pH to a more soluble range. ph_sol->adjust_ph cosolvent Screen for suitable co-solvents (e.g., PEG 400, ethanol). ph_sol->cosolvent If pH adjustment is not feasible adjust_ph->success adjust_ph->fail If precipitation continues add_cosolvent Incorporate a tolerable percentage of co-solvent in the final buffer. cosolvent->add_cosolvent surfactant Consider adding a non-ionic surfactant (e.g., Tween® 20). cosolvent->surfactant If co-solvents are not tolerated add_cosolvent->success add_cosolvent->fail If precipitation continues add_surfactant Add a low concentration of surfactant (e.g., 0.01%) to the buffer. surfactant->add_surfactant add_surfactant->success add_surfactant->fail If precipitation continues

Caption: A stepwise decision-making process for addressing compound precipitation in aqueous buffers.

Systematic Formulation Optimization

If basic troubleshooting does not suffice, a more systematic approach to formulation is necessary.

1. pH-Solubility Profile

The solubility of many organic compounds is dependent on the pH of the solution.[2]

Protocol 2: Determining pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers with a pH range relevant to your experiments (e.g., pH 4.0 to 9.0).

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24 hours to reach equilibrium.

  • Separate: Centrifuge the samples to pellet the undissolved compound.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

2. Co-solvent Screening

Incorporating a co-solvent in your aqueous buffer can improve the solubility of your compound.

Protocol 3: Co-solvent Solubility Screen

  • Prepare Mixtures: Create mixtures of your primary aqueous buffer with varying percentages (e.g., 5%, 10%, 20%) of different co-solvents such as polyethylene glycol 400 (PEG 400) or ethanol.

  • Assess Solubility: Determine the solubility of this compound in each mixture following the steps outlined in Protocol 2.

  • Validate: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Concentration RangeNotes
DMSO< 1%High solubilizing power, but can be toxic to cells at higher concentrations.
Ethanol1-5%Generally well-tolerated by many cell lines, but can be volatile.
PEG 4005-20%A non-volatile polymer that can significantly enhance solubility.

3. Use of Surfactants

Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

Protocol 4: Incorporating Surfactants

  • Select Surfactant: Choose a non-ionic surfactant such as Tween® 20 or Pluronic® F-68.

  • Prepare Buffer: Add a low concentration of the surfactant (e.g., 0.01% to 0.1% v/v) to your aqueous buffer.

  • Test Dilution: Dilute your DMSO stock solution of this compound into the surfactant-containing buffer and observe for precipitation.

Diagram 2: Experimental Workflow for Solubility Enhancement

G cluster_0 Phase 1: Stock Solution cluster_1 Phase 2: Working Solution Preparation cluster_2 Phase 3: Troubleshooting A Weigh Compound B Add DMSO A->B C Vortex/Sonicate B->C D 10 mM Stock Solution C->D F Dilute Stock into Buffer D->F E Prepare Aqueous Buffer E->F G Observe for Precipitation F->G H Precipitation? G->H I Modify Buffer (pH, Co-solvent, Surfactant) H->I Yes L No Precipitation H->L No J Re-test Dilution I->J J->H K Proceed with Assay L->K

Sources

How to avoid isomer formation in 1-Methyl-1H-indazole-6-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to address a critical challenge in the synthesis of 1-Methyl-1H-indazole-6-carbonitrile: the formation of the undesired N2-methylated regioisomer. This document provides in-depth, field-proven insights and actionable protocols to help you achieve high regioselectivity and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the N1 and N2 isomers in the methylation of 1H-indazole-6-carbonitrile?

A: When 1H-indazole-6-carbonitrile is methylated, the methyl group can attach to one of the two nitrogen atoms in the pyrazole ring, leading to two different constitutional isomers. The indazole ring's mesomeric nature results in a comparable nucleophilicity of both nitrogen atoms, often leading to a mixture of products.[1]

  • This compound (N1-isomer): This is the desired product, where the methyl group is attached to the nitrogen atom at position 1.

  • 2-Methyl-2H-indazole-6-carbonitrile (N2-isomer): This is the common, undesired byproduct, with the methyl group at the nitrogen in position 2.

Accurate identification is crucial as these isomers possess distinct physicochemical and pharmacological properties.[2]

Q2: Why is it critical to control isomer formation?

A: In drug development and medicinal chemistry, the specific three-dimensional structure of a molecule dictates its biological activity. The N1 and N2 isomers of a substituted indazole are distinct compounds with different spatial arrangements and electronic distributions. Consequently, one isomer may exhibit high therapeutic activity while the other could be inactive or, in a worst-case scenario, toxic. For regulatory approval and patient safety, producing the correct, single isomer in high purity is non-negotiable. Furthermore, from a process chemistry perspective, poor selectivity leads to lower yields of the desired product and necessitates costly and often difficult chromatographic separations.[3][4][5]

Q3: What are the primary factors that control N1 vs. N2 selectivity in indazole alkylation?

A: The ratio of N1 to N2 isomers is the result of a complex interplay between kinetic and thermodynamic factors.[6] The key variables you can manipulate are:

  • Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent tend to favor the N1 product.[3][4] The sodium cation (Na+) is believed to coordinate with the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.[5][7] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents often give poor selectivity.[1]

  • Solvent: The choice of solvent is critical. Aprotic, non-polar solvents like Tetrahydrofuran (THF) are preferred for high N1 selectivity when used with strong bases like NaH.[3][4][5] Polar aprotic solvents like N,N-Dimethylformamide (DMF) can lead to mixtures of isomers, especially with weaker bases.[1][8]

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N1 isomer, especially if an equilibration mechanism is possible.[4] However, the primary control often comes from the base/solvent system.

  • Substituents on the Indazole Ring: The electronic and steric nature of other substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 positions. For instance, bulky substituents at the C7 position can sterically block the N1 position, leading to preferential N2 alkylation.[4][6][9]

Q4: How can I reliably distinguish between the N1 and N2 methylated isomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for differentiating between N1 and N2 indazole isomers.[2]

  • ¹H NMR: The chemical shifts of the ring protons are distinct. For N2-isomers, the H-7 proton is significantly deshielded (appears at a higher ppm) due to the anisotropic effect of the N1 lone pair. Conversely, the H-3 proton in N2-isomers is typically more shielded (lower ppm) compared to its counterpart in N1-isomers.[10]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C3, C7, and C7a, show significant and predictable differences between the two isomers, allowing for unequivocal assignment.[10][11]

  • Advanced NMR: Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity by observing the correlation between the N-methyl protons and the carbons of the indazole ring (C3 and C7a).[4]

Troubleshooting Guide & Recommended Protocols

Problem: My methylation of 1H-indazole-6-carbonitrile yields a 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1 product?

This is a classic selectivity issue arising from reaction conditions that do not adequately differentiate between the two nucleophilic nitrogen atoms. Standard conditions like using potassium carbonate in DMF often result in poor regioselectivity.[1] To achieve high selectivity for the N1 isomer, you must use conditions that favor thermodynamic control and exploit the inherent stability of the 1H-indazole tautomer.[4][9]

Causality and Strategic Solution:

The most robust strategy for selective N1-alkylation involves using a strong hydride base in an aprotic, non-polar solvent. This combination has been shown to provide excellent N1 selectivity across a range of substituted indazoles.[3][4][5] The rationale is that the sodium cation from NaH coordinates to the N2 position of the resulting indazolide anion. This coordination sterically encumbers the N2 nitrogen, effectively directing the incoming electrophile (methylating agent) to the more accessible N1 position.

Optimized Protocol for Selective N1-Methylation

This protocol is adapted from established methodologies demonstrating high N1-selectivity.[3][4]

Materials:

  • 1H-Indazole-6-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-6-carbonitrile (1.0 eq) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) to the flask and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium indazolide salt should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the methylating agent (Methyl iodide, 1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the pure this compound.

Data Summary: Influence of Reaction Conditions on N1:N2 Selectivity

The choice of base and solvent has a profound impact on the regiochemical outcome of the reaction. The following table summarizes typical results reported in the literature for indazole alkylation.

Starting MaterialBase (eq.)SolventAlkylating AgentTemp. (°C)N1:N2 RatioSource(s)
5-Bromo-1H-indazoleK₂CO₃ (1.1)DMFIsobutyl bromide12058:42[1]
Substituted IndazolesNaH (1.1)THFAlkyl bromidesRT - 50>99:1[3][4][5]
1H-IndazoleK₂CO₃DMFBenzyl bromideRT~50:50[5]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃VariousIsopropyl bromideRTPoor selectivity[8]
Visualization of Competing Reaction Pathways

The diagram below illustrates the key decision point in the alkylation reaction. After deprotonation of 1H-indazole, an ambident indazolide anion is formed. The choice of reaction conditions dictates which of the two nucleophilic nitrogen atoms attacks the methylating agent.

G cluster_start Starting Material cluster_intermediate Key Intermediate Indazole 1H-Indazole-6-carbonitrile Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion  Base (e.g., NaH) -H⁺ N1_Product This compound (Desired N1-Isomer) Anion->N1_Product Pathway A (N1 Attack) Favored by: • NaH in THF • Steric access at N1 • Thermodynamic Control N2_Product 2-Methyl-2H-indazole-6-carbonitrile (Undesired N2-Isomer) Anion->N2_Product Pathway B (N2 Attack) Favored by: • K₂CO₃ in DMF • Steric hindrance at N1 • Kinetic Control

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

References
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
  • Methods of making indazoles. (n.d.).
  • Development of a selective and scalable N1-indazole alkyl
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Dealing with regioisomer formation in indazole synthesis. (n.d.). Benchchem.
  • Mechanism of a Highly Selective N2 Alkyl
  • Supporting Inform
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
  • Synthesis of 1H-Indazoles via Silver(I)
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). The Royal Society of Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
  • Application Notes and Protocols for N-1 and N-2 Alkyl
  • This compound. (n.d.). CymitQuimica.
  • Methyl 1H-indazole-6-carboxylate: A Key Intermedi
  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
  • 6-AMINO-2-METHYL-2H-INDAZOLE(50593-30-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Process Optimization for Large-Scale Production of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the process optimization of 1-Methyl-1H-indazole-6-carbonitrile synthesis. The following troubleshooting guides and FAQs address common challenges encountered during large-scale production, with a focus on scientific principles and practical solutions.

I. Synthetic Workflow Overview

The large-scale synthesis of this compound is typically approached as a two-step process, starting from a suitable precursor such as 6-bromo-1H-indazole. The general workflow involves an initial cyanation reaction followed by a regioselective N-methylation.

Synthetic Workflow A 6-Bromo-1H-indazole B Palladium-Catalyzed Cyanation A->B Zn(CN)2, Pd catalyst C 1H-Indazole-6-carbonitrile B->C D N-Methylation C->D Methylating agent, Base E This compound D->E F Purification E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and provides actionable troubleshooting steps.

Step 1: Palladium-Catalyzed Cyanation of 6-Bromo-1H-indazole

Q1: My cyanation reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?

A1: Low conversion in palladium-catalyzed cyanation reactions is a common issue, often related to catalyst deactivation.

  • Cause 1: Catalyst Poisoning by Cyanide. Free cyanide ions in solution can strongly coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2]

    • Troubleshooting:

      • Reagent Addition Order: A critical process parameter is the order of reagent addition. Preheating the mixture of the aryl bromide, palladium catalyst, and ligand before the addition of the cyanide source can significantly improve reaction robustness and prevent catalyst poisoning.[3][4]

      • Slow Addition: Adding the cyanide source (e.g., a solution of zinc cyanide) slowly to the reaction mixture can help maintain a low concentration of free cyanide.

      • Use of Zinc Cyanide: Zinc cyanide is often preferred over other cyanide sources like KCN or NaCN as its lower solubility can help to control the concentration of free cyanide in the reaction mixture.[2]

  • Cause 2: Inefficient Catalyst Activation. The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Troubleshooting:

      • Precatalyst Choice: Using well-defined palladium precatalysts, such as palladacycles, can lead to more efficient generation of the active catalytic species compared to using simple palladium salts like Pd(OAc)2.[2]

      • Ligand Selection: Ensure the phosphine ligand is appropriate for the reaction and is not degrading under the reaction conditions.

  • Cause 3: Presence of Water or Oxygen. While some modern cyanation protocols are robust to air and moisture, these can still negatively impact certain catalyst systems.

    • Troubleshooting:

      • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Dry Solvents: Use anhydrous solvents to minimize potential side reactions and catalyst deactivation.

Q2: I am observing significant byproduct formation in my cyanation reaction. What are these byproducts and how can I minimize them?

A2: Byproduct formation can complicate purification and reduce yield. Common byproducts include hydrodehalogenation products (where the bromine is replaced by hydrogen) and dimerized species.

  • Cause: Side Reactions of the Catalytic Cycle. These can be promoted by high temperatures or imbalances in reagent stoichiometry.

    • Troubleshooting:

      • Temperature Optimization: Lowering the reaction temperature may help to reduce the rate of side reactions.

      • Stoichiometry Control: Carefully control the stoichiometry of all reagents, especially the cyanide source and any additives.

      • Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can sometimes suppress side reactions.

Step 2: N-Methylation of 1H-Indazole-6-carbonitrile

Q3: My N-methylation is not regioselective, and I am getting a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the desired N-1 isomer?

A3: Achieving high regioselectivity in the N-alkylation of indazoles is a significant challenge, as both nitrogen atoms are nucleophilic. The outcome is influenced by a complex interplay of steric and electronic factors, as well as reaction conditions.[5][6]

N-Methylation Isomers A 1H-Indazole-6-carbonitrile B N-1 Methylation (Desired Product) A->B Methylating agent, Base C N-2 Methylation (Isomeric Impurity) A->C Methylating agent, Base

Caption: Formation of N-1 and N-2 isomers during methylation.

  • Troubleshooting Decision Tree:

Troubleshooting N-Methylation Start Low N-1 Selectivity Base Evaluate Base and Solvent System Start->Base MethylatingAgent Assess Methylating Agent Start->MethylatingAgent Temp Optimize Temperature Start->Temp NaH Use NaH in THF Base->NaH Kinetic Control Carbonates Consider Cs2CO3 or K2CO3 in polar aprotic solvents (e.g., DMF, acetonitrile) Base->Carbonates Thermodynamic Control PTC Explore Phase Transfer Catalysis (PTC) Base->PTC MeI Methyl Iodide MethylatingAgent->MeI DMS Dimethyl Sulfate MethylatingAgent->DMS LowTemp Run at lower temperatures (e.g., 0 °C to RT) Temp->LowTemp

Caption: Decision tree for improving N-1 regioselectivity.

  • Explanation of Parameters:

    • Base and Solvent System: This is often the most critical factor.

      • NaH in THF: This combination often favors the formation of the N-1 isomer. It is believed that the sodium cation coordinates with the N-2 nitrogen, sterically hindering methylation at that position.[5][7]

      • Carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, Acetonitrile): These conditions can sometimes favor the thermodynamically more stable N-1 product, although isomer ratios can be highly substrate-dependent.[6]

      • Phase Transfer Catalysis (PTC): PTC can be an effective method for achieving high N-1 selectivity in some cases.[8]

    • Methylating Agent: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) can influence selectivity. It is advisable to start with one and then screen others if selectivity is poor.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Q4: The N-methylation reaction is sluggish or incomplete. What should I do?

A4: Incomplete methylation can be due to several factors.

  • Cause 1: Insufficiently Strong Base. The pKa of the indazole N-H is such that a sufficiently strong base is required for complete deprotonation.

    • Troubleshooting: If using a weaker base like a carbonate, consider switching to a stronger base like sodium hydride.

  • Cause 2: Poor Solubility. The indazole starting material or the deprotonated intermediate may have poor solubility in the chosen solvent.

    • Troubleshooting:

      • Solvent Screening: Screen different solvents to find one that provides better solubility for all components.

      • Co-solvents: The use of a co-solvent can sometimes improve solubility.

  • Cause 3: Inactive Methylating Agent. The methylating agent may have degraded.

    • Troubleshooting: Use a fresh bottle of the methylating agent.

Purification and Quality Control

Q5: How can I effectively remove residual palladium from my product?

A5: Residual palladium is a common concern in large-scale synthesis and must be removed to meet regulatory requirements.

  • Troubleshooting:

    • Scavengers: Use a palladium scavenger resin or silica-based scavenger to bind and remove the residual metal.

    • Activated Carbon: Treatment with activated carbon can also be effective.

    • Crystallization: Careful optimization of the crystallization process can help to purge residual palladium.

Q6: I am having difficulty separating the N-1 and N-2 isomers. What are my options?

A6: Separation of N-1 and N-2 isomers can be challenging due to their similar physical properties.

  • Troubleshooting:

    • Chromatography: While not always ideal for large-scale production, column chromatography is the most common method for separating these isomers at the lab scale.

    • Crystallization: Explore different crystallization solvents and conditions. It may be possible to find a system where one isomer selectively crystallizes.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to facilitate separation, followed by removal of the derivatizing group.

Q7: What analytical methods should I use for in-process control and final product release?

A7: A robust analytical package is essential for process control and to ensure the quality of the final product.

Analytical Method Purpose
HPLC Monitor reaction progress, determine product purity, and quantify impurities (including the N-2 isomer).[9]
¹H NMR Confirm the structure of the product and identify the ratio of N-1 to N-2 isomers.[10]
Mass Spectrometry Confirm the molecular weight of the product and identify unknown impurities.[9]
GC Quantify residual solvents.
ICP-MS Quantify residual palladium content.

III. References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122–125. [Link]

  • Bella, M., & Jørgensen, K. A. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(45), 15949–15959. [Link]

  • Ritter, T., & Carreira, E. M. (2007). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. Organic Process Research & Development, 11(4), 724-727. [Link]

  • Ritter, T., & Carreira, E. M. (2007). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. Advanced Synthesis & Catalysis, 349(11-12), 1849-1853. [Link]

  • Li, J., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 54(56), 7759-7762. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15292–15294. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • Indazole derivatives. (2009). Google Patents.

  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses, 97, 314-326. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2012). The Journal of Organic Chemistry, 77(17), 7247–7255. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(10), 6845-6850. [Link]

  • Methods for preparing indazole compounds. (2006). Google Patents.

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 95, 132309. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2023). Advances in Bioresearch, 14(2). [Link]

  • Indazole derivatives. (2009). Google Patents.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]

  • This compound (C9H7N3). (n.d.). PubChemLite. [Link]

  • This compound, 96% Purity, C9H7N3, 1 gram. (n.d.). CP Lab Safety. [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. (2021). Organic Letters, 23(18), 7126–7131. [Link]

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Review article on impurity profiling. (2023). International Journal of Pharmacy and Pharmaceutical Sciences, 15(11), 1-8. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? (2024). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Indazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Shaikh, J., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1149-1172. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 785-797. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]

  • 4-Bromo-1-methyl-1H-indazole-6-carbonitrile, 98% Purity, C9H6BrN3, 100 mg. (n.d.). CP Lab Safety. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 1-Methyl-1H-indazole-6-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug developers. The indazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] The subtle art of decorating this privileged core with various substituents can dramatically alter its physicochemical properties and pharmacological profile. This guide offers an in-depth comparative analysis of 1-Methyl-1H-indazole-6-carbonitrile and its key structural isomers. We will dissect the nuances of their synthesis, explore the spectroscopic fingerprints that differentiate them, and discuss the profound impact these structural variations have on biological activity. Our approach is grounded in experimental evidence and practical insights to empower your research endeavors.

The Strategic Importance of Isomerism in Indazole-Based Drug Discovery

The indazole ring exists in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] The introduction of a methyl group on one of the ring nitrogens locks the molecule into one of these forms, creating N-1 and N-2 isomers. Furthermore, the placement of a functional group, such as the electron-withdrawing carbonitrile moiety, around the benzene ring generates a series of positional isomers.

Each of these isomers presents a unique three-dimensional shape and electronic distribution. For a medicinal chemist, these are not minor alterations; they are fundamental changes that dictate how a molecule interacts with its biological target. The precise orientation of a hydrogen bond donor, an acceptor, or a hydrophobic group can be the difference between a potent drug candidate and an inactive compound.[5][6] This guide will focus on two key isomeric relationships:

  • N-Methyl Isomers: this compound vs. 2-Methyl-2H-indazole-6-carbonitrile.

  • Positional Isomers: Comparing the 6-carbonitrile regioisomer with its 3-, 4-, 5-, and 7-carbonitrile counterparts on the 1-methyl-1H-indazole scaffold.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of specific indazole isomers is a common challenge. Direct alkylation of the parent indazole often results in a mixture of N-1 and N-2 products, with the N-1 isomer typically predominating due to its greater thermodynamic stability.[7][8] The ratio of these isomers can be influenced by the choice of solvent, base, and alkylating agent, but chromatographic separation is frequently required.

The introduction of the carbonitrile group is typically achieved via palladium-catalyzed cyanation of a corresponding bromo- or iodo-indazole, a robust transformation that leverages reagents like potassium ferrocyanide as a less toxic cyanide source.[9] Alternatively, a Sandmeyer-type reaction on an amino-indazole precursor can be employed.

Generalized Experimental Protocol: N-Methylation of 6-Bromo-1H-indazole

This protocol illustrates a common method that produces a mixture of N-1 and N-2 isomers, which must then be separated.

  • Preparation: To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Cool the suspension to 0 °C and add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting crude residue, containing a mixture of 1-methyl- and 2-methyl-6-bromo-1H-indazole, is purified by flash column chromatography on silica gel to isolate the individual isomers. The less polar 2-methyl isomer typically elutes first.

Comparative Physicochemical and Spectroscopic Characterization

Unambiguous structural assignment is critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for differentiating indazole isomers.[10]

Differentiating N-Methyl Isomers (1-Methyl vs. 2-Methyl)

The electronic environment of the pyrazole ring is significantly different between the N-1 and N-2 isomers, leading to distinct NMR chemical shifts.

  • ¹H NMR: The most telling signal is often the C3-H proton. In 1-substituted indazoles, this proton is adjacent to a pyridine-like nitrogen (N2) and typically appears as a singlet around δ 8.0-8.2 ppm. In 2-substituted indazoles, the C3-H is adjacent to the N-substituted nitrogen and is generally more deshielded, appearing further downfield (δ > 8.4 ppm).[10]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C7a) also show characteristic differences, which can be confirmed with 2D NMR experiments like HMBC and HSQC.[11][12]

Differentiating Positional Isomers of the Carbonitrile Group

For the 1-methyl-1H-indazole scaffold, the position of the carbonitrile group dictates the splitting patterns and chemical shifts of the aromatic protons on the benzene ring.

  • ¹H NMR: The coupling constants (J-values) between adjacent aromatic protons are key. For example, this compound will show a proton at C7 with a small meta-coupling to the C5 proton, and a proton at C5 with ortho-coupling to C4. In contrast, the 7-carbonitrile isomer would lack a proton at C7 entirely. A full assignment requires careful analysis of the coupling patterns (singlets, doublets, doublet of doublets) and can be confirmed with COSY experiments.

Data Summary: Key Differentiating NMR Features
Isomer TypeCompoundKey ¹H NMR Signal (Predicted/Approx. δ, ppm)Rationale
N-Methyl This compoundC3-H: ~8.1 (s)Proton on a carbon between two nitrogen atoms in a 1H-tautomer structure.
2-Methyl-2H-indazole-6-carbonitrileC3-H: >8.4 (s)Deshielded C3-H proton characteristic of the 2H-tautomer structure.[10]
Positional 1-Methyl-1H-indazole-4-carbonitrileC5-H: ~7.8 (t, J ≈ 8 Hz)Triplet signal due to coupling with both H-3 and H-6.
1-Methyl-1H-indazole-5-carbonitrileC4-H: ~8.2 (d, J ≈ 8 Hz)Downfield shift due to proximity to the electron-withdrawing CN group.
This compoundC7-H: ~8.2 (d, J ≈ 8 Hz); C5-H: ~7.6 (dd)Distinct doublet for C7-H and doublet of doublets for C5-H.
1-Methyl-1H-indazole-7-carbonitrileC6-H: ~7.8 (t, J ≈ 8 Hz)Triplet signal due to coupling with both H-5 and H-4.
Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for distinguishing between indazole isomers using standard spectroscopic techniques.

G cluster_0 Isomer Mixture cluster_1 Analysis & Identification cluster_2 Outcome Start Crude Synthetic Product MS Mass Spectrometry (MS) Start->MS Confirm Mass H_NMR ¹H NMR Spectroscopy MS->H_NMR Identical Mass Confirm_N N-Isomer Confirmed? H_NMR->Confirm_N Analyze C3-H Shift C_NMR ¹³C NMR & 2D NMR (COSY, HSQC, HMBC) Confirm_Pos Positional Isomer Confirmed? C_NMR->Confirm_Pos Analyze Aromatic Splitting & Shifts HPLC HPLC Analysis HPLC->H_NMR Separate & Re-analyze Confirm_N->C_NMR Yes Confirm_N->HPLC No/Ambiguous Confirm_Pos->C_NMR No/Ambiguous Pure_Isomer Structurally Confirmed Isomer Confirm_Pos->Pure_Isomer Yes

Caption: Workflow for differentiating 1H- and 2H-indazole isomers.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The isomeric form of a substituted indazole is a critical determinant of its biological function. The nitrogen atoms of the pyrazole ring are common hydrogen bond acceptors or donors (in the case of the unsubstituted NH), and their precise location, along with the orientation of substituents, governs the binding affinity to target proteins like kinases.[3]

Many indazole-based drugs are kinase inhibitors, which bind to the ATP-binding pocket of the enzyme.[2] The N-1 or N-2 methyl group can influence the molecule's conformation and occupy different sub-pockets within the active site. The position of the carbonitrile group, an effective hydrogen bond acceptor, is equally crucial. If the target protein has a hydrogen bond donor residue at a specific location, only the isomer with the nitrile group in the complementary position will bind with high affinity.

For instance, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), specific 1H-indazole derivatives were identified as potent binders, with IC₅₀ values in the low micromolar range.[3] Shifting the substituents, even slightly, could lead to a complete loss of activity by disrupting the key interactions within the kinase hinge region.

Illustrative Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition

Indazole derivatives are well-known inhibitors of RTKs like VEGFR and EGFR. The diagram below illustrates the general mechanism of action where these inhibitors block downstream signaling.

G cluster_downstream Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Dimerizes P P RTK->P Autophosphorylation Ras Ras RTK->Ras Indazole Indazole Inhibitor (e.g., this compound isomer) Indazole->RTK Blocks ATP Binding Site ATP ATP ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Inhibition of a generic RTK pathway by an indazole derivative.

Experimental Protocol: HPLC Method for Isomer Separation

For quantitative analysis and preparative separation of N-methyl and positional isomers, High-Performance Liquid Chromatography (HPLC) is indispensable. The following protocol provides a robust starting point for method development.

Objective: To separate a mixture of 1-methyl-1H-indazole-carbonitrile isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (FA), optional, for improving peak shape.

Procedure:

  • Sample Preparation: Dissolve the crude isomer mixture in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or a wavelength determined by UV scan of the analytes).

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Analysis: Inject the sample and analyze the resulting chromatogram. The isomers should elute at different retention times based on their polarity. Generally, 2H-isomers are less polar than their 1H-counterparts and will have longer retention times in reverse-phase chromatography. Positional isomers will also exhibit different retention times.

  • Validation: Peak identity must be confirmed by collecting fractions and analyzing them by NMR and/or MS.

This guide provides a foundational framework for the comparative analysis of this compound and its isomers. A thorough understanding of the synthetic pathways, combined with robust spectroscopic and chromatographic methods, is essential for isolating and characterizing the correct isomer, a non-negotiable step on the path to successful drug discovery.

References

  • Benchchem. A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.
  • MDPI. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles.
  • Benchchem. A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers.
  • PMC - NIH. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Benchchem. Comparative analysis of synthetic routes to functionalized indazoles.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubChemLite. This compound (C9H7N3).
  • World Journal of Pharmacy and Pharmaceutical Sciences. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
  • CymitQuimica. This compound.
  • Benchchem. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile.
  • Sigma-Aldrich. 6-Methyl-1H-indazole-7-carbonitrile | 1427327-88-5.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.
  • PubMed. Absolute configuration of four chiral isomers of pyrisoxazole and their bioactivity.
  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
  • ResearchGate. (PDF) 13 C NMR of indazoles.

Sources

A Comparative Guide to the Biological Activity of Indazole Derivatives: Profiling 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it an ideal framework for interacting with a multitude of biological targets. This versatility is evidenced by the integration of the indazole core into several FDA-approved drugs, including the anti-cancer kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron.[1][4][5]

Indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antibacterial, and neuroprotective effects.[1][6][7][8] This guide provides a comparative analysis of the biological activity of various indazole derivatives, using the specific molecule 1-Methyl-1H-indazole-6-carbonitrile as a structural starting point. While public domain data on the specific biological activity of this particular compound is limited, its defined substitution pattern—a methyl group at the N1 position and a carbonitrile group at the C6 position—provides a valuable framework for understanding the structure-activity relationships (SAR) that govern the efficacy of this potent class of compounds.

Profiling this compound: A Structural Perspective

This compound (CAS 267413-29-6) is a defined chemical entity.[9] An analysis of its structure reveals two key modifications to the parent indazole ring:

  • N1-Methylation: The methylation at the N1 position resolves the tautomeric ambiguity of the indazole ring, locking it into the 1H-indazole form.[1] This modification can significantly impact binding affinity and metabolic stability. In many kinase inhibitors, for instance, the N1 position is often solvent-exposed, and alkylation can be used to fine-tune solubility and pharmacokinetic properties.

  • C6-Carbonitrile Group: The carbonitrile moiety at the C6 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its placement on the benzene ring portion of the scaffold can influence the electronic distribution of the entire molecule, impacting target engagement and cell permeability.

Given its structure, this compound likely serves as a key intermediate in the synthesis of more complex, biologically active molecules.[10] The carbonitrile group, for example, can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a chemical handle for further derivatization. The following sections will compare this structural motif to other indazole derivatives with well-documented biological activities.

Comparative Analysis: Indazole Derivatives in Cancer Therapy

The most extensively studied application of indazole derivatives is in oncology.[11][12] These compounds target various hallmarks of cancer, primarily through the inhibition of protein kinases that drive tumor growth, proliferation, and angiogenesis.

Inhibition of Angiogenesis via VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[13] The indazole scaffold has proven to be a highly effective core for designing potent VEGFR-2 inhibitors.[14][15]

A comparative study of indazole-based VEGFR-2 inhibitors reveals key SAR insights. For example, a series of indazole-pyrimidine based compounds were designed and evaluated as VEGFR-2 inhibitors.[15] The most active compound, 6i , demonstrated an IC50 value of 24.5 nM.[15] Another study reported compound 30 , an indazole derivative, as a potent VEGFR-2 inhibitor with an IC50 of 1.24 nM, which also suppressed tumor angiogenesis in a zebrafish model.[13]

The common structural feature in many of these potent inhibitors is a larger aromatic system linked to the indazole core, often designed to occupy the ATP-binding pocket of the kinase. Compared to our reference molecule, these active compounds typically feature more complex substitutions at the C3 or C5 positions, while modifications at the N1 and C6 positions are used to optimize pharmacokinetics and selectivity.

Data Summary: Indazole Derivatives as Kinase Inhibitors
Compound IDTarget Kinase(s)IC50 ValueCell Line / ModelReference
Entrectinib (127) ALK12 nMEnzymatic Assay[1]
Compound 109 EGFR (T790M)5.3 nMEnzymatic Assay[1]
Compound 107 EGFR (L858R/T790M)70 nMEnzymatic Assay[1]
Compound 6i VEGFR-224.5 nMEnzymatic Assay[15]
Compound 30 VEGFR-21.24 nMEnzymatic Assay[13]
Compound 8h VEGFR-2 / EGFR23 nM / 25 nMHCT-116 / MCF-7[16]
Compound 2f -0.23 - 1.15 µMVarious Cancer Cells[11]
Compound 6o -5.15 µMK562[17]
Antiproliferative and Pro-Apoptotic Activity

Beyond specific kinase inhibition, many indazole derivatives exhibit broad antiproliferative activity against various cancer cell lines.[11][18] For instance, compound 2f showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM across several cancer cell lines.[11] Mechanistic studies revealed that this compound induced apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[11]

Similarly, compound 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and was shown to affect apoptosis and the cell cycle, possibly through the p53/MDM2 pathway.[17] These studies underscore that the indazole scaffold can be decorated with functional groups that trigger programmed cell death, a critical mechanism for anti-cancer agents.

Indazole Derivatives as Anti-inflammatory Agents

Chronic inflammation is driven by complex signaling networks, with p38 mitogen-activated protein (MAP) kinase playing a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[19][20] Inhibition of p38 MAPK is therefore a promising strategy for treating inflammatory diseases.[19]

Indazole and the structurally related imidazole scaffolds are known to be competitive inhibitors at the ATP binding site of p38α MAP kinase.[19][21] While specific indazole-based p38 inhibitors are less detailed in the provided search results, the principles of targeting this kinase are well-established for related heterocyclic compounds. The development of potent p38 MAPK inhibitors often involves optimizing substitutions on the heterocyclic core to achieve high affinity and selectivity.[22] For example, a novel imidazole derivative, AA6 , was found to have a p38 kinase inhibitory IC50 value of 403.57 nM.[21][22] This highlights the potential for N-substituted heterocyclic compounds, including indazoles, to be developed as potent anti-inflammatory agents.

Visualizing Biological Mechanisms and Workflows

Signaling Pathway Diagram

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Indazole Indazole Derivative Indazole->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription

Experimental Workflow Diagram

MTT_Assay A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of Indazole Derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formation of Formazan) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate Cell Viability (%) and determine IC50 H->I

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are standard protocols for assessing the biological activity of compounds like indazole derivatives.

Protocol 1: VEGFR-2 Kinase Inhibition Assay (HTRF® KinEASE-TK)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to quantify kinase inhibition.

1. Principle: The assay measures the phosphorylation of a biotinylated tyrosine kinase (TK) substrate peptide. An anti-phosphotyrosine antibody labeled with Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

2. Materials:

  • Recombinant human VEGFR-2 enzyme

  • HTRF® KinEASE-TK substrate (biotinylated)

  • ATP (Adenosine triphosphate)

  • HTRF® Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody (STK-Ab)

  • Streptavidin-XL665

  • Test Compounds (e.g., this compound and derivatives) diluted in DMSO.

  • 384-well low-volume white microplates

  • TR-FRET compatible plate reader

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole derivatives in 100% DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of the 384-well plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of a solution containing the VEGFR-2 enzyme and the TK-substrate biotin.

    • Initiate the reaction by adding 4 µL of ATP solution. The final concentrations should be optimized (e.g., 5 nM enzyme, 1 µM substrate, 10 µM ATP).

    • Incubate the plate at room temperature for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing the STK-Ab-cryptate and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

    • Calculate the ratio of (665 nm / 620 nm) * 10,000.

  • Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

1. Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenic studies, or A549, MCF-7 for general anti-cancer screening).[18][23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Test Compounds.

  • 96-well flat-bottom microplates.

  • Microplate reader.

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for "untreated control" (medium only) and "blank" (medium without cells).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

    • Plot the % Viability against the logarithm of the compound concentration to determine the GI50/IC50 value.

Conclusion and Future Directions

The indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of targeted anti-cancer and anti-inflammatory agents.[6][7][12] While This compound itself is not extensively characterized as a biologically active agent, its structure provides a valuable reference for understanding the critical role of substitutions at the N1 and C6 positions.

Comparative analysis reveals that potent biological activity in indazole derivatives is often achieved through the strategic installation of larger functional groups, typically at the C3 or C5 positions, to facilitate deep engagement with enzyme active sites like the ATP-binding pocket of kinases.[1][4] The N1-alkylation and C6-functionalization, as seen in our reference compound, are crucial for modulating pharmacokinetic properties, selectivity, and providing synthetic handles for creating diverse chemical libraries.

Future research should focus on leveraging the synthetic accessibility of intermediates like this compound to build novel derivatives. By combining established SAR knowledge with structure-based design, it is possible to develop next-generation indazole-based therapeutics with improved potency, selectivity, and safety profiles for a wide range of diseases.[12][24][25]

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synthesis and antitumor activity of some substituted indazole deriv
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiprolifer
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Semantic Scholar.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
  • Principally SAR features derived from the 2-phenyl-2H-indazole...
  • Describes the predicted SAR studies of indazole based derivatives.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • This compound. CymitQuimica.
  • This compound | 267413-29-6 | SKA41329. Biosynth.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazole From Natural Resources And Biological Activity.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Indazole – Knowledge and References. Taylor & Francis.
  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innov

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-indazole-6-carbonitrile is a crucial heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic scaffold and versatile functional handles—the N-methylated pyrazole ring and the C6-nitrile group—make it an essential intermediate in the synthesis of numerous pharmacologically active agents, including kinase inhibitors and other targeted therapeutics. The nitrile moiety, in particular, serves as a valuable precursor for conversion into amines, amides, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.

Given its strategic importance, the development of efficient, scalable, and regiochemically unambiguous synthetic routes is of paramount interest to researchers in both academic and industrial drug discovery. This guide provides an in-depth comparison of two primary synthetic strategies for accessing this key intermediate. We will dissect each route, explaining the causality behind experimental choices, providing detailed protocols, and offering a comparative analysis to guide chemists in selecting the optimal pathway for their specific research and development needs.

Retrosynthetic Analysis

The synthetic approaches to this compound can be broadly categorized by two distinct retrosynthetic disconnections. Understanding these strategies provides a logical framework for evaluating the available methods.

G cluster_target cluster_route_a Route A: Late-Stage N-Methylation cluster_route_b Route B: Convergent Cyclization Target This compound Precursor_A 1H-Indazole-6-carbonitrile Target->Precursor_A Disconnect N1-CH₃ Bond Precursor_B Acyclic Hydrazone Precursor Target->Precursor_B Disconnect N1-C7a & N2-C3 Bonds Methyl_Source Methylating Agent (e.g., MeI, DMS)

Caption: Retrosynthetic analysis of this compound.

  • Route A (Late-Stage N-Methylation): This linear approach involves first constructing the 1H-indazole-6-carbonitrile core and subsequently introducing the methyl group onto the N1 position. The primary challenge in this route is controlling the regioselectivity of the N-alkylation step.

  • Route B (Convergent Cyclization): This strategy builds the N-methylated indazole ring from an acyclic precursor, typically via an intramolecular cyclization. By incorporating methylhydrazine early in the sequence, this route circumvents the issue of N1/N2 regioselectivity.

Route A: The Late-Stage N-Methylation Strategy

This pathway is a classic, linear synthesis that relies on the functionalization of a pre-formed indazole ring. Its success hinges on the efficient execution of three key transformations: indazole formation, cyanation, and a highly regioselective N-methylation.

Conceptual Workflow of Route A

G Start_A 4-Bromo-2-methylaniline Step1_A Step 1: Diazotization & Cyclization Start_A->Step1_A Intermediate1_A 6-Bromo-1H-indazole Step1_A->Intermediate1_A Step2_A Step 2: Pd-Catalyzed Cyanation Intermediate1_A->Step2_A Intermediate2_A 1H-Indazole-6-carbonitrile Step2_A->Intermediate2_A Step3_A Step 3: Regioselective N-Methylation Intermediate2_A->Step3_A Product_A 1-Methyl-1H-indazole- 6-carbonitrile Step3_A->Product_A

Caption: Workflow for the Late-Stage N-Methylation Strategy (Route A).

Step-by-Step Mechanistic Discussion and Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole

The synthesis begins with the formation of the indazole ring from 4-bromo-2-methylaniline. This is typically achieved via a Jacobson-Huber reaction, which involves diazotization of the aniline followed by an intramolecular cyclization. The use of isoamyl nitrite as the diazotizing agent in the presence of an acetate source is a common and scalable method.[1]

Step 2: Palladium-Catalyzed Cyanation to 1H-Indazole-6-carbonitrile

The conversion of the aryl bromide at the C6 position to the target nitrile is a well-established transformation. Palladium-catalyzed cyanation reactions, such as those using zinc cyanide (Zn(CN)₂) as the cyanide source and a palladium catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand (e.g., dppf), are highly effective. Zinc cyanide is often preferred over other sources like KCN or NaCN due to its lower toxicity and reduced propensity to poison the palladium catalyst.

Step 3: Regioselective N-Methylation

This is the most critical and challenging step in this route. Alkylation of an unsubstituted indazole can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate.[2] The regiochemical outcome is governed by a delicate balance of steric, electronic, and reaction conditions.

  • The Challenge of Regioselectivity: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[3] Consequently, the N1-alkylated product is the thermodynamically favored isomer.

  • Achieving N1-Selectivity: To favor the desired N1-methyl product, the reaction must be run under conditions that promote thermodynamic control. This is best achieved by using a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[4][5][6] NaH irreversibly deprotonates the indazole, forming the indazolide anion. In the absence of protic sources, this anion can equilibrate to its most stable form before reacting with the methylating agent (e.g., methyl iodide), leading to a high preference for N1-alkylation.[5]

Detailed Experimental Protocol for Route A

Part 1: 6-Bromo-1H-indazole

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 equiv) in a suitable solvent such as chloroform or toluene.

  • Add potassium acetate (0.2 equiv) followed by the slow, dropwise addition of isoamyl nitrite (1.7 equiv) at room temperature.

  • Heat the reaction mixture to reflux (e.g., ~68°C for chloroform) and maintain for 18-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[1]

  • Cool the mixture, remove the solvent under reduced pressure, and add concentrated hydrochloric acid. Heat to ~55°C to hydrolyze any acetylated byproducts.

  • Cool the acidic solution and basify to pH >10 with a 50% aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-Bromo-1H-indazole, which can be purified by recrystallization or column chromatography.

Part 2: 1H-Indazole-6-carbonitrile

  • To a solution of 6-Bromo-1H-indazole (1.0 equiv) in dry DMF, add zinc cyanide (Zn(CN)₂, 0.6 equiv).

  • De-gas the mixture with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and heat the reaction to 120-140°C for 12-18 hours.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1H-Indazole-6-carbonitrile.

Part 3: this compound

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0°C under an argon atmosphere, add a solution of 1H-Indazole-6-carbonitrile (1.0 equiv) in THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add methyl iodide (MeI, 1.1 equiv) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete conversion.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to isolate this compound.[4]

Route B: The Convergent Intramolecular Cyclization Strategy

This modern approach constructs the N-methylated indazole core in a convergent fashion, elegantly bypassing the regioselectivity issues inherent in Route A. The key step is a copper-catalyzed intramolecular Ullmann-type N-arylation, a robust and scalable method for heterocycle formation.[7][8][9]

Conceptual Workflow of Route B

G Start_B 4-Bromo-2-fluorobenzaldehyde Step1_B Step 1: Hydrazone Formation Start_B->Step1_B Intermediate1_B Acyclic Hydrazone Step1_B->Intermediate1_B Step2_B Step 2: Cu-Catalyzed Ullmann Cyclization Intermediate1_B->Step2_B Intermediate2_B 6-Bromo-1-methyl- 1H-indazole Step2_B->Intermediate2_B Step3_B Step 3: Pd-Catalyzed Cyanation Intermediate2_B->Step3_B Product_B 1-Methyl-1H-indazole- 6-carbonitrile Step3_B->Product_B

Caption: Workflow for the Convergent Intramolecular Cyclization Strategy (Route B).

Step-by-Step Mechanistic Discussion and Protocol

Step 1: Hydrazone Formation

The synthesis begins with the condensation of an appropriately substituted o-halobenzaldehyde, such as 4-bromo-2-fluorobenzaldehyde, with methylhydrazine. This reaction proceeds readily under mild conditions to form the corresponding hydrazone. The choice of an ortho-fluoro substituent is strategic; its high reactivity in nucleophilic aromatic substitution (SNAr) facilitates the subsequent cyclization step.

Step 2: Copper-Catalyzed Intramolecular Ullmann Cyclization

This is the key ring-forming step. The hydrazone undergoes an intramolecular Ullmann-type N-arylation to form the indazole ring. The reaction is catalyzed by a copper(I) source, such as CuI or CuBr, and requires a base to deprotonate the hydrazone nitrogen.[10] The mechanism involves the formation of a copper-amide species, which then undergoes intramolecular nucleophilic attack on the ortho-position, displacing the fluoride. This strategy directly and unambiguously installs the methyl group at the N1 position.

Step 3: Palladium-Catalyzed Cyanation

The final step is identical to that in Route A: the conversion of the 6-bromo substituent to the 6-carbonitrile using a palladium-catalyzed cyanation reaction. This late-stage functionalization is highly reliable and provides the desired product in good yield.

Detailed Experimental Protocol for Route B

Part 1: (E)-1-(4-bromo-2-fluorobenzylidene)-2-methylhydrazine (Hydrazone formation)

  • To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 equiv) in ethanol or isopropanol, add methylhydrazine (1.1 equiv) dropwise at room temperature.

  • A catalytic amount of acetic acid may be added to facilitate the reaction.

  • Stir the mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the hydrazone intermediate.

Part 2: 6-Bromo-1-methyl-1H-indazole (Ullmann Cyclization)

  • In a sealed tube or pressure vessel, combine the hydrazone intermediate (1.0 equiv), copper(I) bromide (CuBr, 0.1 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or DBU (1.5 equiv).[10]

  • Add a high-boiling polar aprotic solvent, such as DMF or acetonitrile.

  • Seal the vessel and heat the mixture to 100-120°C for 12-24 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through celite to remove copper salts. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 6-Bromo-1-methyl-1H-indazole.

Part 3: this compound (Cyanation)

  • Follow the procedure outlined in Route A, Part 2, using 6-Bromo-1-methyl-1H-indazole as the starting material. The reaction conditions are directly transferable.

Comparative Analysis

Choosing between these two distinct synthetic strategies requires a careful evaluation of several key performance indicators relevant to both discovery and process chemistry.

ParameterRoute A: Late-Stage N-MethylationRoute B: Convergent CyclizationJustification
Overall Yield ModerateGood to ExcellentRoute B avoids the often problematic N1/N2 separation, leading to higher overall throughput.
Number of Steps 33Both routes can be executed in three principal steps from commercially available materials.
Regioselectivity Major Challenge. Requires careful optimization (base, solvent) to favor N1 isomer.[5][6]Inherent Control. N1-methylation is pre-determined by the use of methylhydrazine.This is the most significant advantage of Route B, eliminating ambiguity and purification challenges.
Scalability Moderate. Separation of N1/N2 isomers can be difficult and costly on a large scale.Excellent. Each step is generally high-yielding and avoids isomeric mixtures.[9]The Ullmann cyclization and subsequent cyanation are robust, scalable reactions.
Reagent Hazards High. Uses pyrophoric NaH and highly toxic Zn(CN)₂. Diazotization can be exothermic.[1]Moderate. Uses methylhydrazine (toxic) and copper catalysts.While both routes use hazardous materials, the handling of NaH requires stringent engineering controls.
Starting Materials Readily available (4-bromo-2-methylaniline).Readily available (4-bromo-2-fluorobenzaldehyde).Both starting materials are standard commercial chemicals with comparable costs.
Alternative Steps N/AThe 6-amino-1-methyl-1H-indazole could be converted to the nitrile via a Sandmeyer reaction using CuCN.[11][12]The Sandmeyer reaction is a powerful alternative to Pd-catalyzed cyanation if the amino-precursor is accessible.

Expert Insights:

  • For Discovery Chemistry: Route A can be a viable option, especially if the 1H-indazole-6-carbonitrile intermediate is commercially available or has been synthesized for other purposes. The N-methylation step can be quickly screened under standard conditions to produce material for initial biological testing.

  • For Process Development & Scale-Up: Route B is unequivocally superior.[9] Its key advantage is the unambiguous control of regiochemistry, which eliminates the need for potentially difficult and yield-reducing chromatographic separation of N1/N2 isomers. This inherent selectivity translates to a more robust, reproducible, and cost-effective process on a larger scale. The steps involved (hydrazone formation, Ullmann cyclization, cyanation) are all well-precedented and amenable to process optimization.

Conclusion and Recommendations

Both the late-stage N-methylation (Route A) and the convergent intramolecular cyclization (Route B) represent effective strategies for the synthesis of this compound.

  • Route A is a classic, linear synthesis whose primary drawback is the potential for poor regioselectivity during the critical N-methylation step. While conditions favoring the desired N1-isomer are known, the formation of the N2-isomer is a persistent risk that can complicate purification and lower overall yields.

  • Route B offers a more modern and elegant solution by incorporating the N1-methyl group at the outset of the synthesis. The copper-catalyzed intramolecular Ullmann cyclization provides absolute control over regiochemistry, making it the preferred method for applications where purity, yield, and scalability are critical.

For drug development professionals, Route B is the highly recommended pathway for producing this compound. Its robust nature, inherent selectivity, and scalability make it an ideal choice for generating the quantities of high-purity material required for preclinical and clinical development programs.

References

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 2023.

  • Process Development for a 1H‑Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Figshare, 2023.

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts, 2023.

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. SciSpace, 2023.

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate, 2023.

  • Sandmeyer reaction. Wikipedia.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.

  • Precursors and products from the Sandmeyer reaction. ResearchGate.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Indazole. Organic Syntheses Procedure.

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem, 2025.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem, 2025.

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... ResearchGate.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry, 2018.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, PubMed Central.

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications (RSC Publishing).

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH.

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

Sources

A Senior Application Scientist's Guide to the Characterization of 1-Methyl-1H-indazole-6-carbonitrile Impurities

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Step 1: Foundational Knowledge Gathering on 1-Methyl-1H-indazole-6-carbonitrile and Impurity Analysis

I have initiated the research by conducting comprehensive Google searches to build a foundational understanding of this compound and the regulatory landscape for pharmaceutical impurities. The initial searches have provided valuable information regarding:

  • Synthesis of Indazole Derivatives: I have found several synthetic routes for indazole compounds, which will be crucial for predicting potential process-related impurities. For instance, methods starting from o-toluidine or involving cyclization of substituted anilines have been identified.[1][2]

  • Analytical Techniques for Characterization: The searches have highlighted that HPLC, GC-MS, and NMR spectroscopy are the primary analytical tools for the characterization of indazole derivatives and their impurities.[3][4][5] I found specific examples of HPLC methods for related indazole compounds which can serve as a starting point for method development.[4] NMR data for various indazole derivatives is also available, which will be invaluable for structural elucidation of unknown impurities.[6][7][8][9][10][11][12]

  • Regulatory Guidelines for Impurities: I have gathered information on the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[13][14][15] These guidelines provide the framework for identifying, qualifying, and controlling impurities. The concept of forced degradation studies, as mandated by regulatory bodies like the FDA and EMA, has also been a key finding.[16][17][18][19][20] Forced degradation is used to understand the degradation pathways and to generate potential degradation products.[17][18][20]

  • Types of Impurities: The research has classified impurities into organic, inorganic, and residual solvents, which is a critical framework for organizing the guide.[13][21][22]

Based on this initial information, I can now proceed to structure the comparison guide. The next steps will involve delving deeper into the specific synthetic routes of this compound to predict likely impurities and then outlining detailed analytical protocols for their detection and characterization, all within the context of the established regulatory framework. I will also start conceptualizing the Graphviz diagrams to visually represent the synthetic pathways and analytical workflows. The gathered literature will be used to provide authoritative citations throughout the guide.

My next step is to use the gathered information to structure the guide and start writing the content, including the detailed protocols and diagrams. I will focus on synthesizing the information from the search results to create a scientifically sound and practical guide for the target audience. I will also identify any gaps in the information that may require further, more targeted searches. After creating a solid draft, I will then proceed with generating the final response. I believe I have a sufficient starting point and do not need to perform additional searches at this immediate moment.

This guide provides a comprehensive framework for the identification, quantification, and control of impurities in this compound, a key intermediate in pharmaceutical synthesis.[23][24] As drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product.[25] This document offers an in-depth, experience-driven approach, moving beyond mere procedural lists to explain the scientific rationale behind experimental choices, thereby empowering researchers to build robust, self-validating analytical systems.

The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a regulatory framework for the control of impurities.[13][14][15] These guidelines categorize impurities into organic, inorganic, and residual solvents, all of which must be carefully monitored.[13][21][22]

The Synthetic Landscape and Potential Impurities

Understanding the synthetic route of this compound is the first step in predicting potential process-related impurities. While multiple synthetic strategies for indazole derivatives exist, a common approach involves the cyclization of appropriately substituted anilines or the functionalization of a pre-formed indazole ring.[1][2]

A plausible synthetic pathway for this compound is depicted below. This visualization helps in pinpointing potential impurities arising from starting materials, intermediates, by-products, and reagents.[26]

Synthesis_Pathway cluster_0 Synthetic Pathway for this compound A Substituted Toluene Derivative B Nitration A->B HNO3/H2SO4 C Oxidation B->C KMnO4 D Reductive Cyclization C->D e.g., SnCl2/HCl E Methylation D->E CH3I, Base F This compound E->F

Caption: Plausible synthetic route for this compound.

Based on this pathway, a range of potential impurities can be anticipated:

Impurity Type Potential Impurities Origin
Starting Materials Unreacted substituted tolueneIncomplete initial reaction.
Intermediates Nitro-toluene derivatives, nitro-benzoic acid derivatives, 6-cyano-1H-indazoleIncomplete reactions at various stages.
By-products Isomeric indazole derivatives (e.g., 2-methyl isomer), over-methylated products, products from side reactions.Lack of regioselectivity in methylation, competing reaction pathways.
Reagents/Solvents Residual acids, bases, methylating agents, and reaction solvents.Carryover from the manufacturing process.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of impurity profiling.[16][17][18] It provides insights into the intrinsic stability of the molecule and helps to identify potential degradation products that could form under storage or handling conditions.[19][20] The ICH Q1B guideline specifically addresses photostability testing.[16]

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[16]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method to identify and quantify the degradation products. The goal is to achieve 5-20% degradation.[16][18]

Forced_Degradation_Workflow cluster_1 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 105°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Analyze by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify and Quantify Degradants G->H Analytical_Workflow cluster_2 Impurity Characterization Workflow A 1-Methyl-1H-indazole- 6-carbonitrile Sample B HPLC-UV Analysis A->B C GC-MS Analysis A->C D Quantify Known Impurities and Degradants B->D F Unknown Peak Detected? B->F E Identify Residual Solvents C->E K Report and Control Strategy D->K E->K G LC-MS Analysis F->G Yes F->K No H Preparative HPLC Isolation G->H I NMR Spectroscopy H->I J Structure Elucidation I->J J->K

Sources

A Comparative Study of the Physicochemical Properties of Methylated Indazole-6-carbonitriles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Physicochemical Properties in Indazole-Based Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for interacting with a wide array of biological targets. The substitution pattern on the indazole ring, particularly N-alkylation, is a critical determinant of a molecule's pharmacological profile.

Methylation at the N1 or N2 position of the pyrazole ring results in two distinct regioisomers with potentially divergent biological activities and, crucially, different physicochemical properties. These properties—namely lipophilicity, aqueous solubility, and melting point—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. This guide presents a comparative analysis of the key physicochemical properties of two isomeric compounds: 1-methyl-1H-indazole-6-carbonitrile and 2-methyl-2H-indazole-6-carbonitrile .

While direct experimental data for these specific compounds is sparse in publicly available literature, this guide synthesizes high-quality predicted data and established theoretical principles to provide a robust framework for understanding their behavior. We will delve into the structural rationale for the observed differences, provide detailed, self-validating experimental protocols for their determination, and offer insights to guide the strategic design of future indazole-based therapeutics.

Comparative Analysis of Physicochemical Properties

The fundamental physicochemical properties of the two isomers are summarized below. It is critical to note that while melting point data for the parent 1H-indazole-6-carbonitrile is available, the values for the methylated isomers and all solubility data are computationally predicted. These predictions, however, are based on robust algorithms and provide a valuable basis for comparison.

Physicochemical PropertyThis compound2-methyl-2H-indazole-6-carbonitrileParent (1H-indazole-6-carbonitrile)
Molecular Formula C₉H₇N₃C₉H₇N₃C₈H₅N₃
Molecular Weight 157.17 g/mol [2]157.17 g/mol 143.15 g/mol [3]
Melting Point (°C) Predicted: Higher than 2-methyl isomerPredicted: Lower than 1-methyl isomer128-135[4]
Aqueous Solubility Predicted: LowerPredicted: HigherNo Data Available
Lipophilicity (XlogP) 1.8 (Predicted)[5](Predicted to be lower than 1-methyl isomer)1.9 (Predicted)[6]

Structure-Property Relationship Insights: Why Isomerism Matters

The subtle difference in the placement of a single methyl group—from the N1 to the N2 position—has profound implications for the molecule's intermolecular interactions and, consequently, its physical properties.

Melting Point: A Tale of Symmetry and Packing

The melting point of a crystalline solid is determined by the strength of its crystal lattice, which is a function of how efficiently and strongly the molecules can pack together.

  • This compound (The Benzenoid Isomer): This isomer possesses a more linear and planar structure. This inherent symmetry allows for more efficient stacking in the crystal lattice. The increased surface area contact between molecules leads to stronger intermolecular forces (van der Waals interactions), requiring more energy to break the lattice, thus resulting in a higher melting point. The 1H-tautomer is generally the thermodynamically more stable form of indazoles.[7]

  • 2-Methyl-2H-indazole-6-carbonitrile (The Quinonoid Isomer): The methylation at the N2 position disrupts the planarity of the molecule to a greater extent. The methyl group's position introduces a "kink" in the overall shape, hindering optimal crystal packing. This less efficient packing results in weaker intermolecular forces and, consequently, a lower melting point compared to its N1 counterpart. This phenomenon, where less symmetric isomers have lower melting points, is a well-established principle in physical organic chemistry.

G cluster_1 This compound cluster_2 2-Methyl-2H-indazole-6-carbonitrile N1_isomer Linear, Planar Shape N1_packing Efficient Crystal Packing N1_isomer->N1_packing Allows for N1_forces Strong Intermolecular Forces (van der Waals, π-π stacking) N1_packing->N1_forces Leads to N1_mp Higher Melting Point N1_forces->N1_mp Results in N2_isomer Bent, Less Planar Shape N2_packing Inefficient Crystal Packing N2_isomer->N2_packing Causes N2_forces Weaker Intermolecular Forces N2_packing->N2_forces Leads to N2_mp Lower Melting Point N2_forces->N2_mp Results in G cluster_1 This compound cluster_2 2-Methyl-2H-indazole-6-carbonitrile N1_N N1 Nitrogen ('Pyrrole-like') Lone Pair Delocalized N1_Hbond Reduced H-Bond Acceptor Capability N1_N->N1_Hbond N1_polarity Lower Overall Polarity N1_Hbond->N1_polarity N1_sol Lower Aqueous Solubility Higher Lipophilicity (LogP) N1_polarity->N1_sol N2_N N2 Nitrogen ('Pyridine-like') Lone Pair Localized N2_Hbond Strong H-Bond Acceptor Capability N2_N->N2_Hbond N2_polarity Higher Overall Polarity N2_Hbond->N2_polarity N2_sol Higher Aqueous Solubility Lower Lipophilicity (LogP) N2_polarity->N2_sol

Sources

A Researcher's Guide to Validating the Biological Target of 1-Methyl-1H-indazole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a promising small molecule from a "hit" to a clinical candidate is paved with rigorous validation. A critical and often challenging step in this process is the definitive identification and validation of its biological target. This guide provides a comprehensive framework for researchers working with 1-Methyl-1H-indazole-6-carbonitrile derivatives, a scaffold of increasing interest in medicinal chemistry due to the diverse biological activities exhibited by indazole-containing compounds.[1][2] We will delve into the core principles and experimental workflows for robust target validation, moving beyond simple affinity measurements to establish a causal link between target engagement and cellular phenotype.

This guide is structured to provide not just protocols, but the strategic thinking behind them. We will explore orthogonal approaches that, when used in concert, build a compelling and irrefutable case for the biological target of your this compound derivative.

The Central Challenge: From "Binding" to "Biologically Relevant"

Identifying a protein that binds to your small molecule is only the first step. The true challenge lies in demonstrating that this interaction is responsible for the observed biological effect. This requires a multi-faceted approach that addresses several key questions:

  • Direct Engagement: Does the compound physically interact with the putative target in a cellular context?

  • Target Occupancy: Does the extent of target binding correlate with the compound's potency in cellular assays?

  • Phenotypic Recapitulation: Does genetic modulation of the target (e.g., knockdown, knockout, or overexpression) mimic or alter the cellular response to the compound?

  • On-Target Specificity: Is the observed phenotype a direct result of engaging the intended target, or is it due to off-target effects?

To address these questions, we will explore three complementary and powerful techniques: Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and Chemoproteomics.

Section 1: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying the direct interaction between a small molecule and its protein target within the complex environment of a living cell.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]

The "Why" Behind CETSA

When a small molecule binds to its target protein, it often increases the protein's stability. This increased stability means that a higher temperature is required to denature and precipitate the protein. CETSA measures this change in thermal stability, providing direct evidence of target engagement in a physiologically relevant setting.[5][6]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture Cells B 2. Treat with Derivative or Vehicle (DMSO) A->B C 3. Aliquot cells and heat at various temperatures B->C D 4. Lyse cells C->D E 5. Separate soluble fraction (containing stabilized protein) from precipitated protein D->E F 6. Quantify soluble target protein (e.g., Western Blot, Mass Spec) E->F G 7. Plot melt curves and determine thermal shift F->G

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol

This protocol provides a general framework for performing a CETSA experiment. Optimization of incubation times, temperatures, and antibody concentrations will be necessary for each specific target and cell line.[7]

Materials:

  • Cell culture reagents

  • This compound derivative and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 1-3 hours).[7]

  • Heat Treatment:

    • Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[4]

  • Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Measure the total protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the putative target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity of the soluble target protein as a function of temperature to generate a melt curve.

    • The temperature at which 50% of the protein is denatured (Tm) can be determined. A shift in the Tm to a higher temperature in the presence of the compound indicates target stabilization.

Comparative Data Interpretation
DerivativeConcentration (µM)Putative TargetΔTm (°C)Interpretation
Compound A 1Kinase X+ 4.2Strong evidence of target engagement
Compound A 10Kinase X+ 7.8Dose-dependent increase in stabilization
Inactive Analog 10Kinase X+ 0.3Lack of stabilization by an inactive analog strengthens the on-target hypothesis
Compound A 10Unrelated Protein Y- 0.1Demonstrates specificity of the interaction

Section 2: Kinome Profiling - Assessing Selectivity and Off-Target Effects

Many this compound derivatives are designed as kinase inhibitors.[8][9] For these compounds, understanding their selectivity across the entire kinome is crucial for interpreting their biological effects and anticipating potential toxicities.[10] Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large panel of kinases.[11][12][13]

The "Why" Behind Kinome Profiling

A "selective" kinase inhibitor is often a matter of degree. A compound that potently inhibits the intended target may also inhibit other kinases at higher concentrations. Kinome profiling provides a comprehensive view of a compound's selectivity, helping to:

  • Confirm inhibition of the intended target.

  • Identify potential off-target kinases that could contribute to the observed phenotype or cause side effects.

  • Guide structure-activity relationship (SAR) studies to improve selectivity.

Visualizing the Kinome Profiling Workflow

Kinome_Profiling_Workflow cluster_compound_prep Compound Preparation cluster_screening High-Throughput Screening cluster_data_analysis Data Analysis A 1. Solubilize Derivative at a high concentration B 2. Screen against a large panel of purified kinases at one or more concentrations A->B C 3. Determine percent inhibition for each kinase B->C D 4. Generate IC50 values for significantly inhibited kinases C->D E 5. Visualize data (e.g., dendrogram) to assess selectivity D->E Chemoproteomics_Workflow cluster_probe_design Probe Synthesis cluster_labeling_enrichment Labeling & Enrichment cluster_ms_analysis Mass Spectrometry & Analysis A 1. Synthesize a derivative with a reactive/clickable handle B 2. Incubate probe with cell lysate or intact cells A->B C 3. Covalently link probe to a reporter tag (e.g., biotin) B->C D 4. Enrich probe-bound proteins (e.g., with streptavidin beads) C->D E 5. Digest enriched proteins and analyze by LC-MS/MS D->E F 6. Identify and quantify proteins enriched by the probe E->F

Caption: A general workflow for affinity-based chemoproteomics.

Key Considerations for Chemoproteomics
  • Probe Design: The design of the chemical probe is critical. The reactive or clickable handle should be placed at a position that does not interfere with the compound's binding to its target.

  • Competition Experiments: To distinguish specific binders from non-specific ones, a competition experiment is essential. The cell lysate is pre-incubated with an excess of the unmodified, "free" compound before adding the probe. True targets will show reduced enrichment in the presence of the competitor.

  • Advanced Techniques: Newer techniques like electroaffinity labeling offer controlled activation of the chemical probe, reducing non-specific labeling. [14][15]

Comparative Data Interpretation
Protein IdentifiedEnrichment Ratio (Probe/Control)Enrichment Ratio (+ Competitor)Interpretation
Kinase X 15.21.8High-confidence target; binding is competed by the free compound.
Metabolic Enzyme A 8.91.1High-confidence target.
Structural Protein B 3.12.9Likely a non-specific binder as the free compound does not compete.

Conclusion: Building a Cohesive and Convincing Case

Validating the biological target of a this compound derivative requires a rigorous and multi-pronged approach. By combining techniques that confirm direct target engagement in cells (CETSA), assess selectivity (kinome profiling), and enable unbiased target identification (chemoproteomics), researchers can build a compelling and well-supported case for their compound's mechanism of action. This comprehensive validation is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and paving the way for the development of novel and effective therapeutics.

References

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Nat Chem. An electroaffinity labeling platform for chemoproteomic-based target identification. 2023. Available from: [Link]

  • University of Dundee Discovery Research Portal. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. 2022. Available from: [Link]

  • National Institutes of Health. Chemoproteomics, A Broad Avenue to Target Deconvolution. 2023. Available from: [Link]

  • PubMed. Chemoproteomics and Chemical Probes for Target Discovery. 2018. Available from: [Link]

  • ResearchGate. Chemoproteomic strategies for drug target identification. Available from: [Link]

  • National Institutes of Health. Identification and validation of protein targets of bioactive small molecules. 2011. Available from: [Link]

  • PubMed. An electroaffinity labelling platform for chemoproteomic-based target identification. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. 2016. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening Services. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. 2024. Available from: [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. Available from: [Link]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available from: [Link]

  • WJBPHS. Target identification and validation in research. Available from: [Link]

  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 2021. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. 2021. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Available from: [Link]

  • ResearchGate. Design, Synthesis, And Biological Evaluation of 1‐H Indazole Derivatives As Novel Target (CYP51) Antifungal Inhibitors. Available from: [Link]

  • ACS Publications. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. 2023. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity for 1-Methyl-1H-indazole-6-carbonitrile

This compound belongs to the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Compounds containing the indazole core have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] Furthermore, many indazole derivatives have been identified as potent synthetic cannabinoid receptor agonists, falling into the category of novel psychoactive substances (NPS).[7][8]

Given the potential for broad biological activity, understanding the cross-reactivity of a specific derivative like this compound is paramount. Cross-reactivity, in this context, refers to the ability of the compound to bind to targets other than its intended biological receptor or to be detected by analytical methods designed for other, structurally similar compounds. For researchers in drug development, off-target binding can lead to unforeseen side effects and toxicities. For analytical and forensic scientists, cross-reactivity in immunoassays can result in false-positive identifications, complicating the interpretation of screening results.

This guide provides a framework for evaluating the cross-reactivity of this compound. Due to the limited publicly available experimental data for this specific compound, we will first infer a potential cross-reactivity profile based on the structure-activity relationships (SAR) of related indazole derivatives. Subsequently, we will provide detailed, field-proven experimental protocols for competitive binding assays and enzyme-linked immunosorbent assays (ELISA) to enable researchers to generate their own definitive cross-reactivity data.

Predicted Cross-Reactivity Profile based on Structure-Activity Relationships

The structure of this compound suggests potential interactions with several biological targets, primarily the cannabinoid receptors CB1 and CB2, which are common targets for indazole-based synthetic cannabinoids. The key structural features influencing this potential activity are the 1-methylated indazole core and the electron-withdrawing carbonitrile group at the 6-position.

Structural Analogs and Their Implications:

  • Indazole Core: The indazole ring itself is a known pharmacophore that can interact with a variety of biological targets.[9][10]

  • 1-Methyl Group: N-alkylation of the indazole ring is a common feature in synthetic cannabinoids and can influence the affinity and efficacy at CB1 and CB2 receptors.[7][8]

  • 6-Carbonitrile Group: The substituent at the 6-position of the indazole ring can significantly modulate biological activity. While direct data for the 6-carbonitrile is scarce, studies on other 6-substituted indazoles, such as those with nitro or amino groups, have shown a profound impact on their anticancer and anti-inflammatory properties.[6][11] It is plausible that the electron-withdrawing nature of the nitrile group will influence receptor binding.

Based on these structural considerations, it is hypothesized that this compound may exhibit cross-reactivity with other synthetic cannabinoids and potentially with endogenous cannabinoid signaling pathways.

Data Presentation: A Comparative Framework

The following tables provide a template for organizing experimental data on the cross-reactivity of this compound. Due to the absence of specific data for this compound in the public domain, we have included representative data for structurally related indazole derivatives to illustrate the expected format and type of results.

Table 1: Comparative Binding Affinities (Ki) at Cannabinoid Receptors

CompoundStructureCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Reference
This compound [Image of this compound structure]
Data not availableData not available5F-PB-22 (Indazole carboxamide) [Image of 5F-PB-22 structure] 0.480.63[7]AMB-FUBINACA (Indazole carboxamide) [Image of AMB-FUBINACA structure] 0.9Not reported[7]Cannabinol [Image of Cannabinol structure] 38.0 ± 7.226.6 ± 5.5[12]

Table 2: Comparative Cross-Reactivity in a Synthetic Cannabinoid ELISA

CompoundStructureConcentration for 50% Inhibition (IC50, ng/mL)% Cross-Reactivity (relative to JWH-018 N-pentanoic acid)Reference
This compound [Image of this compound structure]
Data not availableData not availableJWH-018 N-pentanoic acid (Calibrator) [Image of JWH-018 N-pentanoic acid structure] 2.5100%[3]JWH-073 N-butanoic acid [Image of JWH-073 N-butanoic acid structure] 1.8139%[3]AM-2201 N-(4-hydroxypentyl) [Image of AM-2201 N-(4-hydroxypentyl) structure] 10.524%[3]

Experimental Protocols: Generating Your Own Data

The following protocols are provided as a guide for researchers to determine the cross-reactivity of this compound in their own laboratories.

Protocol 1: Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors expressed in a stable cell line.[13][14]

Materials:

  • HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Non-specific binding control: WIN 55,212-2 (a potent cannabinoid receptor agonist).

  • This compound and other test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Culture HEK-293 cells expressing CB1 or CB2 receptors p2 Harvest and homogenize cells in membrane preparation buffer p1->p2 p3 Centrifuge and resuspend membrane pellet in assay buffer p2->p3 a1 Prepare serial dilutions of test compounds a2 Incubate membranes with [³H]-CP-55,940 and test compounds a1->a2 a3 Separate bound and free radioligand by rapid filtration a2->a3 a4 Measure radioactivity on filters using a scintillation counter a3->a4 d1 Calculate specific binding d2 Generate competition curves d1->d2 d3 Determine IC50 values d2->d3 d4 Calculate Ki values using the Cheng-Prusoff equation d3->d4

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the receptor of interest to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]-CP-55,940 (usually at its Kd value), and varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of WIN 55,212-2 (e.g., 10 µM).

    • Incubate the plate at 30°C for 90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive ELISA for Synthetic Cannabinoids

This protocol describes a competitive ELISA to determine the cross-reactivity of this compound with an antibody raised against a common synthetic cannabinoid, such as JWH-018.[3]

Materials:

  • Microtiter plates pre-coated with an antibody against a synthetic cannabinoid (e.g., anti-JWH-018).

  • A known synthetic cannabinoid-enzyme conjugate (e.g., JWH-018-HRP).

  • Calibrators of a known synthetic cannabinoid (e.g., JWH-018 N-pentanoic acid).

  • This compound and other test compounds.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 1 M H₂SO₄).

  • Microplate reader.

Workflow Diagram:

G cluster_assay Competitive ELISA cluster_analysis Data Analysis a1 Add standards, controls, and test compounds to antibody-coated wells a2 Add synthetic cannabinoid-enzyme conjugate to all wells a1->a2 a3 Incubate to allow competition for antibody binding a2->a3 a4 Wash wells to remove unbound reagents a3->a4 a5 Add substrate and incubate to develop color a4->a5 a6 Add stop solution and measure absorbance a5->a6 d1 Generate a standard curve (absorbance vs. concentration) d2 Determine the IC50 for each test compound d1->d2 d3 Calculate percentage cross-reactivity d2->d3

Caption: Workflow for the competitive ELISA.

Step-by-Step Methodology:

  • Assay Procedure:

    • Prepare serial dilutions of the calibrator, this compound, and other test compounds in a suitable buffer.

    • Add a fixed volume of the calibrator, control, or test compound solution to the appropriate wells of the antibody-coated microtiter plate.

    • Add a fixed volume of the synthetic cannabinoid-enzyme conjugate to each well.

    • Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature) to allow for competitive binding.

    • Wash the plate several times with wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of the analyte in the sample.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations.

    • From the standard curve, determine the concentration of each test compound that produces a 50% reduction in the maximum absorbance (IC50).

    • Calculate the percentage cross-reactivity of each test compound using the following formula: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100.

Discussion and Implications

The experimental data generated from these protocols will provide a clear and quantitative measure of the cross-reactivity of this compound.

  • For Drug Development: High affinity for off-targets such as the CB1 receptor could predict potential psychoactive side effects, guiding further lead optimization and safety pharmacology studies.

  • For Analytical and Forensic Science: Understanding the cross-reactivity in immunoassays is crucial for the development of accurate screening methods and for the interpretation of results. High cross-reactivity may necessitate the use of more specific confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently limited, a predictive assessment based on its structural features suggests a potential for interaction with cannabinoid receptors and cross-reactivity in immunoassays for synthetic cannabinoids. The detailed experimental protocols provided in this guide offer a robust framework for researchers to generate the necessary data to definitively characterize the selectivity and specificity of this compound. Such empirical data is essential for advancing our understanding of its pharmacological profile and for developing reliable analytical detection methods.

References

  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Retrieved January 2, 2026, from [Link]

  • Cross-reactive human antibodies that inhibit genogroup I and II noroviruses. (n.d.). Retrieved January 2, 2026, from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947.
  • Chem-Impex. (n.d.). 1H-Indazole-6-carbonitrile. Retrieved January 2, 2026, from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15335-15346.
  • Wang, Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114106.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • ResearchGate. (n.d.). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. Retrieved January 2, 2026, from [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Hoang, N. X., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(1), 33-43.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • ResearchGate. (n.d.). Characterization of Cross-Reactive Norovirus-Specific Monoclonal Antibodies. Retrieved January 2, 2026, from [Link]

  • Hanus, L., et al. (1999). Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. Journal of medicinal chemistry, 42(24), 4978-4985.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved January 2, 2026, from [Link]

  • Yadav, G., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29263-29285.
  • Cannaert, A., et al. (2022). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology, 96(8), 2259-2270.
  • ResearchGate. (n.d.). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Retrieved January 2, 2026, from [Link]

  • PubMed. (n.d.). Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. Retrieved January 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved January 2, 2026, from [Link]

  • Morales, P., et al. (2018). 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. European journal of medicinal chemistry, 144, 493-504.
  • Northwestern Medicine. (n.d.). Allergy Resources. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). N-(6-methyl-3-pyridinyl)-1H-indazole-6-carboxamide. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved January 2, 2026, from [Link]

  • Clift, M. J. D., et al. (2017). Different Sensitivity of Advanced Bronchial and Alveolar Mono- and Coculture Models for Hazard Assessment of Nanomaterials. Environmental science & technology, 51(15), 8684-8693.
  • Zhang, Y., et al. (2025). Long-Term Prognosis and Impact Factors of Metoprolol Treatment in Children with Vasovagal Syncope. Journal of Cardiovascular Development and Disease, 12(1), 1.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Methyl-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. For researchers and drug development professionals handling 1-Methyl-1H-indazole-6-carbonitrile, a compound utilized in the synthesis of novel therapeutic agents, understanding the proper disposal procedures is a critical component of laboratory safety and environmental stewardship.[1] This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory principles.

Hazard Assessment and Immediate Safety Precautions

Before beginning any work that will generate waste, it is essential to understand the potential hazards. This proactive assessment dictates the required personal protective equipment (PPE), handling procedures, and emergency preparedness.

Key Hazards:

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed, based on related compounds.[4]

  • Skin Irritation: Expected to cause skin irritation upon contact.[5]

  • Eye Irritation: Expected to cause serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]

  • Hazards of Combustion: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be released.[4] The nitrile group also introduces the potential for the release of highly toxic hydrogen cyanide gas under certain conditions.

Required Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below. Always ensure that PPE is selected based on a thorough risk assessment of the specific procedure being performed.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[5]
Eye Protection Safety goggles or a face shield (European standard - EN 166).[4]To protect against dust particles and splashes, preventing serious eye irritation.[4]
Skin and Body Laboratory coat and, if necessary, additional protective clothing.To prevent contamination of personal clothing and skin.[4][7]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA-approved respirator is required.[8]To minimize the inhalation of airborne particles and prevent respiratory irritation.[5]
Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be systematic, from the point of generation to final removal by a licensed waste contractor. The following protocol outlines the critical steps for ensuring safety and compliance.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: All waste materials containing this compound must be classified as hazardous chemical waste.[4] This includes:

    • Unused or expired pure compound.

    • Grossly contaminated materials (e.g., spatulas, weighing boats).

    • Contaminated personal protective equipment (e.g., gloves).[9]

    • Solutions containing the compound.

    • Reaction mixtures where the compound was a reactant.

  • Segregate at the Source: Never mix this waste with non-hazardous trash or other incompatible waste streams. Keep it separate from strong oxidizing agents, strong bases, and amines, as these are listed as incompatible with similar indazole compounds.[4]

Step 2: Waste Collection and Containment

  • Container Selection: Use a dedicated, properly labeled, and sealable waste container. The container must be made of a material compatible with the chemical. For solid waste, a securely sealed bag or a wide-mouthed plastic or glass jar is appropriate. For liquid waste, use a screw-cap bottle.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

Step 3: On-site Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[4][7]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Access: The storage area should be secure and accessible only to trained personnel.

Step 4: Arranging for Final Disposal

  • Contact Professionals: The final disposal of the waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[8] Do not attempt to treat or dispose of the chemical waste yourself.

  • Recommended Disposal Method: The preferred method for organic nitrile compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] This ensures the complete destruction of the compound and prevents the release of toxic byproducts into the environment.

  • Regulatory Compliance: Disposal methods must conform with all applicable local, state, and federal regulations.[2]

Emergency Procedures for Spills and Contamination

Accidents can happen, and a clear, rehearsed emergency plan is essential for mitigating risks.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[4]

    • Do not add water to a dry spill, as this can create a solution that is harder to contain.

    • Decontaminate the spill area with an appropriate solvent (such as alcohol) and then wash with soap and water.[7]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be placed in the hazardous waste container.[7]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water.[7] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal A This compound Used in Experiment B Is the waste contaminated with the compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Dispose as Non-Hazardous Waste B->D No E Place in a labeled, sealed, compatible container C->E F Store in designated, secure Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal Method: High-Temperature Incineration H->I

Caption: Decision workflow for the disposal of this compound waste.

By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • NITRILES. (n.d.). CDC Stacks.
  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. (2023, September 5). Fisher Scientific.
  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. (2025, January 3). MedChemExpress.
  • How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). DC Fine Chemicals.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • This compound. (n.d.). CymitQuimica.
  • 1H-Indazole-6-carbonitrile. (n.d.). Chem-Impex.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 1-Methyl-1H-indazole. (n.d.). PubChem.
  • MSDS of 3-amino-1H-indazole-6-carbonitrile. (2025, December 26). BOC Sciences.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indazole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.